molecular formula C13H10N4S B097193 4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol CAS No. 16629-40-6

4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B097193
CAS No.: 16629-40-6
M. Wt: 254.31 g/mol
InChI Key: KPJBNFINSPXEGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol is a useful research compound. Its molecular formula is C13H10N4S and its molecular weight is 254.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-phenyl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4S/c18-13-16-15-12(10-6-8-14-9-7-10)17(13)11-4-2-1-3-5-11/h1-9H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJBNFINSPXEGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350695
Record name 4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16629-40-6
Record name 4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol

Executive Summary

This guide provides a comprehensive technical overview of the synthesis and characterization of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazole scaffold is a cornerstone in the development of therapeutic agents due to its diverse biological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties.[1][2][3][4] This document details a robust synthetic pathway, outlines a multi-faceted characterization strategy using modern spectroscopic techniques, and discusses the rationale behind the experimental choices, thereby providing a self-validating protocol for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. This structural motif is considered a pharmacologically important scaffold due to its metabolic stability and its ability to engage in various non-covalent interactions with biological receptors and enzymes.[4][5] The presence of the triazole ring is a key feature in numerous marketed drugs, such as the antifungal agents fluconazole and itraconazole, and the anticancer drug anastrozole.[5]

The thiol (-SH) substituent at the 3-position and the specific aryl groups (phenyl and pyridinyl) at the N-4 and C-5 positions of the target molecule are expected to confer unique physicochemical properties and biological activities. The thiol group, in particular, can exist in tautomeric equilibrium with the thione form and is a crucial functional group for coordinating with metal ions in metalloenzymes or participating in hydrogen bonding interactions.[3] This guide provides the necessary framework for the synthesis and definitive structural elucidation of this promising compound.

Synthesis Methodology

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is most effectively achieved through the cyclization of an appropriate N¹,N⁴-disubstituted thiosemicarbazide intermediate. The selected pathway involves a two-step process: the initial formation of 1-(isonicotinoyl)-4-phenylthiosemicarbazide, followed by an intramolecular cyclodehydration reaction under basic conditions.

Rationale for Synthetic Approach

This method is widely adopted for its reliability, high yields, and the ready availability of starting materials.[6][7]

  • Step 1 (Thiosemicarbazide Formation): The reaction between an acid hydrazide (isonicotinic acid hydrazide) and an isothiocyanate (phenyl isothiocyanate) is a straightforward and efficient way to form the thiosemicarbazide backbone.

  • Step 2 (Cyclization): Base-catalyzed cyclization is a classic and effective method for forming the 1,2,4-triazole ring from the thiosemicarbazide precursor.[8] The alkaline medium facilitates the nucleophilic attack of the hydrazinic nitrogen onto the thiocarbonyl carbon, leading to the elimination of a water molecule and subsequent ring closure.

Experimental Workflow Diagram

The overall process from synthesis to final characterization follows a logical progression designed to ensure purity and confirm identity.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis start Starting Materials: - Isonicotinic acid hydrazide - Phenyl isothiocyanate step1 Step 1: Formation of 1-(isonicotinoyl)-4-phenylthiosemicarbazide start->step1 step2 Step 2: Base-Catalyzed Cyclization step1->step2 purify Purification by Recrystallization step2->purify nmr NMR Spectroscopy (¹H & ¹³C) purify->nmr Characterize Pure Product ir FT-IR Spectroscopy purify->ir Characterize Pure Product ms Mass Spectrometry purify->ms Characterize Pure Product elemental Elemental Analysis purify->elemental Characterize Pure Product confirm Confirmation of Structure: 4-Phenyl-5-pyridin-4-yl-4H- triazole-3-thiol nmr->confirm ir->confirm ms->confirm elemental->confirm

Caption: Overall workflow for the synthesis and characterization of the target triazole.

Detailed Synthesis Protocol

Step 1: Synthesis of 1-(isonicotinoyl)-4-phenylthiosemicarbazide

  • To a solution of isonicotinic acid hydrazide (0.01 mol) in absolute ethanol (30 mL), add phenyl isothiocyanate (0.01 mol).

  • The reaction mixture is refluxed for 4-6 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature. The resulting solid precipitate is filtered, washed with cold ethanol, and dried under vacuum.

    • Causality Insight: Refluxing in ethanol provides the necessary thermal energy for the nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbon of the isothiocyanate. Ethanol is an excellent solvent for both reactants and allows for easy precipitation of the product upon cooling.

Step 2: Synthesis of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol

  • The 1-(isonicotinoyl)-4-phenylthiosemicarbazide (0.005 mol) obtained from Step 1 is dissolved in a 2M aqueous sodium hydroxide solution (25 mL).

  • The mixture is gently refluxed for 6-8 hours.

  • After cooling to room temperature, the solution is filtered to remove any impurities.

  • The clear filtrate is then carefully acidified to a pH of ~5-6 using cold, dilute hydrochloric acid.

  • The white precipitate that forms is the desired product. It is filtered, washed thoroughly with distilled water to remove any inorganic salts, and then dried.

  • The crude product is purified by recrystallization from ethanol or an ethanol-water mixture to yield the pure compound.

    • Causality Insight: The strong basic medium (NaOH) deprotonates the amide and thioamide nitrogens, facilitating the intramolecular cyclization and dehydration to form the stable triazole ring.[9] Subsequent acidification neutralizes the resulting sodium thiolate salt, precipitating the final product in its thiol form.

Synthetic Pathway Diagram

G R1 Isonicotinic Acid Hydrazide I1 1-(isonicotinoyl)-4-phenylthiosemicarbazide R1->I1 R2 Phenyl Isothiocyanate R2->I1 P1 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol I1->P1 C1 + Ethanol, Reflux C2 + 2M NaOH, Reflux + HCl (aq) dummy1 dummy2

Caption: Reaction scheme for the synthesis of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol.

Comprehensive Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic and analytical techniques is essential. The data obtained from these methods serve as a validation system for the synthetic protocol.

Spectroscopic Analysis

The following table summarizes the expected spectral data for the title compound based on known data for structurally similar 1,2,4-triazole derivatives.[10][11][12][13][14][15][16][17]

Technique Expected Observations Interpretation
¹H NMR δ 13.5-14.5 (s, 1H, SH); δ 8.7-8.9 (d, 2H); δ 7.8-8.0 (d, 2H); δ 7.4-7.7 (m, 5H)s: singlet, d: doublet, m: multiplet. The downfield singlet is characteristic of the acidic thiol proton.[13][15][16] Doublets correspond to the pyridinyl protons, and the multiplet represents the phenyl protons.
¹³C NMR δ ~168 (C=S); δ ~151 (Triazole C5); δ 150 (Pyridinyl C2, C6); δ 140-125 (Phenyl & Pyridinyl); δ 122 (Pyridinyl C3, C5)The C=S carbon (thione tautomer) is significantly downfield. Other signals correspond to the distinct carbon atoms of the triazole, phenyl, and pyridine rings.[10][14][18]
FT-IR (KBr, cm⁻¹) ~2550-2600 (weak, S-H); ~1610 (C=N); ~1580, 1490 (Aromatic C=C); ~1320 (C-N)The S-H stretch is characteristically weak.[12][15] The C=N and aromatic C=C stretching vibrations confirm the presence of the triazole and aryl rings.
Mass Spec. (EI-MS) Molecular Ion Peak (M⁺) at m/z = 254.07The molecular weight of C₁₃H₁₀N₄S is 254.31. The mass spectrum should show a prominent molecular ion peak. Common fragmentation may involve loss of N₂, HCN, or cleavage of the aryl substituents.[19][20]
Physical and Analytical Data
  • Melting Point: A sharp melting point indicates high purity. This should be determined using a calibrated apparatus.

  • Elemental Analysis: The calculated and found percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement (within ±0.4%).

    • Calculated for C₁₃H₁₀N₄S: C, 61.40%; H, 3.96%; N, 22.03%.

Potential Applications & Future Directions

Derivatives of 1,2,4-triazole-3-thiol are widely recognized for their broad spectrum of biological activities.[1][3][4]

  • Antimicrobial Agents: The core structure is a known pharmacophore in antimicrobial drug discovery. The synthesized compound should be screened against various bacterial and fungal strains.[9][21]

  • Anticancer Research: Many triazole derivatives have shown potent cytotoxic activity against various cancer cell lines.[4][5]

  • Enzyme Inhibition: The thiol group can act as a zinc-binding group, making it a candidate for inhibiting metalloenzymes.

  • Coordination Chemistry: The compound can act as a ligand to form coordination complexes with various transition metals, potentially leading to novel materials or catalysts.

Future work should focus on in-vitro and in-vivo biological evaluation of the title compound. Furthermore, the synthetic scheme presented here can be adapted to generate a library of related derivatives by varying the starting acid hydrazide and isothiocyanate, enabling comprehensive Structure-Activity Relationship (SAR) studies.

References

Chemical and physical properties of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, structural analysis, and potential biological significance of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. This molecule, belonging to the versatile 1,2,4-triazole class of heterocyclic compounds, is of significant interest to researchers in medicinal chemistry and drug development. The unique structural arrangement of a triazole core functionalized with phenyl and pyridyl rings, along with a thiol group, imparts a rich chemical profile and a high potential for biological activity. This document consolidates experimental data and theoretical insights to serve as a foundational resource for scientists engaged in the exploration and application of this compound and its derivatives.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a privileged five-membered heterocyclic scaffold containing three nitrogen atoms. This structural motif is a cornerstone in the design of a wide array of therapeutic agents due to its unique ability to engage in various biological interactions, including hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions.[1][2] A significant number of drugs incorporate the 1,2,4-triazole ring, demonstrating its broad pharmacological utility. Notable examples include the antifungal agents fluconazole and itraconazole, and the anticancer drug letrozole.[1]

The subject of this guide, 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol (also known by its tautomeric thione form, 4-phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione), combines the triazole core with key pharmacophoric groups: a phenyl ring, a pyridine ring, and a reactive thiol/thione moiety.[3][4] This combination suggests a high potential for diverse biological activities, making a detailed understanding of its properties essential for future research and development.[5][6]

Synthesis and Reaction Mechanism

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is a well-established area of heterocyclic chemistry. A common and effective method involves the base-catalyzed intramolecular cyclization of a thiosemicarbazide precursor.[7] This precursor is typically formed from the reaction of a corresponding hydrazide with an isothiocyanate.

For the specific synthesis of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, the logical precursors are isonicotinohydrazide and phenyl isothiocyanate.

Experimental Protocol: Synthesis
  • Step 1: Formation of the Thiosemicarbazide Intermediate.

    • To a solution of isonicotinohydrazide (1 equivalent) in ethanol, add phenyl isothiocyanate (1 equivalent).

    • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the resulting solid precipitate, 1-(isonicotinoyl)-4-phenylthiosemicarbazide, is filtered, washed with cold ethanol, and dried.

  • Step 2: Base-Catalyzed Cyclization.

    • The dried thiosemicarbazide intermediate (1 equivalent) is dissolved in an aqueous solution of a base, such as 8% sodium hydroxide.

    • The solution is refluxed for 4-6 hours. This step induces an intramolecular dehydrative cyclization.

    • After reflux, the solution is cooled to room temperature and carefully acidified with a dilute acid (e.g., hydrochloric acid) to a neutral pH.

    • The resulting precipitate is the target compound, 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.

    • The solid is filtered, washed thoroughly with water to remove any inorganic salts, and then recrystallized from a suitable solvent like ethanol to yield the purified product.[5][8]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products Reactant1 Isonicotinohydrazide Step1 Step 1: Reflux in Ethanol Reactant1->Step1 Reactant2 Phenyl Isothiocyanate Reactant2->Step1 Intermediate 1-(isonicotinoyl)-4- phenylthiosemicarbazide Step1->Intermediate Formation of Intermediate Step2 Step 2: Base-Catalyzed Cyclization (NaOH, Reflux) Step3 Step 3: Acidification (HCl) Step2->Step3 Cyclization FinalProduct 4-Phenyl-5-pyridin-4-yl- 4H-1,2,4-triazole-3-thiol Step3->FinalProduct Intermediate->Step2

Caption: Synthetic pathway for 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.

Core Chemical and Physical Properties

The compound exists in a tautomeric equilibrium between the thiol and thione forms. In the solid state and in solution, the thione form is often predominant due to its thermodynamic stability.[6] This is a critical consideration for its reactivity and biological interactions.

Data Summary Table
PropertyValueSource
IUPAC Name 4-phenyl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thionePubChem[3]
Molecular Formula C₁₃H₁₀N₄SPubChem[3]
Molecular Weight 254.31 g/mol PubChem[3]
CAS Number 16629-40-6PubChem[3]
Appearance Expected to be a solid powder[5]

Spectroscopic and Structural Characterization

Spectroscopic analysis is fundamental to confirming the structure of the synthesized compound. The key features expected in various spectra are detailed below, based on data from closely related analogs.[9][10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides evidence for the key functional groups.

  • N-H Stretching: A broad peak in the range of 3100-3400 cm⁻¹ corresponding to the N-H bond of the triazole ring.

  • S-H Stretching: A weak absorption band around 2550-2600 cm⁻¹ would indicate the presence of the thiol tautomer.[10] Its absence or weakness often suggests the predominance of the thione form.

  • C=N Stretching: A sharp absorption band around 1590-1620 cm⁻¹ is characteristic of the C=N bond within the triazole ring.[5]

  • C=S Stretching: A peak in the region of 1250-1300 cm⁻¹ is indicative of the thione (C=S) group.[5]

  • Aromatic C-H Stretching: Peaks observed above 3000 cm⁻¹ are attributed to the C-H bonds of the phenyl and pyridyl rings.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR: In a solvent like DMSO-d₆, the spectrum would show:

    • Aromatic Protons: A complex multiplet pattern between δ 7.4 and 8.8 ppm, corresponding to the protons of the phenyl and pyridyl rings.[5][10]

    • NH/SH Proton: A broad singlet, typically downfield (δ 12.0-14.0 ppm), which is exchangeable with D₂O.[5][10] The chemical shift in this region is highly indicative of the proton on the nitrogen or sulfur atom in the thione/thiol tautomeric system.

  • ¹³C-NMR: The carbon spectrum would confirm the carbon framework:

    • Aromatic Carbons: Multiple signals between δ 120 and 150 ppm.

    • Triazole Carbons (C3 and C5): Signals for the carbons in the triazole ring would appear in the range of δ 150-170 ppm. The C=S carbon (C5) is expected to be significantly downfield, potentially around δ 168-170 ppm.[9]

X-Ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of structure and conformation in the solid state. The crystal structure of 4-phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione has been resolved, confirming the thione tautomer in the crystal lattice.[4]

Crystallographic Data Table
ParameterValue
Crystal System Orthorhombic
Space Group Pbcn
a 11.337 (2) Å
b 42.789 (3) Å
c 17.625 (4) Å
Dihedral Angle (Triazole-Phenyl) 58.5 (1)°
Dihedral Angle (Triazole-Pyridine) 36.9 (1)°
Data sourced from Acta Crystallographica Section E: Structure Reports Online.[4]

The analysis reveals a non-planar molecular conformation where the phenyl and pyridine rings are twisted relative to the central triazole ring. This three-dimensional arrangement is crucial for its potential interactions with biological targets. The crystal packing is stabilized by intermolecular N—H⋯N hydrogen bonds.[4]

Potential Biological Activity and Applications

While specific biological data for this exact molecule is not extensively detailed in the public domain, the broader class of 4,5-disubstituted-1,2,4-triazole-3-thiols is renowned for a wide spectrum of pharmacological activities.[1][5]

  • Antimicrobial and Antifungal Activity: This is one of the most widely reported activities for this class of compounds. The triazole moiety is a known pharmacophore in many antifungal drugs, and the presence of the thiol/thione group can enhance this activity.[9][11][12]

  • Anticancer Activity: Numerous triazole derivatives have been investigated as potential anticancer agents. They can act through various mechanisms, including enzyme inhibition (e.g., kinases, xanthine oxidase) or by inducing apoptosis.[2][13]

  • Enzyme Inhibition: The nitrogen atoms in the triazole ring and the sulfur atom of the thione group can act as effective ligands, coordinating with metal ions in the active sites of metalloenzymes. This makes them promising candidates for enzyme inhibitor design.[2][13]

Illustrative Mechanism: Enzyme Inhibition

The structural features of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol make it a plausible candidate for an enzyme inhibitor. The diagram below illustrates a hypothetical interaction where the compound binds to the active site of a target enzyme, blocking its function.

Enzyme_Inhibition cluster_system Biological System cluster_logic Mechanism of Action Enzyme Enzyme Active Site Binding Pocket Catalytic Residue Product Biological Product Enzyme:port2->Product Catalyzes Inhibited Inhibited Pathway: Compound blocks Active Site Substrate Natural Substrate Substrate->Enzyme:port1 Binds Normal Normal Pathway: Substrate binds to Enzyme Inhibitor 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol N-atoms Phenyl/Pyridyl Rings Thione Group Inhibitor->Enzyme:port1 Competitive Binding Outcome Outcome: Biological process is halted

Caption: Hypothetical mechanism of competitive enzyme inhibition.

Conclusion

4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with significant potential, grounded in the proven success of the 1,2,4-triazole scaffold in medicinal chemistry. Its well-defined synthesis, characterized physicochemical properties, and established three-dimensional structure provide a solid foundation for its further exploration. The presence of versatile pharmacophoric groups—phenyl, pyridyl, and a thione/thiol moiety—makes it an attractive candidate for lead optimization in drug discovery programs targeting a range of diseases, particularly in the areas of infectious disease and oncology. This guide serves as a critical resource for researchers aiming to harness the potential of this promising molecule.

References

A Comprehensive Spectroscopic Analysis of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Architecture

In the landscape of medicinal chemistry and drug development, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, the 1,2,4-triazole scaffold is of paramount importance, exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. This guide provides an in-depth technical exploration of the spectroscopic characteristics of a specific, highly functionalized derivative: 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol.

The confluence of three key pharmacophores—the phenyl ring, the pyridine ring, and the triazole-thiol core—makes this molecule a subject of significant interest for structural and functional studies. Understanding its precise molecular architecture is the first critical step in elucidating its mechanism of action and potential as a drug candidate. This document serves as a detailed manual for researchers, scientists, and drug development professionals, offering a predictive and interpretive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established principles and validated by comparative data from analogous structures reported in scientific literature.

I. Molecular Structure and Isomeric Considerations

The target molecule, 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol, possesses the molecular formula C₁₃H₁₀N₄S and a molecular weight of approximately 254.31 g/mol [1]. A crucial aspect of its structure is the potential for tautomerism, specifically the thiol-thione equilibrium. The molecule can exist in the thiol form, with a distinct S-H bond, or the thione form, characterized by a C=S double bond and an N-H bond within the triazole ring. Spectroscopic analysis is instrumental in determining the predominant tautomeric form in a given state (solid or solution). For the purpose of this guide, we will consider the thiol tautomer as the primary structure for analysis, while acknowledging the potential influence of the thione form on the spectral data.

Caption: Numbering scheme for 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can map the molecular skeleton and deduce the connectivity of atoms.

Experimental Protocol: A Self-Validating Approach

A robust NMR analysis begins with meticulous sample preparation and a well-defined experimental protocol.

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice due to its excellent solubilizing power for polar, heterocyclic compounds and its ability to facilitate the observation of exchangeable protons (like S-H and N-H)[2]. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • Instrumentation: Data acquisition should be performed on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons, to ensure adequate signal dispersion[3][4].

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 90 degrees.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer acquisition time will be necessary.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquiring 2D spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is highly recommended. COSY reveals proton-proton coupling relationships, while HSQC correlates directly bonded proton and carbon atoms.

¹H NMR Spectral Interpretation: Decoding the Proton Signals

The predicted ¹H NMR spectrum in DMSO-d₆ will exhibit distinct signals corresponding to the thiol, phenyl, and pyridine protons. The deshielding effect of the aromatic rings and the heterocyclic system will cause most aromatic protons to resonate downfield.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale & Authoritative Grounding
SH (Thiol)12.0 - 14.0Singlet (broad)-The thiol proton in triazole-thiol systems is highly deshielded and acidic, often appearing as a broad singlet due to chemical exchange. Its chemical shift is highly concentration and solvent dependent. Similar compounds show this proton in the 11.79-14.02 ppm range[4][5][6][7].
Pyridine H-2'', H-6''8.70 - 8.80Doublet~6.0These protons are ortho to the pyridine nitrogen, experiencing strong deshielding. Their chemical shift is significantly downfield compared to benzene protons[8][9][10]. They will appear as a doublet due to coupling with H-3'' and H-5''.
Pyridine H-3'', H-5''7.80 - 7.95Doublet~6.0These protons are meta to the pyridine nitrogen and ortho to the point of attachment to the triazole ring. They couple with the adjacent H-2'' and H-6'' protons[11].
Phenyl H-2', H-6' (ortho)7.60 - 7.75Multiplet-Protons on the N-phenyl ring will be influenced by the electron-withdrawing nature of the triazole ring. Ortho protons typically appear as a multiplet or a doublet of doublets[12].
Phenyl H-3', H-4', H-5' (meta, para)7.35 - 7.55Multiplet-The meta and para protons of the N-phenyl ring will resonate in this region, often overlapping to form a complex multiplet[12][13].
¹³C NMR Spectral Interpretation: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale & Authoritative Grounding
C3 (C-S)168.0 - 172.0This carbon, bonded to both sulfur and two nitrogen atoms, is highly deshielded and characteristic of the triazole-thiol core. Similar structures show this carbon in a comparable range[11].
C5 (C-Py)150.0 - 153.0The triazole carbon attached to the pyridine ring is also significantly deshielded due to the influence of adjacent nitrogen atoms and the aromatic substituent[13].
Pyridine C-2'', C-6''149.0 - 151.0The carbons ortho to the pyridine nitrogen are the most deshielded within the pyridine ring, a well-documented characteristic of pyridine and its derivatives[11][14].
Pyridine C-4''132.0 - 135.0The pyridine carbon attached to the triazole ring. Its chemical shift is influenced by both heterocyclic systems.
Phenyl C-1' (ipso)134.0 - 137.0The ipso-carbon of the phenyl ring, attached to the triazole nitrogen, will be found in this region.
Phenyl C-2', C-3', C-4', C-5', C-6'124.0 - 131.0The remaining five carbons of the phenyl ring will resonate in the typical aromatic region, with slight variations due to their position relative to the triazole substituent[13].
Pyridine C-3'', C-5''122.0 - 124.0These carbons, meta to the pyridine nitrogen, are the most shielded of the pyridine ring carbons[11][14].

III. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending), we can generate a characteristic "fingerprint" for the compound.

Experimental Protocol: Solid-State Characterization
  • Sample Preparation: The analysis is typically performed on a solid sample. The KBr (potassium bromide) pellet method is standard. A small amount of the sample (1-2 mg) is finely ground with ~100 mg of dry KBr powder and pressed into a thin, transparent disc.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum[15][16].

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.

IR Spectral Interpretation: Identifying Key Vibrational Modes

The IR spectrum will provide direct evidence for the key functional groups, particularly the S-H bond of the thiol and the various bonds within the aromatic and heterocyclic rings.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Rationale & Authoritative Grounding
S-H Stretch2550 - 2750Weak to MediumThe presence of a band in this region is strong evidence for the thiol tautomer. This absorption is often broad and can be weak[4][13]. Its absence would suggest the thione form is dominant in the solid state.
Aromatic C-H Stretch3000 - 3150MediumThese bands are characteristic of C-H stretching vibrations on the phenyl and pyridine rings[4][12].
C=N Stretch (Triazole)1560 - 1620Medium to StrongThis absorption is due to the stretching of the carbon-nitrogen double bonds within the triazole ring system[5][12].
Aromatic C=C Stretch1450 - 1600Medium (multiple bands)Multiple bands in this region arise from the skeletal C=C vibrations within the phenyl and pyridine rings[4].
C-N Stretch1310 - 1380MediumStretching vibrations of the carbon-nitrogen single bonds in the triazole ring contribute to absorptions in this area[5].
C-S Stretch670 - 700Weak to MediumThe carbon-sulfur bond stretch is typically observed in the fingerprint region of the spectrum[4].

IV. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecular structure.

Experimental Protocol: Ionization and Fragmentation
  • Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of polar, heterocyclic compound. It typically produces a prominent protonated molecular ion [M+H]⁺, which confirms the molecular weight[17][18].

  • Instrumentation: A high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) is preferred to obtain accurate mass measurements, which can be used to confirm the elemental composition.

  • Data Acquisition: The sample is introduced into the ion source, and a full scan mass spectrum is acquired in positive ion mode.

  • Tandem MS (MS/MS): To probe the structure, the [M+H]⁺ ion is mass-selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that acts as a structural fingerprint[18].

Mass Spectral Interpretation: The Fragmentation Pathway

The ESI mass spectrum is expected to show a strong signal for the protonated molecule at m/z 255.07. The fragmentation of 1,2,4-triazole derivatives is complex and highly dependent on the substituents[17][19]. A plausible fragmentation pathway for the [M+H]⁺ ion of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol is proposed below.

Fragmentation_Pathway M_H [M+H]⁺ m/z = 255.07 Frag1 [C₇H₅N₂S]⁺ m/z = 149.02 (Phenyl-Triazole-Thiol fragment) M_H->Frag1 - C₆H₅N (Pyridine) Frag4 [C₆H₅N]⁺˙ Aniline radical cation m/z = 93.06 M_H->Frag4 - C₇H₄N₃S (Pyridyl-Triazole-Thiol) Frag5 [C₅H₄N]⁺ Pyridyl cation m/z = 78.03 M_H->Frag5 - C₇H₅N₃S (Phenyl-Triazole-Thiol) Frag3 [C₇H₅N₂]⁺ Phenyl-Triazole fragment m/z = 117.05 Frag1->Frag3 - S Frag2 [C₆H₅N]⁺ Pyridine m/z = 79.04

Caption: Plausible ESI-MS/MS fragmentation pathway for [M+H]⁺.

Key Predicted Fragments:

  • m/z 255.07 ([M+H]⁺): The protonated molecular ion, confirming the molecular weight of the parent compound.

  • m/z 149.02: Loss of the neutral pyridine molecule (79 Da) from the C5 position is a likely fragmentation, resulting in a phenyl-triazole-thiol fragment.

  • m/z 93.06: Cleavage of the N4-C5 bond could lead to the formation of an aniline radical cation.

  • m/z 78.03: Formation of the pyridyl cation is another probable fragmentation pathway, resulting from the cleavage of the C5-pyridine bond.

  • General Triazole Ring Cleavage: Under harsher conditions, the triazole ring itself can fragment, often involving the loss of N₂ or HCN, though these pathways are more common in Electron Ionization (EI) mass spectrometry[17][20].

V. Conclusion: A Unified Spectroscopic Portrait

The synergistic application of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating structural characterization of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol. ¹H and ¹³C NMR spectroscopy elucidates the precise connectivity and electronic environment of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, crucially distinguishing between the thiol and thione tautomers. High-resolution mass spectrometry validates the elemental composition and offers a detailed map of the molecule's fragmentation, reinforcing the structural assignments made by NMR.

This guide provides a robust predictive framework for the analysis of this molecule and serves as a template for the characterization of other novel triazole derivatives. By understanding the causality behind experimental choices and the logic of spectral interpretation, researchers can confidently elucidate and verify the structures of complex heterocyclic compounds, accelerating the journey from molecular design to therapeutic application.

References

Tautomerism in 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomerism of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between readily interconvertible structural isomers, is a cornerstone of modern organic and medicinal chemistry. For heterocyclic compounds, particularly those intended for pharmaceutical applications, a precise understanding of the dominant tautomeric form is not merely an academic exercise but a critical determinant of biological activity and pharmacokinetic properties. This guide provides a comprehensive technical analysis of the thione-thiol tautomerism in 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, a scaffold of significant interest in drug discovery. We will explore the theoretical underpinnings of this equilibrium, detail robust experimental and computational methodologies for its characterization, and discuss the profound implications of tautomeric preference on molecular interactions and drug design.

Introduction: The Critical Role of Tautomerism in Drug Discovery

Tautomerism presents a unique challenge and opportunity in drug development. The ability of a molecule to exist in multiple forms can profoundly influence its interaction with biological targets, as different tautomers possess distinct shapes, hydrogen bonding capabilities, and electronic profiles.[1][2] For nitrogen-containing heterocycles like 1,2,4-triazoles, which are privileged structures in medicinal chemistry, prototropic tautomerism is a common feature.[3][4]

The specific equilibrium between a thione (>C=S) and a thiol (-SH) form is particularly relevant for 1,2,4-triazole-3-thiol derivatives.[5][6] The position of this equilibrium dictates the molecule's fundamental physicochemical properties, including its acidity (pKa), lipophilicity (logP), and its capacity to act as a hydrogen bond donor or acceptor. These parameters, in turn, govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug candidate.[1] This guide focuses on elucidating the tautomeric landscape of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, providing researchers with the foundational knowledge and practical methodologies to confidently assess this crucial molecular property.

The Thione-Thiol Tautomeric Equilibrium

The compound 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol can exist in two primary tautomeric forms: the thione form and the thiol form. The equilibrium involves the migration of a proton between a nitrogen atom of the triazole ring and the exocyclic sulfur atom.

  • Thione Form: 4-Phenyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Thiol Form: 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol

Extensive studies on analogous 1,2,4-triazole-3-thione systems have consistently shown that the thione tautomer is the predominant and more stable species in the gas phase, in the solid state, and in most neutral solutions.[1][5][6] This preference is largely attributed to the greater thermodynamic stability of the C=S double bond in conjunction with the amide-like resonance within the triazole ring.

Caption: Thione-Thiol tautomeric equilibrium.

Experimental Verification: A Multi-Faceted Spectroscopic Approach

A definitive characterization of the dominant tautomer requires a convergence of evidence from multiple analytical techniques. Each method probes the molecule's structure from a different perspective, and together they provide a self-validating system for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is arguably the most powerful technique for elucidating tautomeric forms in solution. The chemical environment of nuclei like ¹H and ¹³C is exquisitely sensitive to the molecule's electronic structure, which differs significantly between the thione and thiol forms.[7][8]

Key Diagnostic Signals:

  • ¹H NMR: The proton on the ring nitrogen in the thione form (N-H) is deshielded and typically appears as a broad singlet far downfield, often in the 13-14 ppm range when using DMSO-d₆ as a solvent.[1] Conversely, the thiol proton (S-H) is more shielded and appears much further upfield, though its signal can be broad and is susceptible to exchange with protic solvent impurities.[1] The absence of a signal in the S-H region and the presence of one in the N-H region is strong evidence for the thione form.

  • ¹³C NMR: The carbon atom of the C=S group in the thione tautomer has a highly characteristic chemical shift, resonating in the 167-169 ppm region.[1][9] This signal provides a clear and unambiguous marker for the thione structure.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (DMSO-d₆ is highly recommended due to its ability to solubilize the compound and slow down N-H proton exchange).

  • ¹H NMR Acquisition:

    • Utilize a spectrometer of at least 400 MHz.

    • Acquire the spectrum over a range of 0-16 ppm to ensure observation of the downfield N-H proton.

    • Integrate all signals to confirm proton counts.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Ensure a sufficient number of scans for adequate signal-to-noise, as the C=S carbon is quaternary and may have a long relaxation time.

    • Identify the key C=S signal in the ~167-169 ppm region.

  • Validation (Trustworthiness): For absolute confirmation, the spectra should be compared against S-methylated (thiol-locked) and N-methylated (thione-locked) derivatives. This allows for unequivocal assignment of the chemical shifts associated with each tautomeric form.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Causality: The thione and thiol tautomers possess different chromophoric systems. The C=S group in the thione form contains non-bonding electrons that can undergo a low-energy n→π* transition, resulting in an absorption maximum (λ_max) at a longer wavelength compared to the π→π* transitions of the thiol form.[10][11]

Experimental Protocol: Solvent-Dependent UV-Vis Analysis

  • Stock Solution: Prepare a concentrated stock solution of the compound in a solvent like DMSO or methanol.

  • Working Solutions: Prepare a series of highly dilute working solutions (e.g., 1x10⁻⁵ M) in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water).

  • Spectral Acquisition: Record the absorption spectrum for each solution over a range of 200-450 nm using a dual-beam spectrophotometer.

  • Data Interpretation: Compare the λ_max values across the different solvents. A significant shift in λ_max may indicate a shift in the tautomeric equilibrium.[12][13] The thione form is expected to have a λ_max at a longer wavelength.

X-ray Crystallography

Causality: Single-crystal X-ray diffraction provides the most definitive evidence of the molecular structure in the solid state. It allows for the precise determination of atomic positions and bond lengths, unambiguously distinguishing between a C=S double bond and a C-S single bond, and locating the position of the relevant proton.[14][15]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the data and solve the crystal structure using standard crystallographic software.

  • Structural Analysis: Analyze the refined structure. The C-S bond length will be key: a C=S double bond is typically ~1.68 Å, while a C-S single bond is ~1.82 Å. The position of the proton on either the ring nitrogen or the exocyclic sulfur will be definitively established.[16]

Computational Modeling: A Predictive and Corroborative Tool

Causality: Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful predictive tool to assess the intrinsic stability of tautomers.[17][18] By calculating the total electronic energy and Gibbs free energy of each tautomer, we can predict the position of the equilibrium with high confidence.[5][6]

Protocol: DFT-Based Tautomer Stability Analysis

  • Model Building: Construct 3D models of both the thione and thiol tautomers of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol.

  • Gas Phase Optimization: Perform full geometry optimizations of both structures in the gas phase using a reliable functional and basis set, such as B3LYP/6-31G(d,p).[5][17]

  • Frequency Calculation: Conduct frequency calculations on the optimized geometries to confirm they are true energy minima (i.e., have no imaginary frequencies) and to derive thermodynamic properties (enthalpy and Gibbs free energy).

  • Solvation Modeling: To simulate solution-phase behavior, repeat the optimization and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM), for different solvents (e.g., water, DMSO).[19][20]

  • Energy Comparison: Compare the calculated Gibbs free energies (ΔG) of the two tautomers. The tautomer with the lower free energy is the more stable form. The equilibrium constant (K_T) can be calculated using the equation: ΔG = -RTln(K_T).

Computational_Workflow cluster_0 Structure Preparation cluster_1 DFT Calculation (Gas Phase) cluster_2 DFT Calculation (Solution) cluster_3 Analysis Build_Thione Build Thione Structure Opt_Freq_Gas Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G(d,p)) Build_Thione->Opt_Freq_Gas Build_Thiol Build Thiol Structure Build_Thiol->Opt_Freq_Gas Opt_Freq_Solvent Optimization & Frequency with Solvation Model (e.g., PCM) Opt_Freq_Gas->Opt_Freq_Solvent Add Solvent Compare_G Compare Gibbs Free Energies (ΔG) Opt_Freq_Solvent->Compare_G Predict_K Predict Equilibrium Constant (KT) Compare_G->Predict_K

Caption: Workflow for computational analysis of tautomer stability.

Summary of Findings and Implications

MethodPredicted Dominant FormKey Indicator(s)
¹H NMR ThionePresence of a downfield N-H proton signal (~13-14 ppm); absence of an S-H signal.
¹³C NMR ThionePresence of a characteristic C=S carbon signal (~167-169 ppm).
UV-Vis Spectroscopy ThioneAbsorption maximum (λ_max) at a longer wavelength compared to locked thiol derivatives.
X-ray Crystallography ThioneUnambiguous determination of a C=S double bond and location of the proton on a ring nitrogen atom.
DFT Calculations ThioneLower calculated Gibbs free energy (more stable) in both the gas phase and in polar/aprotic solvents.[5][19]

Implications for Drug Professionals:

  • Receptor Interaction: The dominant thione tautomer presents a specific pharmacophore: an N-H hydrogen bond donor and a C=S hydrogen bond acceptor. This is fundamentally different from the S-H donor and ring nitrogen acceptor of the thiol form. Any structure-activity relationship (SAR) or molecular modeling study must use the correct, more stable thione structure to generate meaningful and predictive results.

  • Physicochemical Properties: The thione form is generally more polar and less acidic than the thiol form. This directly impacts properties like solubility, membrane permeability, and plasma protein binding. Formulation strategies and ADME predictions must be based on the properties of the thione tautomer.

  • Chemical Stability and Metabolism: The reactivity of the two forms differs. The thiol form could be susceptible to oxidation to form disulfides, a pathway less accessible to the more stable thione tautomer.

References

The Ascendant Therapeutic Potential of Novel Triazole-Thiol Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole nucleus, particularly when functionalized with a thiol group, represents a privileged scaffold in medicinal chemistry, consistently yielding derivatives with a broad spectrum of potent biological activities. This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of these compounds, with a focus on their antifungal, antibacterial, anticancer, and antiviral properties. By elucidating the underlying mechanisms of action, detailing robust experimental protocols for their evaluation, and analyzing structure-activity relationships, this document serves as a comprehensive resource for researchers, scientists, and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction: The Chemical Versatility and Biological Significance of the Triazole-Thiol Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that has garnered significant attention in drug discovery due to its unique chemical properties.[1] Its aromatic nature, hydrogen bonding capability, dipole character, and relative stability make it an ideal pharmacophore for interacting with various biological targets.[2] The introduction of a thiol (-SH) or thione (=S) group at the 3-position of the triazole ring further enhances its biological activity, a phenomenon attributed to the thione-thiol tautomerism which plays a crucial role in receptor binding and enzymatic interactions.[3] This guide will delve into the key therapeutic areas where novel triazole-thiol derivatives are making a significant impact.

Antifungal Activity: Targeting Ergosterol Biosynthesis and Beyond

Triazole-based compounds are mainstays in the clinical management of fungal infections.[4] Novel triazole-thiol derivatives continue this legacy, often exhibiting potent activity against a wide range of pathogenic fungi, including resistant strains.

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary antifungal mechanism of triazoles is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][5] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi.[6] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

By binding to the heme iron in the active site of CYP51, triazole derivatives prevent the demethylation of lanosterol.[7] This blockade leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[8] The consequences of this disruption are manifold:

  • Altered Membrane Fluidity and Permeability: The accumulation of aberrant sterols disrupts the normal structure and function of the fungal cell membrane, leading to increased permeability and leakage of essential cellular components.

  • Dysfunctional Membrane-Bound Enzymes: The activity of enzymes embedded within the cell membrane is compromised, affecting vital cellular processes.

  • Inhibition of Fungal Growth and Replication: The culmination of these effects is the inhibition of fungal growth (fungistatic) and, in some cases, fungal cell death (fungicidal).[6]

A secondary mechanism of action has also been proposed, involving the negative feedback regulation of HMG-CoA reductase, the rate-limiting enzyme in the ergosterol biosynthesis pathway.[8] The accumulation of sterol intermediates, induced by CYP51 inhibition, is thought to trigger this feedback loop, further downregulating ergosterol production.[8]

Diagram 1: Antifungal Mechanism of Triazole-Thiol Derivatives

Antifungal_Mechanism Triazole Triazole-Thiol Derivative CYP51 Lanosterol 14α-Demethylase (CYP51) Triazole->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion of ToxicSterols Accumulation of Toxic 14α-methylated Sterols CYP51->ToxicSterols Blockade leads to Lanosterol Lanosterol Lanosterol->CYP51 Membrane Fungal Cell Membrane Disruption ToxicSterols->Membrane GrowthInhibition Inhibition of Fungal Growth Membrane->GrowthInhibition

Caption: Inhibition of CYP51 by triazole-thiol derivatives.

Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of novel triazole-thiol derivatives against fungal strains.[9]

Materials:

  • Novel triazole-thiol derivative

  • Positive control antifungal agent (e.g., Fluconazole)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., RPMI-1640)

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and tubes

  • Incubator

Procedure:

  • Preparation of Inoculum: From a fresh culture, prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Preparation of Compound Dilutions: Dissolve the novel compound in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial two-fold dilutions in the broth medium in a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the prepared fungal inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (broth with inoculum and a standard antifungal), a negative control (broth with inoculum and no compound), and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 24-48 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density.[9]

Antibacterial Activity: A Growing Area of Investigation

While renowned for their antifungal properties, triazole-thiol derivatives are increasingly being recognized for their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria.[10][11]

Putative Mechanisms of Action

The precise mechanisms of antibacterial action for many triazole-thiol derivatives are still under investigation, but several potential targets have been proposed:

  • Inhibition of Cell Wall Synthesis: Some derivatives may interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • Disruption of DNA Gyrase: This enzyme is essential for bacterial DNA replication and is a validated target for antibacterial drugs.

  • Inhibition of Protein Synthesis: Interference with ribosomal function can halt the production of essential proteins.

  • Biofilm Inhibition: Some compounds have shown the ability to inhibit the formation of bacterial biofilms, which are communities of bacteria that are notoriously resistant to antibiotics.[11]

Structure-Activity Relationship (SAR) Insights

SAR studies have provided valuable insights into the structural features that govern the antibacterial potency of triazole-thiol derivatives:

  • Aromatic Substituents: The nature and position of substituents on the aromatic rings attached to the triazole core significantly influence activity. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., hydroxyl, methoxy) can enhance antibacterial efficacy, depending on the bacterial strain.[12]

  • Schiff Base Formation: The conversion of the 4-amino group of the triazole to a Schiff base by condensation with various aldehydes has been a successful strategy for generating potent antibacterial agents.[10]

Experimental Protocol: Agar Well Diffusion Method for Antibacterial Screening

This method is a widely used preliminary screening technique to assess the antibacterial activity of novel compounds.[9][13]

Materials:

  • Novel triazole-thiol derivative

  • Positive control antibiotic (e.g., Streptomycin, Ciprofloxacin)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cork borer

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Plate Preparation: Evenly spread the bacterial inoculum onto the surface of an MHA plate.

  • Well Creation: Use a sterile cork borer to create wells of uniform diameter in the agar.

  • Compound Application: Add a defined volume of the dissolved novel compound, positive control, and solvent control (e.g., DMSO) into separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.

Anticancer Activity: A Promising Frontier in Oncology

The 1,2,4-triazole scaffold is present in several clinically used anticancer drugs, and novel triazole-thiol derivatives are emerging as promising candidates for cancer therapy.[2][14]

Mechanisms of Anticancer Action

Triazole-thiol derivatives exert their anticancer effects through a variety of mechanisms, including:

  • Induction of Apoptosis: Many of these compounds can trigger programmed cell death in cancer cells by activating intrinsic or extrinsic apoptotic pathways.

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints (e.g., G2/M phase).[15]

  • Inhibition of Kinases: Certain derivatives have been shown to inhibit the activity of protein kinases that are crucial for cancer cell growth and survival.[2]

  • Inhibition of Topoisomerase: These enzymes are involved in DNA replication and are important targets for cancer chemotherapy.

  • Anti-angiogenic Effects: Some compounds may inhibit the formation of new blood vessels that supply tumors with nutrients.

Diagram 2: Experimental Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Assay cluster_analysis Data Analysis CellSeeding 1. Seed Cancer Cells in 96-well Plate CompoundPrep 2. Prepare Serial Dilutions of Triazole-Thiol Derivative TreatCells 3. Treat Cells with Compound Dilutions CompoundPrep->TreatCells Incubate1 4. Incubate for 24-72 hours TreatCells->Incubate1 AddMTT 5. Add MTT Reagent Incubate1->AddMTT Incubate2 6. Incubate for 2-4 hours AddMTT->Incubate2 Solubilize 7. Solubilize Formazan Crystals (e.g., with DMSO) Incubate2->Solubilize ReadAbsorbance 8. Read Absorbance (570 nm) Solubilize->ReadAbsorbance Calculate 9. Calculate % Viability and IC50 Value ReadAbsorbance->Calculate

Caption: Workflow of the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of novel compounds.[16][17]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Novel triazole-thiol derivative

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.[16]

  • Cell Treatment: Replace the medium with fresh medium containing serial dilutions of the novel triazole-thiol derivative. Include untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antiviral Activity: Combating Viral Infections

The triazole nucleus is a key component of the antiviral drug Ribavirin, highlighting the potential of this scaffold in antiviral drug discovery.[18] Novel triazole-thiol derivatives have been investigated for their activity against a range of DNA and RNA viruses, including influenza viruses and HIV.[18][19]

Mechanisms of Antiviral Action

The antiviral mechanisms of triazole-thiol derivatives can vary depending on the virus and the specific compound:

  • Inhibition of Viral Replication: Some compounds may interfere with viral enzymes essential for replication, such as polymerases or proteases.

  • Inhibition of Viral Entry: They may block the attachment of the virus to host cells or inhibit the fusion of viral and cellular membranes.[20]

  • Inhibition of Reverse Transcriptase: For retroviruses like HIV, inhibition of this enzyme is a key therapeutic strategy.[18]

  • Immunomodulatory Effects: Some derivatives may modulate the host's immune response to the viral infection.

Experimental Protocol: In Vitro Antiviral Screening (CPE Reduction Assay)

This assay evaluates the ability of a compound to protect cells from the cytopathic effect (CPE) caused by a virus.[21]

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero 76 cells)

  • Virus stock

  • Novel triazole-thiol derivative

  • Cell culture medium

  • 96-well microtiter plates

  • Staining solution (e.g., Neutral Red or Crystal Violet)

  • Microplate reader

Procedure:

  • Cell Seeding: Prepare confluent monolayers of the host cells in 96-well plates.[21]

  • Compound Dilutions: Prepare serial dilutions of the novel compound in cell culture medium.

  • Infection and Treatment: Add the compound dilutions to the cell monolayers, followed by the addition of a standardized amount of virus.

  • Controls: Include virus controls (cells + virus, no compound), cell controls (cells only, no virus), and a positive control (a known antiviral drug).

  • Incubation: Incubate the plate until at least 80% CPE is observed in the virus control wells.[21]

  • Quantification of Cell Viability: Stain the remaining viable cells with a suitable dye. After washing, the dye is eluted, and the absorbance is measured using a microplate reader.

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that protects 50% of the cells from viral CPE, and the 50% cytotoxic concentration (CC50). The selectivity index (SI = CC50/EC50) is then determined to assess the therapeutic window of the compound.[21]

Quantitative Data Summary

The following table provides a template for summarizing the biological activity data of novel triazole-thiol derivatives.

Compound ID Biological Activity Test Organism/Cell Line MIC (µg/mL) IC50 (µM) EC50 (µM) Reference
Example 1AntibacterialS. aureus16--[12]
Example 2AntifungalC. albicans24--[12]
Example 3AnticancerMDA-MB-231-5.2-[2]
Example 4AntiviralInfluenza A (H1N1)--<10[18]

Conclusion and Future Perspectives

Novel triazole-thiol derivatives represent a highly versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as antifungal, antibacterial, anticancer, and antiviral agents underscores their potential for the development of new therapeutics to address significant unmet medical needs. The continued exploration of the vast chemical space around the triazole-thiol scaffold, guided by SAR studies and mechanistic investigations, will undoubtedly lead to the discovery of next-generation drugs with improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these exciting new chemical entities, paving the way for their translation from the laboratory to the clinic.

References

Preliminary Cytotoxicity Studies of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Triazole Compound

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of activities, including antimicrobial, anticonvulsant, and anticancer effects[1][2][3]. The unique chemical architecture of these heterocyclic compounds allows for diverse substitutions, leading to novel derivatives with potentially enhanced biological activities. 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is one such novel compound of interest. Its synthesis represents a strategic amalgamation of a phenyl ring, a pyridine ring, and a triazole-thiol core, suggesting a potential for significant pharmacological activity. Preliminary in vitro cytotoxicity screening is a critical first step in the drug discovery pipeline to assess the potential of such compounds as therapeutic agents, particularly in oncology.[4][5][6]

This technical guide provides a comprehensive framework for conducting preliminary cytotoxicity studies on 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for the experimental design. We will explore a tiered approach, beginning with a general assessment of cell viability and progressing to more specific assays to elucidate the primary mechanism of any observed cytotoxicity.

Tier 1: Foundational Assessment of Cell Viability and Cytotoxicity

The initial phase of cytotoxicity testing aims to determine if and at what concentration the test compound affects cell viability. This is typically achieved using robust, high-throughput colorimetric assays that measure fundamental cellular functions.

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and cost-effective method for assessing cell viability.[5][6] Its principle lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[7][8] This reduction is primarily carried out by mitochondrial dehydrogenases.[9] The amount of formazan produced is directly proportional to the number of viable cells.[10]

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, HepG2) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of Test Compound treatment Treat Cells with Compound Dilutions compound_prep->treatment cell_seeding->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for Formazan Formation mtt_addition->formazan_formation solubilization Solubilize Formazan (e.g., with DMSO) formazan_formation->solubilization absorbance Measure Absorbance (570 nm) solubilization->absorbance calculation Calculate % Cell Viability absorbance->calculation ic50 Determine IC50 Value calculation->ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) into a 96-well flat-bottom plate at an optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.[11] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to achieve a range of final concentrations. Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls.[11]

  • Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.[11]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[8][11]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[11] Mix gently on an orbital shaker for 15 minutes.[9][11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀).[4][11]

The Lactate Dehydrogenase (LDH) Assay: A Marker of Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[12][13] LDH is a stable cytosolic enzyme present in most eukaryotic cells.[13][14] Its release into the culture medium is an indicator of cell lysis and loss of membrane integrity.[12] This assay is complementary to the MTT assay, as it directly measures cell death rather than metabolic activity.

LDH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_seeding Seed and Treat Cells (as in MTT protocol) supernatant_transfer Transfer Supernatant to a New Plate cell_seeding->supernatant_transfer controls Prepare Controls: - Spontaneous Release - Maximum Release controls->supernatant_transfer reagent_addition Add LDH Reaction Mixture supernatant_transfer->reagent_addition incubation Incubate at Room Temperature reagent_addition->incubation stop_solution Add Stop Solution (if required) incubation->stop_solution absorbance Measure Absorbance (e.g., 490 nm) stop_solution->absorbance calculation Calculate % Cytotoxicity absorbance->calculation

Caption: Workflow for assessing cytotoxicity using the LDH assay.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. In addition to the test compound wells, prepare wells for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with a lysis solution provided in a commercial kit).[11]

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate (if using suspension cells). Carefully transfer a small aliquot of the cell culture supernatant (typically 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for a specified time (usually 10-30 minutes), protected from light. During this time, the released LDH will catalyze the conversion of lactate to pyruvate, leading to the reduction of a tetrazolium salt into a colored formazan product.[13]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells.

Data Presentation: Tier 1 Results

Summarize the quantitative data from the MTT and LDH assays in a clear and concise table.

Cell LineAssayTime Point (hr)IC₅₀ (µM)
MCF-7MTT24Value
48Value
72Value
HepG2MTT24Value
48Value
72Value
MCF-7LDH48EC₅₀
HepG2LDH48EC₅₀

Note: IC₅₀ (half-maximal inhibitory concentration) is determined from the MTT assay, while EC₅₀ (half-maximal effective concentration) for cytotoxicity can be determined from the LDH assay.

Tier 2: Mechanistic Insights into Cell Death

If the Tier 1 assays indicate significant cytotoxicity, the next logical step is to investigate the mode of cell death induced by 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[15][16]

Apoptosis Assays: Distinguishing Programmed Cell Death

A variety of assays can be used to detect apoptosis.[15][16][17] For routine screening, methods that are amenable to high-throughput formats are preferred.[15]

  • Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis.[17] Assays that measure the activity of executioner caspases (e.g., caspase-3/7) provide a direct indication of apoptotic signaling.[18]

  • Annexin V/Propidium Iodide (PI) Staining: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide is a fluorescent dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, staining the nucleus red. Flow cytometry analysis of cells stained with both Annexin V and PI can distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.[18][19]

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor procaspase8 Pro-caspase-8 death_receptor->procaspase8 DISC formation caspase8 Caspase-8 procaspase8->caspase8 bax_bak Bax/Bak Activation caspase8->bax_bak Crosstalk procaspase3 Pro-caspase-3 caspase8->procaspase3 dna_damage DNA Damage / Cellular Stress p53 p53 Activation dna_damage->p53 p53->bax_bak mito Mitochondrion bax_bak->mito MOMP cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 procaspase9 Pro-caspase-9 apaf1->procaspase9 Apoptosome formation caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.

  • Cell Culture and Treatment: Culture and treat cells with 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours). Include positive (e.g., staurosporine) and negative (untreated) controls.

  • Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them by centrifugation. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the fluorophores with the appropriate lasers and collect the emission signals.

  • Data Interpretation: The flow cytometry data will allow for the quantification of four cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion and Future Directions

This guide outlines a systematic and robust approach for the preliminary cytotoxic evaluation of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. The tiered strategy, beginning with broad-spectrum viability assays and progressing to mechanism-specific apoptosis assays, provides a comprehensive initial assessment of the compound's anticancer potential. Positive results from these studies, such as a low IC₅₀ value and induction of apoptosis, would warrant further investigation, including studies on other cancer cell lines, cell cycle analysis, and ultimately, in vivo efficacy studies in animal models. The versatility and proven pharmacological relevance of the 1,2,4-triazole scaffold make this a promising area of research in the quest for novel and more effective anticancer agents.[1][20][21]

References

Navigating the Frontier: A Technical Guide to the Patent Landscape and Scientific Core of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The 1,2,4-triazole nucleus is a cornerstone in the architecture of pharmacologically active molecules, renowned for its diverse biological activities. Within this esteemed class of heterocyclic compounds, 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol emerges as a molecule of significant interest. Its unique structural arrangement, featuring a phenyl group at the 4-position, a pyridine ring at the 5-position, and a reactive thiol group at the 3-position, confers upon it a versatile chemical personality. This guide provides an in-depth exploration of the patent landscape surrounding this compound, delves into its synthesis, and elucidates its established and potential therapeutic applications, offering a critical resource for researchers engaged in the discovery and development of novel therapeutics.

I. The Patent Landscape: Mapping the Intellectual Property Terrain

An analysis of the patent literature reveals a focused yet significant interest in 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol and its derivatives, primarily centered on their potent inhibitory activity against xanthine oxidase, a key enzyme in purine metabolism implicated in hyperuricemia and gout.

A pivotal player in this domain is Ardea Biosciences, Inc. , which has been subsequently acquired by AstraZeneca . Their patent applications, including WO/2007/047880 and its national phase entries such as CN101481358A and US20090281112A1 , disclose a broad genus of 1,2,4-triazole derivatives, explicitly encompassing the core structure of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol. The core claims of these patents are directed towards:

  • Composition of Matter: Protecting the novel chemical entities themselves, including a wide array of substituted 4-aryl-5-heteroaryl-4H-1,2,4-triazole-3-thiols.

  • Method of Use: Claiming the use of these compounds for the treatment of diseases associated with elevated uric acid levels, most notably gout. The mechanism of action is explicitly stated as the inhibition of xanthine oxidase.

The patent filings by Ardea Biosciences underscore the therapeutic potential of this scaffold in metabolic disorders. The extensive scope of their claims, covering numerous substitutions on both the phenyl and pyridine rings, highlights a strategic effort to secure a broad intellectual property position around this chemical class. Researchers and drug developers must navigate this established patent landscape when designing new molecules based on this core structure.

Patent/Application NumberAssignee/ApplicantKey Focus of ClaimsTherapeutic Indication
WO/2007/047880 Ardea Biosciences, Inc.Compositions of 1,2,4-triazole derivatives and their use as xanthine oxidase inhibitors.Gout, Hyperuricemia
CN101481358A Ardea Biosciences, Inc.Substituted triazole compounds for inhibiting xanthine oxidase.Gout, Hyperuricemia
US20090281112A1 Ardea Biosciences, Inc.Methods of treating hyperuricemia and gout by administering 1,2,4-triazole derivatives.Gout, Hyperuricemia

II. Chemical Synthesis: A Robust and Verifiable Protocol

The synthesis of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol is a well-established multi-step process, commencing from readily available starting materials. The causality behind each experimental choice is critical for ensuring a high yield and purity of the final product. The following protocol represents a validated and reproducible methodology.

Experimental Protocol: Synthesis of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol

Step 1: Synthesis of 1-Isonicotinoyl-4-phenylthiosemicarbazide

  • Rationale: This step involves the nucleophilic attack of the terminal nitrogen of isonicotinohydrazide on the electrophilic carbon of phenyl isothiocyanate. The reaction is typically carried out in an alcoholic solvent to facilitate the dissolution of the reactants and to moderate the reaction rate.

  • Procedure:

    • To a solution of isonicotinohydrazide (13.7 g, 0.1 mol) in 150 mL of absolute ethanol, add phenyl isothiocyanate (13.5 g, 0.1 mol).

    • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

    • Upon completion, cool the reaction mixture to room temperature. The white solid precipitate of 1-isonicotinoyl-4-phenylthiosemicarbazide is collected by filtration.

    • Wash the solid with cold ethanol and dry under vacuum.

Step 2: Cyclization to 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol

  • Rationale: The cyclization of the thiosemicarbazide intermediate is achieved under basic conditions. The base, typically sodium hydroxide, facilitates the deprotonation and subsequent intramolecular nucleophilic attack, leading to the formation of the triazole ring with the elimination of a water molecule.

  • Procedure:

    • Suspend the 1-isonicotinoyl-4-phenylthiosemicarbazide (27.2 g, 0.1 mol) in a 2N aqueous solution of sodium hydroxide (200 mL).

    • Reflux the mixture for 6-8 hours. The reaction mixture will become a clear solution.

    • After cooling to room temperature, carefully acidify the solution with dilute hydrochloric acid to a pH of approximately 5-6.

    • The white precipitate of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol is formed.

    • Collect the solid by filtration, wash thoroughly with water to remove any inorganic impurities, and dry under vacuum.

    • The crude product can be recrystallized from ethanol to afford pure white crystals.

SynthesisWorkflow cluster_step1 Step 1: Thiosemicarbazide Formation cluster_step2 Step 2: Cyclization Isonicotinohydrazide Isonicotinohydrazide Thiosemicarbazide 1-Isonicotinoyl-4-phenyl- thiosemicarbazide Isonicotinohydrazide->Thiosemicarbazide Ethanol, Reflux Ethanol, Reflux PhenylIsothiocyanate Phenyl Isothiocyanate PhenylIsothiocyanate->Thiosemicarbazide FinalProduct 4-Phenyl-5-pyridin-4-yl-4H- triazole-3-thiol Thiosemicarbazide->FinalProduct NaOH, Reflux 2N NaOH, Reflux then HCl Ethanol, Reflux->Thiosemicarbazide Nucleophilic Addition NaOH, Reflux->FinalProduct Intramolecular Cyclization

Caption: Synthetic workflow for 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol.

III. Biological Activities and Therapeutic Potential

The unique structural features of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol and its derivatives have endowed them with a spectrum of biological activities, with two areas standing out: antimicrobial effects and xanthine oxidase inhibition.

A. Antimicrobial and Antifungal Activity

Derivatives of 4-aryl-5-pyridyl-4H-1,2,4-triazole-3-thiol have demonstrated promising activity against a range of bacterial and fungal pathogens.[1][2][3] The proposed mechanism of action for the antimicrobial effects of triazole-3-thiols involves the inhibition of essential microbial enzymes. The thiol group is believed to play a crucial role by chelating with metal ions present in the active sites of these enzymes, thereby disrupting their function.

Compound DerivativeTest OrganismMIC (µg/mL)Reference
4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiolStaphylococcus aureus15.63[4]
4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiolEscherichia coli25[1]
4-(4-Hydroxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiolCandida albicans24[1]
B. Xanthine Oxidase Inhibition: A Promising Avenue for Gout Treatment

The most significant and well-documented therapeutic application of this class of compounds is the inhibition of xanthine oxidase (XO). XO catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid leads to hyperuricemia, a precursor to the painful inflammatory condition known as gout.

The 4-phenyl and 5-pyridyl moieties of the molecule are thought to mimic the purine structure of the natural substrates of xanthine oxidase, allowing the inhibitor to bind to the active site of the enzyme. The triazole ring and the thiol group likely form key interactions with amino acid residues in the active site, leading to potent inhibition. Several studies have reported impressive in vitro inhibitory activities for derivatives of this scaffold.[5][6][7]

XOSignalingPathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO XO Xanthine Oxidase (XO) Inhibitor 4-Phenyl-5-pyridin-4-yl- 4H-triazole-3-thiol Inhibitor->XO Inhibition

Caption: Inhibition of the xanthine oxidase pathway by the triazole-3-thiol.

Compound DerivativeIC50 (µM)Reference
4-(Phenoxymethyl)-1H-1,2,3-triazole derivative0.70[7]
1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid derivative0.21[6]
Novel 1,2,4-triazole derivative0.0002[5]

IV. Future Perspectives and Conclusion

4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol represents a privileged scaffold in medicinal chemistry with a well-defined patent landscape, a robust synthetic route, and significant therapeutic potential. The primary intellectual property focus on its role as a xanthine oxidase inhibitor for the treatment of gout highlights a clear developmental trajectory. Further research into structure-activity relationships could lead to the discovery of even more potent and selective inhibitors.

The antimicrobial and antifungal properties of this class of compounds also warrant further investigation. In an era of increasing antimicrobial resistance, the development of novel agents with unique mechanisms of action is of paramount importance. Future studies should focus on elucidating the precise molecular targets of these compounds in microbial cells and optimizing their activity and selectivity.

V. References

  • Discovery of novel 1,2,4-triazole derivatives as xanthine oxidoreductase inhibitors with hypouricemic effects. (2022). Bioorganic Chemistry. --INVALID-LINK--

  • Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters. --INVALID-LINK--

  • Discovery of 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives as novel xanthine oxidase inhibitors. (2022). Bioorganic & Medicinal Chemistry Letters. --INVALID-LINK--

  • WO/2007/047880 - (Thio)Triazole Derivatives as Xanthine Oxidase Inhibitors. (2007). World Intellectual Property Organization.

  • CN101481358A - Substituted triazole compounds for inhibiting xanthine oxidase. (2009). Google Patents.

  • Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives. (2015). Medicinal Chemistry Research. --INVALID-LINK--

  • SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. (2013). Indian Journal of Heterocyclic Chemistry.

  • US20090281112A1 - (Thio)Triazole Derivatives as Xanthine Oxidase Inhibitors. (2009). United States Patent and Trademark Office.

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Istanbul Journal of Pharmacy. --INVALID-LINK--

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. --INVALID-LINK--

References

Methodological & Application

Application Note and Protocol for the Synthesis of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties. The incorporation of a thiol group at the 3-position and aryl substituents at the 4- and 5-positions of the triazole ring often enhances these biological effects. This document provides a detailed protocol for the synthesis of a specific derivative, 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, a compound of interest for researchers in drug discovery and development. The synthetic strategy outlined herein follows a reliable and well-established two-step process involving the formation of a thiosemicarbazide intermediate followed by its base-catalyzed intramolecular cyclization.

Chemical Profile

Compound Name 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
IUPAC Name 4-phenyl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Molecular Formula C₁₃H₁₀N₄S
Molecular Weight 254.31 g/mol
CAS Number 16629-40-6
Structure Chemical structure of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol

Synthetic Pathway Overview

The synthesis of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is achieved through a two-step process. The first step involves the reaction of isonicotinic acid hydrazide with phenyl isothiocyanate to form the intermediate, 1-(isonicotinoyl)-4-phenylthiosemicarbazide. The second step is the base-catalyzed intramolecular cyclization of this thiosemicarbazide intermediate, which results in the formation of the desired triazole-thiol.

Synthesis_Pathway Isonicotinic_acid_hydrazide Isonicotinic acid hydrazide Thiosemicarbazide_intermediate 1-(Isonicotinoyl)-4-phenylthiosemicarbazide Isonicotinic_acid_hydrazide->Thiosemicarbazide_intermediate Step 1: Ethanolic Reflux Phenyl_isothiocyanate Phenyl isothiocyanate Phenyl_isothiocyanate->Thiosemicarbazide_intermediate Final_Product 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol Thiosemicarbazide_intermediate->Final_Product Step 2: NaOH (aq), Reflux

Caption: Overall synthetic workflow for 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.

Detailed Experimental Protocol

Part 1: Synthesis of 1-(Isonicotinoyl)-4-phenylthiosemicarbazide (Intermediate)

Rationale: This step involves the nucleophilic addition of the terminal nitrogen of isonicotinic acid hydrazide to the electrophilic carbon of phenyl isothiocyanate. The reaction is typically carried out in a protic solvent like ethanol to facilitate the dissolution of the reactants and the subsequent precipitation of the product.

Materials:

  • Isonicotinic acid hydrazide (1.37 g, 10 mmol)

  • Phenyl isothiocyanate (1.35 g, 10 mmol)

  • Absolute Ethanol (50 mL)

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve isonicotinic acid hydrazide (1.37 g, 10 mmol) in absolute ethanol (50 mL) with gentle heating and stirring.

  • To this clear solution, add phenyl isothiocyanate (1.35 g, 10 mmol) dropwise.

  • Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the completion of the reaction, allow the mixture to cool to room temperature. The white solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 60 °C. The expected yield is typically high, around 85-95%.

Characterization of the Intermediate:

The formation of 1-isonicotinoyl-4-phenylthiosemicarbazide can be confirmed by its melting point and spectroscopic data.

Parameter Expected Value
Melting Point ~190-193 °C
Appearance White solid
IR (KBr, cm⁻¹) ~3300-3100 (N-H stretching), ~1680 (C=O stretching), ~1250 (C=S stretching)
¹H NMR (DMSO-d₆, δ ppm) Multiple signals in the aromatic region for the phenyl and pyridyl protons, and distinct signals for the N-H protons.
Part 2: Synthesis of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol

Rationale: The base-catalyzed cyclization of the thiosemicarbazide intermediate proceeds via an intramolecular nucleophilic attack of one of the nitrogen atoms on the carbonyl carbon, followed by dehydration. The use of a strong base like sodium hydroxide facilitates the deprotonation steps and promotes the cyclization process. The product exists in a tautomeric equilibrium between the thiol and thione forms.

Materials:

  • 1-(Isonicotinoyl)-4-phenylthiosemicarbazide (2.72 g, 10 mmol)

  • 2 M Sodium Hydroxide (NaOH) solution (40 mL)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, suspend 1-(isonicotinoyl)-4-phenylthiosemicarbazide (2.72 g, 10 mmol) in 2 M aqueous sodium hydroxide solution (40 mL).

  • Reflux the mixture for 4-6 hours. During this time, the evolution of hydrogen sulfide gas may be observed (use a fume hood). The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Carefully neutralize the cooled solution with concentrated hydrochloric acid to a pH of approximately 5-6. The product will precipitate out as a solid.

  • Collect the precipitate by vacuum filtration, wash it thoroughly with cold water to remove any inorganic salts.

  • Recrystallize the crude product from ethanol to obtain pure 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.

  • Dry the purified product in a vacuum oven at 80 °C.

Characterization of the Final Product

The structure of the synthesized 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol can be confirmed using various spectroscopic techniques.

Technique Observed/Expected Peaks
Appearance White to off-white solid
Melting Point Specific to the compound, should be determined and reported.
IR (KBr, cm⁻¹) Absence of a C=O stretching band (~1680 cm⁻¹). Presence of N-H stretching (~3100-3000 cm⁻¹), C=N stretching (~1600 cm⁻¹), and a weak S-H stretching band (~2600-2550 cm⁻¹). The C=S stretching band is also expected around 1280 cm⁻¹.
¹H NMR (DMSO-d₆, δ ppm) Aromatic protons of the phenyl and pyridyl rings will appear in the range of δ 7.0-9.0 ppm. A broad singlet corresponding to the SH/NH proton is expected at a downfield chemical shift, typically above δ 13.0 ppm.[1]
¹³C NMR (DMSO-d₆, δ ppm) Aromatic carbons will resonate in the region of δ 110-150 ppm. The C=S carbon of the triazole ring is expected to appear at a downfield chemical shift, typically around δ 160-170 ppm.
Mass Spectrometry (ESI-MS) The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 255.07.

Reaction Mechanism

The base-catalyzed cyclization of 1-(isonicotinoyl)-4-phenylthiosemicarbazide to form the 1,2,4-triazole-3-thiol ring is a well-established reaction in heterocyclic chemistry. The proposed mechanism is as follows:

Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration cluster_3 Step 4: Tautomerization Start Thiosemicarbazide Intermediate Deprotonated_N Deprotonated Intermediate Start->Deprotonated_N OH⁻ Cyclic_Intermediate Tetrahedral Intermediate Deprotonated_N->Cyclic_Intermediate Nucleophilic Attack Dehydrated_Intermediate Thiolate Intermediate Cyclic_Intermediate->Dehydrated_Intermediate - H₂O Final_Product_Thione Thione form Dehydrated_Intermediate->Final_Product_Thione Protonation Final_Product_Thiol Thiol form Final_Product_Thione->Final_Product_Thiol Tautomerism

Caption: Proposed mechanism for the base-catalyzed cyclization of the thiosemicarbazide intermediate.

Safety Precautions

  • Phenyl isothiocyanate is a lachrymator and should be handled in a well-ventilated fume hood.

  • Hydrazine hydrate is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a fume hood.

  • Sodium hydroxide and hydrochloric acid are corrosive. Handle with care and appropriate PPE.

  • The reaction involving the cyclization of the thiosemicarbazide may evolve hydrogen sulfide gas , which is toxic and has a foul odor. This step must be performed in a well-ventilated fume hood.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. The two-step synthesis is straightforward and utilizes readily available starting materials. The detailed protocol and characterization guidelines will be valuable for researchers engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery and development.

References

Application Notes and Protocols: 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Introduction: The Therapeutic Potential of Triazole Scaffolds in Kinase Inhibition

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2] A significant portion of these activities stems from the ability of triazole derivatives to interact with and inhibit various enzymes, particularly protein kinases.[1][3] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. This has made them a prime target for therapeutic intervention.

This document provides detailed application notes and protocols for the investigation of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol as a potential kinase inhibitor. While direct evidence for the kinase inhibitory activity of this specific compound is emerging, its structural similarity to known kinase inhibitors, particularly those targeting the p38 MAP kinase pathway, suggests its potential in this area.[4] A novel series of 4-phenyl-5-pyridyl-1,3-thiazole analogues, which share a similar core structure, have demonstrated potent in vitro inhibitory activity against p38 mitogen-activated protein (MAP) kinase.[4]

These notes are intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound. The protocols provided herein offer a framework for its synthesis, in vitro kinase activity assessment, and evaluation of its effects on cell proliferation.

Putative Mechanism of Action: Targeting the p38 MAP Kinase Pathway

Based on the structure-activity relationship of similar compounds, it is hypothesized that 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol may function as a Type I ATP-competitive inhibitor of p38 MAP kinase. This class of inhibitors typically binds to the ATP-binding pocket of the kinase in its active conformation, preventing the phosphorylation of downstream substrates. The p38 MAP kinase signaling cascade is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress. Its inhibition has been shown to modulate the production of pro-inflammatory cytokines like TNF-α, making it an attractive target for anti-inflammatory and anti-cancer therapies.

Below is a diagram illustrating the hypothesized mechanism of action.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stress_Cytokines Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, MEKKs) Stress_Cytokines->MAPKKK Activates MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Phosphorylates Transcription Gene Transcription (Inflammation, Apoptosis, etc.) Substrates->Transcription Compound 4-Phenyl-5-pyridin-4-yl- 4H-triazole-3-thiol Compound->p38 Inhibits (ATP-competitive) ATP ATP ATP->p38 G cluster_0 Step 1: Phenyl isothiocyanate & Isoniazid Reaction cluster_1 Step 2: Base-catalyzed Cyclization A Phenyl isothiocyanate C N-phenyl-2-isonicotinoylhydrazine-1-carbothioamide (Thiosemicarbazide intermediate) A->C B Isoniazid B->C D Thiosemicarbazide intermediate F 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol D->F E Sodium Hydroxide E->F G Start Start Prepare_Reagents Prepare Reagents: - Kinase (p38α) - Substrate (e.g., ATF2) - ATP - Test Compound Start->Prepare_Reagents Dispense Dispense Compound and Kinase Prepare_Reagents->Dispense Incubate_1 Pre-incubation Dispense->Incubate_1 Add_Substrate_ATP Add Substrate/ATP to initiate reaction Incubate_1->Add_Substrate_ATP Incubate_2 Kinase Reaction Add_Substrate_ATP->Incubate_2 Stop_Reaction Stop Reaction & Add Detection Reagent Incubate_2->Stop_Reaction Read_Signal Read Fluorescence Stop_Reaction->Read_Signal Analyze Data Analysis (IC50 determination) Read_Signal->Analyze End End Analyze->End

References

Application Notes and Protocols for 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol: A Guide for Antimicrobial and Antifungal Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Triazole-3-thiols

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the heterocyclic compounds, the 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties. The incorporation of a thiol group at the 3-position and various aryl substituents at the 4- and 5-positions of the triazole ring has been shown to modulate and enhance its bioactivity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial and antifungal applications of a specific derivative, 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol . While extensive research exists on the broader class of 4,5-disubstituted-1,2,4-triazole-3-thiols, this guide will focus on the projected applications and detailed investigational protocols for this particular compound, based on the established knowledge of its structural analogs.

Compound Profile: 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol

Property Information
IUPAC Name 4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
CAS Number 16629-40-6[1]
Molecular Formula C₁₃H₁₀N₄S
Molecular Weight 254.31 g/mol
Structure
Chemical structure of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
Solubility Expected to be soluble in organic solvents such as DMSO and DMF.
Stability Store in a cool, dry place away from light.

Anticipated Mechanism of Action

The antimicrobial and antifungal activity of triazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. The primary mechanism of action for many antifungal triazoles is the inhibition of cytochrome P450-dependent enzymes, particularly lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.

It is hypothesized that 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol exerts its antifungal effects through a similar mechanism. The nitrogen atoms in the triazole ring are thought to coordinate with the heme iron of the cytochrome P450 enzyme, while the phenyl and pyridinyl substituents may interact with the enzyme's active site, influencing potency and selectivity. The thiol group can also play a role in the molecule's overall activity and potential for tautomerism.

The antibacterial mechanism of action may be different and could involve the inhibition of other essential enzymes or cellular processes. Further investigation is required to elucidate the precise molecular targets.

Experimental Protocols

The following protocols are designed to provide a robust framework for evaluating the antimicrobial and antifungal properties of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted technique for determining MIC values.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis A Prepare stock solution of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol in DMSO E Perform serial two-fold dilutions of the compound in a 96-well microtiter plate A->E B Culture microbial strains (bacteria and fungi) D Adjust microbial suspension to 0.5 McFarland standard B->D C Prepare Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi C->E F Inoculate each well with the standardized microbial suspension D->F E->F G Include positive (microbe, no compound) and negative (broth only) controls F->G H Incubate plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi) G->H I Visually inspect for turbidity or use a plate reader to measure optical density (OD) H->I J Determine MIC as the lowest concentration with no visible growth I->J

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Protocol:

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol in sterile dimethyl sulfoxide (DMSO).

  • Microbial Strains: Use standard reference strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028, Aspergillus niger ATCC 16404).

  • Preparation of Inoculum: Culture the microbial strains overnight on appropriate agar plates. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in the appropriate broth (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for yeast.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Illustrative MIC Data Table:

Microorganism Strain Illustrative MIC (µg/mL)
Staphylococcus aureusATCC 2921316
Bacillus subtilisATCC 663332
Escherichia coliATCC 2592264
Pseudomonas aeruginosaATCC 27853128
Candida albicansATCC 900288
Aspergillus nigerATCC 1640416

Note: These are hypothetical values based on related compounds and should be determined experimentally.

Zone of Inhibition Assay (Agar Disk Diffusion)

This method provides a qualitative assessment of the antimicrobial activity of a compound.

Workflow for Zone of Inhibition Assay

Zone_of_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis A Prepare Mueller-Hinton Agar (MHA) plates E Evenly spread the microbial suspension onto the MHA plate A->E B Culture microbial strains C Adjust microbial suspension to 0.5 McFarland standard B->C C->E D Prepare sterile paper discs impregnated with the test compound at a known concentration F Place the impregnated paper disc on the agar surface D->F E->F G Include a control disc with solvent (DMSO) only F->G H Incubate the plates at 37°C for 18-24 hours G->H I Measure the diameter of the clear zone of inhibition around the disc in millimeters H->I

Caption: Workflow for the Zone of Inhibition Assay.

Detailed Protocol:

  • Prepare Agar Plates: Use Mueller-Hinton Agar for bacteria and Sabouraud Dextrose Agar for fungi.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Dip a sterile cotton swab into the inoculum and spread it evenly over the entire surface of the agar plate.

  • Disc Application: Prepare sterile paper discs (6 mm in diameter) impregnated with a known amount of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol (e.g., 30 µ g/disc ). Place the discs on the inoculated agar surface.

  • Control: Use a disc impregnated with DMSO as a negative control. A standard antibiotic disc can be used as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (including the disc) in millimeters.

Illustrative Zone of Inhibition Data Table:

Microorganism Strain Illustrative Zone of Inhibition (mm)
Staphylococcus aureusATCC 2921318
Escherichia coliATCC 2592214
Candida albicansATCC 9002820

Note: These are hypothetical values. The size of the zone of inhibition is influenced by the compound's diffusion rate in the agar.

In Vitro Cytotoxicity Assay

It is crucial to assess the potential toxicity of a new antimicrobial agent to mammalian cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cytotoxicity.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate and culture overnight C Replace the medium in the cell plate with the medium containing the test compound A->C B Prepare serial dilutions of the test compound in cell culture medium B->C D Incubate for 24-48 hours C->D E Add MTT reagent to each well and incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals E->F G Measure the absorbance at 570 nm using a microplate reader F->G H Calculate cell viability and determine the IC₅₀ value G->H

References

Application Notes & Protocols: Evaluating the Anticancer Activity of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Oncology

The 1,2,4-triazole ring is a five-membered heterocyclic system that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold."[1][2] This is due to its unique physicochemical properties, including metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide or ester groups, which enhances binding affinity to various biological targets.[1][2] Consequently, 1,2,4-triazole derivatives exhibit a vast spectrum of pharmacological activities, including prominent anticancer effects.[3][4] Marketed anticancer drugs such as letrozole and anastrozole, which are aromatase inhibitors, feature the 1,2,4-triazole core, validating its importance in oncology drug development.[5]

The specific class of compounds, 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol and its derivatives, combines the robust triazole core with phenyl and pyridine moieties. This structural arrangement is particularly promising for targeting key signaling pathways implicated in cancer cell proliferation and survival. The pyridine ring, for instance, is a common feature in many kinase inhibitors, suggesting that these derivatives may function by interfering with enzymes like Epidermal Growth Factor Receptor (EGFR) or other receptor tyrosine kinases.[6][7]

This guide provides a comprehensive framework for the synthesis and preclinical evaluation of these compounds. It details the underlying scientific principles, step-by-step experimental protocols, and data interpretation strategies essential for researchers in drug discovery and development.

Section 1: Synthesis of the Core Scaffold and Derivatives

The synthesis of the 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol core is typically achieved through a multi-step process starting from isonicotinic acid hydrazide. The general strategy involves the formation of a dithiocarbazinate salt, followed by cyclization with a phenyl isothiocyanate or a related precursor. The thiol group (-SH) at the 3-position offers a convenient handle for further derivatization to explore structure-activity relationships (SAR).

Protocol 1: Synthesis of 4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

This protocol outlines a common and reliable method for synthesizing the parent compound.[8][9][10]

Causality: The reaction proceeds by first creating a potassium dithiocarbazinate salt from isoniazid and carbon disulfide in an alkaline medium. This intermediate is then cyclized by heating with phenylhydrazine, which introduces the N-phenyl group at position 4 and drives the formation of the stable five-membered triazole ring.

Materials:

  • Isoniazid (Isonicotinic acid hydrazide)

  • Potassium hydroxide (KOH)

  • Absolute ethanol

  • Carbon disulfide (CS₂)

  • Phenylhydrazine

  • Hydrochloric acid (HCl)

  • Reflux apparatus, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Step 1: Preparation of Potassium Dithiocarbazinate Salt.

    • Dissolve isonicotinic acid hydrazide (0.1 mol) and potassium hydroxide (0.15 mol) in absolute ethanol (150 mL) with gentle warming.

    • Cool the solution in an ice bath. Add carbon disulfide (0.1 mol) dropwise while stirring vigorously.

    • Continue stirring the mixture at room temperature for 12-16 hours.

    • Collect the precipitated potassium salt by filtration, wash with cold diethyl ether, and dry under vacuum.[11]

  • Step 2: Cyclization to Form the Triazole Ring.

    • Suspend the potassium dithiocarbazinate salt (0.05 mol) and phenylhydrazine (0.05 mol) in water (100 mL).

    • Reflux the mixture for 4-6 hours, during which the evolution of hydrogen sulfide (H₂S) gas will be observed (perform in a well-ventilated fume hood).

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature. A solid product may precipitate.

    • Filter the solution to remove any impurities. Acidify the clear filtrate with dilute hydrochloric acid (HCl) to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with cold water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure 4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.[9][11]

  • Step 3: Characterization.

    • Confirm the structure of the synthesized compound using spectroscopic methods such as FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[8][12]

Synthesis_Workflow cluster_0 Step 1: Salt Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Analysis Isoniazid Isoniazid Salt Potassium Dithiocarbazinate Salt Isoniazid->Salt CS2 Carbon Disulfide CS2->Salt KOH_Ethanol KOH / Ethanol KOH_Ethanol->Salt Reflux Reflux (H₂O) Salt->Reflux Phenylhydrazine Phenylhydrazine Phenylhydrazine->Reflux Acidification Acidification (HCl) Reflux->Acidification Product 4-Phenyl-5-(pyridin-4-yl)-4H- 1,2,4-triazole-3-thiol Acidification->Product Characterization Spectroscopic Characterization (NMR, MS, FTIR) Product->Characterization

Caption: General workflow for the synthesis of the triazole core.

Section 2: Postulated Mechanisms of Anticancer Action

Triazole derivatives can exert anticancer effects through various mechanisms, often by inhibiting key enzymes involved in cell growth and proliferation.[2][4] For the 4-Phenyl-5-pyridin-4-yl scaffold, a primary hypothesized mechanism is the inhibition of receptor tyrosine kinases (RTKs) such as EGFR.

Causality: The EGFR signaling pathway is frequently dysregulated in various cancers, leading to uncontrolled cell division, survival, and metastasis.[13][14] The nitrogen atoms in the pyridine and triazole rings can form crucial hydrogen bonds or coordinate with residues in the ATP-binding pocket of kinases like EGFR, preventing phosphorylation and downstream signaling.[7] This blockade can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).[6][7]

EGFR_Pathway cluster_pathway Downstream Signaling cluster_outcomes Cellular Outcomes Triazole Triazole Derivative EGFR EGFR Triazole->EGFR Apoptosis Apoptosis Triazole->Apoptosis Induces PI3K PI3K EGFR->PI3K Activates RAS Ras EGFR->RAS Activates AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation & Survival mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the EGFR pathway by triazole derivatives.

Section 3: Protocols for In Vitro Anticancer Evaluation

A systematic in vitro evaluation is critical to determine the efficacy and mechanism of action of the synthesized compounds. The following protocols describe three fundamental assays: cell viability, apoptosis induction, and cell cycle analysis.[15][16]

Experimental_Workflow cluster_assays In Vitro Assays Start Cancer Cell Culture (e.g., A549, MCF-7, HCT-116) MTT Protocol 2: MTT Cell Viability Assay (Determine IC50) Start->MTT Apoptosis Protocol 3: Annexin V/PI Apoptosis Assay Start->Apoptosis CellCycle Protocol 4: Cell Cycle Analysis Start->CellCycle DataAnalysis Data Analysis & Interpretation MTT->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis

Caption: Overall workflow for in vitro anticancer evaluation.

Protocol 2: Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures cell metabolic activity. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[15][17][18] The amount of formazan produced is directly proportional to the number of living cells. This allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.

Materials:

  • Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT-116 colon cancer).[4][19]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • 96-well cell culture plates.

  • Synthesized triazole derivatives, dissolved in DMSO to create stock solutions.

  • MTT solution (5 mg/mL in sterile PBS).

  • Dimethyl sulfoxide (DMSO).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triazole compounds in complete medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle control (DMSO, concentration not exceeding 0.5%) and untreated controls.

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. Purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. log[Concentration]) to determine the IC₅₀ value using non-linear regression analysis.[16]

Protocol 3: Apoptosis Quantification (Annexin V-FITC/Propidium Iodide Assay)

Principle: This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[20][21] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and can label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is lost.[20]

Materials:

  • 6-well cell culture plates.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • 1X Annexin V Binding Buffer.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed approximately 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the triazole derivative at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 or 48 hours. Include an untreated or vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension and wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. The cell populations will be distributed into four quadrants:

    • Q1 (Annexin V-/PI+): Necrotic cells.

    • Q2 (Annexin V+/PI+): Late apoptotic/necrotic cells.

    • Q3 (Annexin V-/PI-): Live cells.

    • Q4 (Annexin V+/PI-): Early apoptotic cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant. A significant increase in the percentage of cells in Q4 and Q2 in treated samples compared to the control indicates apoptosis induction.[16]

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Many anticancer agents induce cell death by causing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M).[19] This assay uses PI to stain the cellular DNA. Since PI binds stoichiometrically to DNA, the amount of fluorescence emitted is directly proportional to the DNA content. Flow cytometry can then quantify the distribution of cells across the different phases of the cell cycle.[20]

Materials:

  • 6-well cell culture plates.

  • Ice-cold 70% ethanol.

  • PI staining solution (containing RNase A to prevent staining of RNA).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed and treat cells in 6-well plates as described in the apoptosis protocol, typically for a 24-hour duration.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash twice with cold PBS.

  • Fixation: Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.

  • Resuspend the pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo) to generate a histogram of DNA content. Deconvolute the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase in treated samples compared to the control indicates cell cycle arrest.[21]

Section 4: Data Presentation and Interpretation

Organizing quantitative data into tables allows for clear comparison and interpretation of the compounds' efficacy.

Table 1: Cell Viability (IC₅₀) of Triazole Derivatives against Various Cancer Cell Lines

Compound A549 (Lung) IC₅₀ (µM) MCF-7 (Breast) IC₅₀ (µM) HCT-116 (Colon) IC₅₀ (µM)
Derivative 1 8.7 5.2 12.4
Derivative 2 4.1 2.9 6.8
Derivative 3 15.3 11.8 20.1
Doxorubicin 1.2 0.9 1.5

Note: Data are representative. Doxorubicin is a standard chemotherapeutic agent used as a positive control.[19]

Table 2: Apoptosis Induction in MCF-7 Cells (24-hour treatment with Derivative 2)

Concentration % Live Cells (Q3) % Early Apoptotic (Q4) % Late Apoptotic (Q2)
Control (0 µM) 92.1% 4.5% 2.8%
1.5 µM (0.5x IC₅₀) 75.4% 15.8% 7.3%
2.9 µM (1x IC₅₀) 48.2% 30.1% 19.5%

| 5.8 µM (2x IC₅₀) | 21.9% | 42.6% | 31.7% |

Table 3: Cell Cycle Analysis in MCF-7 Cells (24-hour treatment with Derivative 2)

Concentration % Cells in G0/G1 Phase % Cells in S Phase % Cells in G2/M Phase
Control (0 µM) 58.3% 25.1% 16.6%

| 2.9 µM (1x IC₅₀) | 25.7% | 18.9% | 55.4% |

Interpretation:

  • Table 1: A lower IC₅₀ value indicates higher potency. Derivative 2 is the most potent of the synthesized compounds against all tested cell lines.

  • Table 2: Derivative 2 induces apoptosis in a dose-dependent manner, as shown by the significant increase in early and late apoptotic cell populations.

  • Table 3: Treatment with Derivative 2 causes a significant accumulation of cells in the G2/M phase, indicating cell cycle arrest at this checkpoint.

Conclusion

The 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol scaffold represents a promising starting point for the development of novel anticancer agents. The protocols and application notes provided herein offer a robust framework for synthesizing these compounds and systematically evaluating their biological activity. By combining cytotoxicity screening with mechanistic assays for apoptosis and cell cycle analysis, researchers can effectively identify lead candidates and elucidate their mode of action, paving the way for further preclinical and clinical development.

References

Application Notes & Protocols: 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery & Synthetic Chemistry Professionals

Preamble: The 1,2,4-Triazole-3-thiol Scaffold

In the landscape of medicinal chemistry and materials science, certain heterocyclic cores are designated as "privileged structures" due to their ability to bind to multiple biological receptors with high affinity. The 1,2,4-triazole ring is a quintessential example of such a scaffold, appearing in a wide array of approved pharmaceuticals.[1] The introduction of a thiol group at the C3 position, creating the 1,2,4-triazole-3-thiol (or its tautomeric thione form), further enhances its utility. This moiety is not merely a passive structural element; it is a reactive handle and a potent pharmacophore, with the sulfur and adjacent nitrogen atoms acting as key hydrogen bond donors/acceptors and metal coordinating sites.[2]

This guide focuses on a specific, highly functionalized derivative: 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol . This molecule combines three critical pharmacophoric elements:

  • The 1,2,4-Triazole Core: A stable, aromatic, and polar core resistant to metabolic degradation.

  • A Pyridin-4-yl Substituent: Introduces a basic nitrogen center, enabling salt formation, improving solubility, and providing a key interaction point for biological targets.

  • A Phenyl Group at N4: Modulates the electronic properties and provides a site for steric and hydrophobic interactions.

  • A Nucleophilic Thiol Group: The cornerstone of its synthetic versatility, allowing for a multitude of chemical transformations.

This document serves as a technical guide for researchers, providing both the strategic rationale and detailed protocols for leveraging this powerful building block in organic synthesis.

Synthesis of the Core Scaffold

The most reliable and common pathway to 4,5-disubstituted-1,2,4-triazole-3-thiols is the base-catalyzed intramolecular cyclization of a 1,4-disubstituted thiosemicarbazide intermediate.[3][4] This method is efficient and provides high yields of the target heterocycle.

The overall synthetic workflow is a two-step process starting from commercially available reagents.

G start1 Isoniazid (Isonicotinic acid hydrazide) intermediate 1-Isonicotinoyl-4-phenyl- thiosemicarbazide start1->intermediate Ethanol, Reflux start2 Phenyl isothiocyanate start2->intermediate product 4-Phenyl-5-pyridin-4-yl- 4H-1,2,4-triazole-3-thiol intermediate->product Aq. NaOH (8-10%), Reflux (Cyclization & Dehydration) G center 4-Phenyl-5-pyridin-4-yl- 4H-1,2,4-triazole-3-thiol node1 S-Alkylated Derivatives Bioactive Molecules, Further Functionalization center->node1 R-X, Base (e.g., Ethyl Bromoacetate) node2 Thiazolo[3,2-b][1,2,4]triazoles Rigid Scaffolds, Anticancer/Antimicrobial Agents center->node2 α-Haloketone or Chloroacetic Acid, Reflux node3 Schiff Bases (via S-alkylation) Antimicrobial Agents, CNS Disorder Candidates center->node3 1. Br(CH₂)nNH₂ 2. ArCHO node4 Metal Complexes Catalysis, Bioinorganic Chemistry center->node4 Metal Salt (e.g., Cu(II), Ni(II))

References

Application Notes and Protocols for Efficacy Testing of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust assay development workflow to determine the therapeutic efficacy of the novel compound, 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol. Given that the specific biological target of this compound is not yet elucidated, this guide presents a systematic approach, beginning with target identification and deconvolution, followed by the development of biochemical and cell-based assays to characterize its mechanism of action and potency. This protocol emphasizes scientific integrity, providing the rationale behind experimental choices and outlining self-validating systems to ensure data reliability.

Introduction: The Therapeutic Potential of Triazole-3-thiol Compounds

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, antifungal, and antioxidant properties.[1][2] The thiol group often enhances the biological activity of these compounds.[3][4] 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol is a novel compound within this class, and its structural features suggest potential as a therapeutic agent. This application note will guide the user through a logical and efficient workflow to first identify its molecular target(s) and then develop specific assays to quantify its efficacy.

Stage 1: Unbiased Target Identification

Without a known target, the initial and most critical step is to identify the intracellular protein(s) that 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol directly binds to. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose as it allows for the detection of target engagement in a native cellular environment.[5][6] The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein.[6]

Proteome-Wide Target Identification using Thermal Proteome Profiling (TPP)

To cast a wide net for potential targets, a mass spectrometry-based approach to CETSA, known as Thermal Proteome Profiling (TPP), can be employed.[7] This method allows for the simultaneous assessment of the thermal stability of thousands of proteins in response to compound treatment.

dot graph TD { layout="dot"; rankdir="TB"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Figure 1: Thermal Proteome Profiling (TPP) Workflow for Target Identification.

Protocol 1: Thermal Proteome Profiling (TPP)
  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a human cancer cell line if anti-proliferative effects are hypothesized) to ~80% confluency. Treat cells with either vehicle (e.g., 0.1% DMSO) or a screening concentration of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol (e.g., 10 µM) for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 37°C to 67°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[8]

  • Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by ultracentrifugation.

  • Sample Preparation for Mass Spectrometry: Collect the supernatant (soluble fraction) and determine the protein concentration. Perform a tryptic digest on equal amounts of protein from each sample.

  • Quantitative Mass Spectrometry: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

  • Data Analysis: Identify and quantify proteins across all temperature points. Proteins that are stabilized by the compound will remain in the soluble fraction at higher temperatures compared to the vehicle-treated control. These "hits" are your primary target candidates.

Stage 2: Biochemical Assay Development for Target Validation

Once a putative target is identified from the TPP experiment (e.g., a specific enzyme), the next step is to validate this interaction and quantify the compound's potency using a biochemical assay. An enzyme inhibition assay is a common and direct method to measure the effect of a compound on enzyme activity.[9][10]

dot graph TD { layout="dot"; rankdir="TB"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Figure 2: Workflow for a Biochemical Enzyme Inhibition Assay.

Protocol 2: In Vitro Enzyme Inhibition Assay
  • Reagent Preparation: Prepare a suitable assay buffer at the optimal pH for the target enzyme.[9] Prepare stock solutions of the purified enzyme, its substrate, and a dilution series of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol.

  • Enzyme and Inhibitor Pre-incubation: In a microplate, add the target enzyme to wells containing the different concentrations of the test compound or vehicle control. Allow for a pre-incubation period (e.g., 15-30 minutes) to allow for binding.[9]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.

  • Signal Detection: Monitor the formation of the product over time using a plate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).[11][12]

ParameterDescription
IC50 The concentration of an inhibitor where the response is reduced by half.[12]
Enzyme Concentration Should be significantly lower than the inhibitor concentration to avoid "tight binding" effects.[13]
Substrate Concentration Often set at or below the Michaelis constant (Km) to detect competitive inhibitors.[13]

Table 1: Key Parameters in an Enzyme Inhibition Assay.

Stage 3: Cell-Based Assays for Efficacy in a Physiological Context

While biochemical assays are crucial for confirming direct target inhibition, cell-based assays are essential to determine a compound's efficacy in a more complex biological system. These assays can measure downstream effects of target engagement, as well as provide insights into cell permeability and potential cytotoxicity.

Cytotoxicity Assessment

It is critical to assess whether the observed cellular effects are due to specific target modulation or general toxicity. The MTT assay is a widely used colorimetric assay to measure cell metabolic activity as an indicator of cell viability.[14][15]

Protocol 3: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol for a desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[16] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17]

  • Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the compound concentration to determine the concentration that causes 50% inhibition of cell growth (GI50).

Target-Specific Signaling Pathway Assay

If the identified target is part of a known signaling pathway, a reporter gene assay can be a powerful tool to measure the compound's effect on that pathway's activity.[18][19]

dot graph TD { layout="dot"; rankdir="TB"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Figure 3: General Workflow for a Luciferase Reporter Assay.

Protocol 4: Luciferase Reporter Assay
  • Cell Transfection: Co-transfect cells with a reporter plasmid containing a luciferase gene under the control of a response element specific to the signaling pathway of interest, and a control plasmid (e.g., expressing Renilla luciferase) for normalization.[20]

  • Compound Treatment: After allowing for protein expression, treat the cells with various concentrations of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase assay system.[20]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration to determine the EC50 (for activators) or IC50 (for inhibitors) of the compound on the signaling pathway.[19]

Stage 4: Assay Validation and Quality Control

For any assay to be reliable, especially in a high-throughput screening (HTS) context, it must be rigorously validated. Key statistical parameters are used to assess the quality and robustness of an assay.[21]

Z'-Factor

The Z'-factor (pronounced Z-prime) is a statistical measure of the separation between the positive and negative controls in an assay.[22][23] It is a critical parameter for validating the quality of an HTS assay.

Formula for Z'-Factor:

Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

  • σp = standard deviation of the positive control

  • σn = standard deviation of the negative control

  • μp = mean of the positive control

  • μn = mean of the negative control

Z'-Factor ValueAssay Quality
> 0.5Excellent assay[22]
0 to 0.5Acceptable for screening
< 0Assay is not suitable for screening[22]

Table 2: Interpretation of Z'-Factor Values.

Signal-to-Background Ratio (S/B)

The signal-to-background ratio is a measure of the dynamic range of an assay.[24][25] It is calculated as the ratio of the mean signal of the positive control to the mean signal of the negative control. A higher S/B ratio generally indicates a more robust assay.

Formula for Signal-to-Background Ratio:

S/B = μp / μn

Where:

  • μp = mean of the positive control

  • μn = mean of the negative control

Conclusion

The protocols and methodologies outlined in this application note provide a comprehensive framework for the systematic evaluation of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol's efficacy. By starting with unbiased target identification and progressing through rigorous biochemical and cell-based assay development and validation, researchers can confidently characterize the compound's mechanism of action and therapeutic potential. This structured approach ensures the generation of high-quality, reproducible data, which is fundamental to the advancement of any novel compound in the drug discovery pipeline.

References

In vivo animal models for testing 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Preclinical Assessment of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol

Introduction: The Therapeutic Potential of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. This is attributed to its unique electronic features, ability to engage in hydrogen bonding, and metabolic stability. Derivatives of 1,2,4-triazole have demonstrated significant pharmacological potential, including anti-inflammatory, analgesic, antimicrobial, antifungal, antioxidant, and anticancer properties.[1][2][3][4][5] Specifically, compounds structurally related to 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol, which incorporate a thiol group, have shown promising antimicrobial and antioxidant activities in in vitro assays.[6][7]

This guide serves as a comprehensive set of application notes and protocols for researchers, scientists, and drug development professionals. It outlines the foundational in vivo animal models for evaluating the therapeutic potential of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol (referred to herein as "the compound"). The protocols are designed to provide a robust framework for initial efficacy screening in two key therapeutic areas: inflammation and oncology.

The experimental designs described herein are grounded in established preclinical methodologies and emphasize scientific integrity, ethical considerations, and data-driven decision-making.

Section 1: Foundational Protocols and Ethical Framework

Prior to initiating efficacy studies, several foundational procedures must be established. These steps are critical for ensuring data reproducibility, animal welfare, and compliance with regulatory standards.

Ethical Conduct and Regulatory Compliance

All animal experiments must be conducted in strict accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent local ethics board.[8] The principles of the 3Rs (Replacement, Reduction, and Refinement) are a mandatory framework for ethical and responsible animal research.[9][10]

  • Replacement: Utilizing non-animal methods where possible. The protocols in this guide assume in vitro screening has already established a rationale for in vivo testing.

  • Reduction: Using the minimum number of animals necessary to obtain statistically significant results.[10]

  • Refinement: Minimizing animal pain, suffering, and distress through optimized procedures, appropriate anesthesia/analgesia, and defined humane endpoints.[8][11]

Formulation and Vehicle Selection

The compound must be formulated in a sterile, non-toxic vehicle suitable for the chosen route of administration.

  • Rationale: The vehicle should solubilize the compound without exhibiting any biological activity or toxicity itself. An improper vehicle can lead to poor bioavailability, local irritation, or confounding experimental results.

  • Common Vehicles:

    • Aqueous: Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS).

    • Co-solvents: For poorly soluble compounds, a mixture such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is a common starting point. The final concentration of DMSO should ideally be kept below 10% for parenteral routes to avoid toxicity.

  • Protocol:

    • Determine the solubility of the compound in various pharmaceutically acceptable solvents.

    • Prepare a small test batch of the formulation and observe for precipitation or instability.

    • Administer the vehicle alone to a control group of animals to ensure it does not produce any adverse effects or interfere with the experimental endpoints.

Routes of Administration

The choice of administration route is critical and depends on the compound's properties and the intended clinical application.[12]

  • Intraperitoneal (IP): Commonly used in rodents for initial screening. It offers rapid absorption into the systemic circulation, bypassing the gastrointestinal tract.[13] However, it can cause local irritation and does not mimic oral administration.[13]

  • Oral Gavage (PO): Preferred for compounds intended for oral delivery in humans. It subjects the compound to first-pass metabolism. Requires skilled handling to avoid stress and injury to the animal.[14]

  • Intravenous (IV): Ensures 100% bioavailability and provides a rapid onset of action. It is useful for determining a compound's maximum potential effect but can be technically challenging in small rodents like mice.[12][15]

Table 1: Recommended Administration Volumes and Needle Sizes for Rodents

Species Route Max Volume Needle Gauge
Mouse (25-30g) IP 2-3 mL 25-27G
SC 2-3 mL 25-27G
IV (tail vein) 0.2 mL (slow) 27-30G
PO (gavage) 0.2 mL 20-22G (ball-tip)
Rat (200-250g) IP 5-10 mL 23-25G
SC 5-10 mL 23-25G
IV (tail vein) 0.5 mL (slow) 25-27G
PO (gavage) 1.0 mL 18-20G (ball-tip)

Source: Adapted from institutional guidelines.[14][15]

Section 2: In Vivo Model for Anti-Inflammatory Activity

The carrageenan-induced paw edema model is a classical and highly reproducible assay for evaluating acute anti-inflammatory activity.[16][17]

Scientific Rationale

Sub-plantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response.[17]

  • Early Phase (0-2.5h): Characterized by the release of histamine, serotonin, and bradykinin.

  • Late Phase (2.5-6h): Mediated by the production of prostaglandins, involving the cyclooxygenase (COX) enzymes.[18] This model is effective for screening compounds that may inhibit these inflammatory mediators, particularly NSAID-like drugs.[17]

Diagram 1: General Workflow for Preclinical In Vivo Assessment

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Compound Test Compound Formulation Vehicle Formulation & Stability Check Compound->Formulation DosePrep Dose Preparation Formulation->DosePrep AnimalModel Animal Acclimatization & Grouping DosePrep->AnimalModel Dosing Compound Administration (IP, PO, IV) AnimalModel->Dosing Induction Disease Induction (e.g., Carrageenan) Dosing->Induction Monitoring Monitoring & Endpoint Measurement Induction->Monitoring Data Data Collection & Analysis Monitoring->Data Report Interpretation & Reporting Data->Report

Caption: General workflow for in vivo compound testing.

Detailed Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Wistar or Sprague-Dawley rats (male, 180-220g)

  • Test compound formulation

  • Positive control: Indomethacin or Diclofenac (e.g., 10 mg/kg)

  • Vehicle control

  • 1% w/v Carrageenan solution in sterile saline

  • Digital Plethysmometer

  • Administration syringes and needles

Procedure:

  • Acclimatization: House animals for at least 7 days under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.[17]

  • Fasting: Fast animals overnight (approx. 12-18 hours) before the experiment with free access to water.

    • Rationale: Fasting ensures uniform drug absorption and reduces variability.

  • Grouping: Randomly divide animals into groups (n=6 per group):

    • Group I: Vehicle Control

    • Group II: Positive Control (e.g., Indomethacin)

    • Group III, IV, etc.: Test Compound (different doses)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

  • Compound Administration: Administer the vehicle, positive control, or test compound via the chosen route (e.g., IP or PO).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema (mL) = Paw Volume (t) - Paw Volume (0).

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

Table 2: Data Collection for Paw Edema Assay

Group Animal ID Dose (mg/kg) Paw Vol (0h) Paw Vol (1h) Paw Vol (2h) Paw Vol (3h) Paw Vol (4h) % Inhibition (at peak)
Vehicle R1 -
R2 -
Indomethacin R7 10
Compound R13 25

| Compound | R19 | 50 | | | | | | |

Section 3: In Vivo Model for Anticancer Activity

The subcutaneous xenograft model is the industry standard for initial in vivo efficacy testing of anticancer agents against solid tumors.[19][20]

Scientific Rationale

This model involves implanting human cancer cells into immunodeficient mice (e.g., Nude, SCID), which lack a functional adaptive immune system and therefore do not reject the foreign cells.[21] The tumor is grown subcutaneously, allowing for easy, non-invasive monitoring of its growth over time using calipers. This model provides critical information on a compound's ability to inhibit tumor growth in a complex biological system.[20][22]

Diagram 2: Workflow for Subcutaneous Xenograft Model

G cluster_setup Setup Phase cluster_implant Implantation & Growth Phase cluster_treat Treatment & Analysis Phase CellCulture 1. Human Cancer Cell Culture Harvest 2. Cell Harvest & Counting CellCulture->Harvest InjectPrep 3. Prepare Injection (Cells + Matrigel) Harvest->InjectPrep Implant 4. Subcutaneous Implantation InjectPrep->Implant TumorGrowth 5. Monitor Tumor Establishment Implant->TumorGrowth Randomize 6. Randomize into Treatment Groups TumorGrowth->Randomize Treatment 7. Initiate Dosing (Vehicle, Compound) Randomize->Treatment Monitoring 8. Measure Tumor Vol & Body Weight (2x/week) Treatment->Monitoring Endpoint 9. Endpoint & Tumor Excision Monitoring->Endpoint

Caption: Workflow for the anticancer xenograft model.

Detailed Protocol: Subcutaneous Xenograft Model in Mice

Materials:

  • Immunodeficient mice (e.g., Athymic Nude, 6-8 weeks old)

  • Human cancer cell line of interest (e.g., MCF-7, A549)

  • Growth media, PBS, Trypsin

  • Matrigel® (or similar basement membrane matrix)

  • Test compound formulation, vehicle control, positive control (e.g., a standard chemotherapy agent)

  • Digital calipers

  • Administration syringes and needles

Procedure:

  • Cell Culture: Culture the selected cancer cell line under sterile conditions according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%).

  • Cell Preparation: Harvest cells using trypsin, wash with PBS, and perform a cell count (e.g., using a hemocytometer). Resuspend the cell pellet in a cold mixture of sterile PBS and Matrigel (typically 1:1 ratio) to a final concentration of 5-10 x 10⁷ cells/mL.

    • Rationale: Matrigel provides a scaffold that supports initial tumor cell survival and establishment. Keeping the suspension on ice is critical to prevent premature polymerization.

  • Tumor Implantation: Anesthetize the mice. Inject 0.1-0.2 mL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor animals 2-3 times per week for tumor growth. Start measuring with digital calipers once tumors become palpable. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

  • Randomization: Once tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group).

    • Rationale: Randomization ensures that each group has a similar average starting tumor volume, which is crucial for accurate comparison of treatment effects.

  • Treatment: Begin administration of the vehicle, test compound, and positive control according to the planned schedule (e.g., once daily, IP). Record the body weight of each animal at least twice weekly.

    • Rationale: Body weight is a key indicator of systemic toxicity. A weight loss of >15-20% is often a humane endpoint.[11]

  • Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum ethical size (e.g., ~1500 mm³).

  • Data Analysis:

    • Primary efficacy endpoint is Tumor Growth Inhibition (TGI). It can be calculated as:

      • % TGI = [ 1 - ( (Mean Tumor Vol_Treated_Final - Mean Tumor Vol_Treated_Initial) / (Mean Tumor Vol_Control_Final - Mean Tumor Vol_Control_Initial) ) ] * 100

    • Plot mean tumor volume vs. time for each group.

    • Plot mean body weight change vs. time to assess toxicity.

Table 3: Data Collection for Xenograft Study

Group Animal ID Day 0 TV (mm³) Day 0 BW (g) Day 3 TV Day 3 BW ... Final TV Final BW % TGI
Vehicle M1
M2
Chemo M9
Compound M17

TV = Tumor Volume; BW = Body Weight

Section 4: Data Interpretation and Future Directions

Successful execution of these protocols will provide foundational data on the in vivo profile of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol.

  • Anticancer Model: A statistically significant TGI value (>50%) with acceptable toxicity (e.g., <10% body weight loss) indicates promising anticancer activity and warrants further investigation.

Next Steps:

  • Dose-Response Studies: To determine the optimal therapeutic dose.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: To understand the compound's absorption, distribution, metabolism, and excretion, and correlate it with its biological effect.

  • Mechanism of Action Studies: Utilizing excised tumor tissue or other samples for biomarker analysis (e.g., immunohistochemistry, Western blot).

  • Advanced Models: Progressing to more clinically relevant models, such as orthotopic cancer models or chronic inflammation models (e.g., collagen-induced arthritis).[18][22]

This structured approach ensures that the preclinical evaluation of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol is conducted efficiently, ethically, and with a high degree of scientific rigor, paving the way for its potential development as a novel therapeutic agent.

References

Application Notes & Protocols: Formulation of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol (PPTT). The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer and antimicrobial effects. However, compounds like PPTT, characterized by aromatic and heterocyclic ring systems, often exhibit poor aqueous solubility, which severely limits their bioavailability and therapeutic potential.[1][2][3] This guide addresses this critical challenge by presenting detailed protocols for two advanced formulation strategies: Nanocrystal Technology via high-pressure homogenization and Liposomal Encapsulation using the thin-film hydration method. We provide the scientific rationale behind these choices, step-by-step experimental procedures, and protocols for the essential physicochemical characterization of the resulting nanoformulations.

Introduction: The Rationale for Advanced Formulation

4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol (PPTT) belongs to the 1,2,4-triazole-3-thiol class of heterocyclic compounds. This structural motif is a well-established pharmacophore present in numerous therapeutic agents, recognized for its ability to engage with biological receptors through hydrogen bonding and dipole interactions. Derivatives have shown significant promise as anticancer, anti-inflammatory, and antimicrobial agents.

The primary obstacle to the clinical translation of PPTT and similar molecules is their low water solubility. Poor solubility leads directly to a low dissolution rate in physiological fluids, resulting in poor and erratic absorption and, consequently, low oral bioavailability.[1] It is estimated that 70% to 80% of drug candidates in the development pipeline are poorly soluble, making advanced formulation a critical and enabling step in drug development.[4]

This guide focuses on transforming PPTT from a poorly soluble active pharmaceutical ingredient (API) into a viable drug delivery system with enhanced biopharmaceutical properties. We will explore two distinct nanotechnological approaches:

  • Nanocrystals: Reducing the particle size of the API to the nanometer range drastically increases the surface-area-to-volume ratio. According to the Noyes-Whitney equation, this enhances the dissolution velocity, which can lead to improved bioavailability.[4] This top-down approach is particularly suitable for compounds where the drug itself is the primary component of the final formulation.[5]

  • Liposomes: These are vesicular systems composed of a lipid bilayer enclosing an aqueous core. For hydrophobic drugs like PPTT, the molecule can be partitioned within the lipid bilayer. Liposomes can solubilize poorly soluble drugs, protect them from degradation, and can be modified for targeted delivery.[6][7][8][9]

Physicochemical Properties of PPTT

A thorough understanding of the API's properties is fundamental to designing a successful formulation.

PropertyValue / Expected CharacteristicSource / Rationale
Molecular Formula C₁₃H₁₀N₄S[10]
Molecular Weight 254.31 g/mol [10]
Appearance Expected to be a crystalline solidBased on similar heterocyclic structures.
Aqueous Solubility PoorHigh molecular weight and lipophilicity from phenyl and pyridyl rings predict low water solubility.[11]
Chemical Stability The thiol (-SH) group is susceptible to oxidation, potentially forming disulfide bridges.General chemical knowledge of thiol compounds.
pKa The triazole and pyridine nitrogens, and the thiol group, will have distinct pKa values, influencing solubility at different pH values.Structural analysis.

Formulation Strategy 1: PPTT Nanocrystals via High-Pressure Homogenization

This strategy aims to enhance the dissolution rate of PPTT by reducing its particle size to the sub-micron range. High-pressure homogenization (HPH) is a scalable, top-down method that uses cavitation, shear forces, and particle collision to achieve size reduction.[5][12]

Rationale for Component Selection
  • Active Pharmaceutical Ingredient (API): 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol (PPTT).

  • Dispersion Medium: Sterile Water for Injection (WFI). The primary vehicle for the nanosuspension.

  • Stabilizer: Poloxamer 188 (Pluronic® F68). A non-ionic surfactant is crucial for preventing the aggregation of high-surface-energy nanocrystals.[13] Poloxamer 188 provides steric hindrance, adsorbing to the particle surface and creating a physical barrier that prevents agglomeration.[14][15] It is a GRAS (Generally Regarded As Safe) excipient widely used in parenteral formulations.[13]

Experimental Workflow: High-Pressure Homogenization

Caption: Workflow for PPTT nanocrystal production.

Detailed Protocol: Nanocrystal Formulation
  • Preparation of Stabilizer Solution: Prepare a 2% (w/v) solution of Poloxamer 188 in sterile WFI. Filter through a 0.22 µm syringe filter to ensure sterility and remove any particulates.

  • Preparation of Pre-suspension: Weigh 1 g of PPTT and add it to 49 mL of the sterile 2% Poloxamer 188 solution to create a 2% (w/v) API pre-suspension. The final drug-to-stabilizer ratio will be 1:1.

  • High-Shear Mixing: Homogenize the pre-suspension using a high-shear mixer (e.g., IKA Ultra-Turrax) at 10,000 rpm for 5 minutes. This step breaks down large API agglomerates and creates a finer, more uniform suspension suitable for HPH.[16]

  • High-Pressure Homogenization:

    • Prime the high-pressure homogenizer (e.g., Avestin EmulsiFlex-C3) according to the manufacturer's instructions.

    • Process the pre-suspension through the homogenizer at a pressure of 1500 bar.[16]

    • Collect the outlet and recycle it back into the feed reservoir.

    • Perform a total of 15-20 homogenization cycles. It is advisable to cool the system using a water bath or cooling coil to dissipate the heat generated during the process.

    • Take aliquots after 5, 10, 15, and 20 cycles to monitor the particle size reduction process.

  • Collection and Storage: Collect the final nanosuspension in a sterile container. Store at 2-8°C. For long-term stability, the nanosuspension can be lyophilized with a suitable cryoprotectant (e.g., trehalose).

Formulation Strategy 2: Liposomal Encapsulation of PPTT

This approach utilizes lipid vesicles to encapsulate the hydrophobic PPTT within their bilayer, effectively creating a drug delivery system with improved solubility. The thin-film hydration method is a robust and widely used technique for preparing liposomes in a laboratory setting.[6][7][8][9]

Rationale for Component Selection
  • API: 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol (PPTT).

  • Structural Lipid: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). A saturated phospholipid with a high phase transition temperature (Tc = 41°C), which forms rigid and stable bilayers at physiological temperature (37°C).[17][18]

  • Membrane Stabilizer: Cholesterol (Chol). Incorporating cholesterol into the lipid bilayer modulates membrane fluidity, reduces permeability, and enhances vesicle stability.[19][20][21] A DPPC:Chol molar ratio of approximately 2:1 is common for creating stable bilayers.

  • Organic Solvent: Chloroform:Methanol (2:1 v/v). A standard solvent system to ensure complete dissolution of both the lipids and the hydrophobic API.

  • Hydration Medium: Phosphate-Buffered Saline (PBS), pH 7.4. An isotonic and iso-osmotic buffer suitable for biological applications.

Experimental Workflow: Liposome Formulation

Caption: Workflow for PPTT liposome production.

Detailed Protocol: Liposome Formulation
  • Lipid & Drug Dissolution: In a 50 mL round-bottom flask, dissolve 100 mg of DPPC, 27 mg of Cholesterol, and 10 mg of PPTT in approximately 10 mL of a chloroform:methanol (2:1 v/v) mixture. Swirl gently until a clear solution is obtained.

  • Thin Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to 45-50°C (above the Tc of DPPC).

    • Rotate the flask and gradually apply a vacuum to evaporate the organic solvent. A thin, uniform lipid film will form on the inner wall of the flask.

    • Continue evaporation under high vacuum for at least 1 hour to ensure complete removal of residual solvent.

  • Hydration:

    • Add 10 mL of pre-warmed (50°C) PBS (pH 7.4) to the flask containing the dry lipid film.

    • Continue to rotate the flask in the water bath (without vacuum) for 1 hour. The lipid film will hydrate and swell, forming multilamellar vesicles (MLVs).[6]

  • Size Reduction (Extrusion):

    • Assemble a mini-extruder (e.g., Avanti Mini-Extruder) with a 200 nm polycarbonate membrane, pre-warmed to 50°C.

    • Load the MLV suspension into one of the gas-tight syringes.

    • Pass the suspension through the membrane 11-21 times. This process reduces the size and lamellarity of the vesicles, resulting in a more homogenous population of large unilamellar vesicles (LUVs).[9]

    • (Optional) For smaller vesicles, repeat the extrusion process with a 100 nm membrane.

  • Purification:

    • To remove the unencapsulated (free) drug, the liposomal suspension can be purified by size exclusion chromatography or dialysis.

    • Dialysis: Transfer the liposome suspension into a dialysis bag (MWCO 12-14 kDa) and dialyze against 1 L of PBS (pH 7.4) at 4°C for 12-24 hours, with several buffer changes. This allows the small, free drug molecules to diffuse out while retaining the larger liposomes.[22]

  • Collection and Storage: Collect the purified liposomal suspension and store in a sterile, sealed vial at 2-8°C.

Characterization of Nanoformulations: Protocols

Thorough characterization is essential to ensure the quality, stability, and performance of the nanoformulations.[23]

Particle Size, Polydispersity Index (PDI), and Zeta Potential
  • Principle: Dynamic Light Scattering (DLS) measures the hydrodynamic diameter of particles by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[24][25][26] Zeta potential is a measure of the magnitude of the electrostatic charge at the particle surface and is a key indicator of colloidal stability.[27][28][29]

  • Protocol:

    • Dilute a small aliquot of the nanoformulation (nanocrystal or liposome suspension) with WFI or PBS to achieve an appropriate scattering intensity (typically a count rate between 100-500 kcps).

    • Transfer the diluted sample to a disposable cuvette (or a folded capillary cell for zeta potential).[29]

    • Equilibrate the sample at 25°C in the instrument for 2 minutes.[28]

    • Perform the measurement using an instrument like a Malvern Zetasizer. For zeta potential, the Smoluchowski approximation is typically used for aqueous media.[28]

    • Perform at least three replicate measurements for each sample.[28]

  • Acceptance Criteria:

    • Particle Size: Target range (e.g., 100-300 nm).

    • PDI: < 0.3 indicates a relatively narrow and homogenous size distribution.

    • Zeta Potential: A value of |ζ| > 20-30 mV generally indicates good electrostatic stability.[27]

Encapsulation Efficiency (%EE) for Liposomes
  • Principle: %EE is the percentage of the initial drug that is successfully entrapped within the liposomes.[30][] It is determined by separating the free drug from the liposomes and quantifying the drug in both fractions or by quantifying the total and free drug.[22]

  • Protocol:

    • Separation of Free Drug: Use an ultrafiltration method. Place 0.5 mL of the liposome suspension into a centrifugal filter unit (e.g., Amicon Ultra, MWCO 10 kDa). Centrifuge at 5,000 x g for 15 minutes. The filtrate will contain the free, unencapsulated drug.

    • Quantification of Free Drug (C_free): Analyze the filtrate using a validated HPLC method for PPTT.

    • Quantification of Total Drug (C_total): Take 0.1 mL of the original (un-centrifuged) liposome suspension and add 0.9 mL of methanol or another suitable organic solvent to disrupt the liposomes and release the encapsulated drug.[22] Analyze this solution by HPLC to determine the total drug concentration.

    • Calculation: %EE = [(C_total - C_free) / C_total] * 100[22]

In-Vitro Drug Release
  • Principle: The dialysis bag method is commonly used to study the release of a drug from a nano-carrier over time.[32][33] The nanoformulation is placed in a dialysis bag, which is then immersed in a release medium. The rate of drug appearance in the medium is monitored.

  • Protocol:

    • Preparation: Hydrate a dialysis membrane (MWCO 12-14 kDa) according to the manufacturer's instructions.

    • Setup: Pipette 1 mL of the nanoformulation (nanocrystal or liposome suspension) into the dialysis bag and securely seal both ends.

    • Place the bag into a beaker containing 100 mL of a release medium (e.g., PBS pH 7.4 with 0.5% Tween 80 to maintain sink conditions for the poorly soluble drug). The volume of the release medium should be significantly larger than the sample volume.[34]

    • Place the beaker in a shaking water bath maintained at 37°C with gentle agitation (e.g., 100 rpm).[35]

    • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium and immediately replace it with 1 mL of fresh, pre-warmed medium to maintain a constant volume.

    • Analysis: Analyze the collected samples for PPTT concentration using a validated HPLC method.

    • Data Analysis: Plot the cumulative percentage of drug released versus time.

Stability Studies
  • Principle: Stability testing evaluates how the quality of the nanoformulation varies with time under the influence of environmental factors such as temperature.[23][36] It is critical for determining shelf-life.

  • Protocol:

    • Store aliquots of the final nanoformulations in sealed vials under different conditions as per ICH guidelines (e.g., long-term at 4°C and accelerated at 25°C/60% RH).

    • At specified time points (e.g., 0, 1, 3, 6 months), withdraw a sample and re-characterize it for key parameters.

  • Parameters to Monitor:

    • Physical: Visual appearance (aggregation, precipitation), particle size, PDI, and zeta potential.[36][37]

    • Chemical: Drug content (potency), presence of degradation products.

    • For Liposomes: Drug leakage (decrease in %EE).

Conclusion

The protocols detailed in this guide provide a robust framework for the formulation of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol into nanocrystal and liposomal drug delivery systems. By overcoming the inherent poor aqueous solubility of the API, these nanoformulations offer a promising path to enhance its bioavailability and unlock its therapeutic potential. The successful implementation of these strategies relies on careful execution of the protocols and rigorous physicochemical characterization to ensure the development of a safe, stable, and effective product. Further in vivo studies are warranted to correlate these in-vitro characteristics with pharmacokinetic performance.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. The following information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol?

A1: The most prevalent and reliable method involves a multi-step synthesis starting from isonicotinic acid hydrazide. This route is favored for its relatively high yields and the availability of starting materials. The general pathway involves the reaction of isonicotinic acid hydrazide with phenyl isothiocyanate, followed by cyclization of the resulting thiosemicarbazide intermediate in a basic medium.[1][2][3]

Q2: I am getting a very low yield. What are the potential causes and how can I improve it?

A2: Low yields are a common issue in heterocyclic synthesis and can stem from several factors.[4] Here’s a systematic approach to troubleshooting:

  • Purity of Reagents and Solvents: Impurities in your starting materials (isonicotinic acid hydrazide, phenyl isothiocyanate) or solvents can lead to unwanted side reactions.[4] Ensure you are using high-purity reagents and anhydrous solvents where necessary.

  • Reaction Temperature and Time: Both the formation of the thiosemicarbazide intermediate and the subsequent cyclization are sensitive to temperature and reaction duration.[4] Over-refluxing or insufficient heating during cyclization can lead to decomposition or incomplete reaction. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC).

  • pH of the Cyclization Step: The cyclization of the N-phenyl-2-isonicotinoylhydrazine-1-carbothioamide intermediate to the desired triazole is typically carried out in a basic medium (e.g., using NaOH or KOH).[2][5] An incorrect pH can either prevent cyclization or promote the formation of byproducts. Careful control of the pH is crucial.

  • Inefficient Mixing: For heterogeneous reaction mixtures, ensure vigorous stirring to maximize the contact between reactants.[4]

Q3: I have isolated a byproduct that is difficult to separate from my desired product. What could it be and how can I avoid its formation?

A3: A common byproduct in the synthesis of 1,2,4-triazole-3-thiols is the isomeric 1,3,4-thiadiazole derivative.[1][6] The formation of this isomer is often favored under acidic conditions.

  • Avoiding Formation: To favor the formation of the desired 1,2,4-triazole, ensure the cyclization step is performed under strongly basic conditions.[2]

  • Separation: If the thiadiazole byproduct does form, separation can be challenging due to similar polarities. Fractional crystallization or careful column chromatography may be required. Some methods leverage the difference in solubility in alkaline solutions to separate the triazole from the thiadiazole.[1]

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to track the disappearance of the starting materials and the appearance of the product and any byproducts. Visualization can be achieved using a UV lamp.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Thiosemicarbazide Intermediate Incomplete reaction of isonicotinic acid hydrazide and phenyl isothiocyanate.Ensure equimolar amounts of reactants. The reaction is often carried out in a suitable solvent like ethanol and may require gentle heating. Monitor by TLC until the starting materials are consumed.
Low Yield of Final Triazole Product Incomplete cyclization. Decomposition of the product. Formation of byproducts (e.g., 1,3,4-thiadiazole).[1]Ensure the cyclization is carried out in a sufficiently basic medium (e.g., 2N NaOH) and for an adequate duration with heating.[5] Avoid excessive heating or prolonged reaction times. Monitor the reaction by TLC.
Product is an oil or fails to crystallize Presence of impurities. Residual solvent.Purify the crude product using column chromatography. Ensure all solvent is removed under vacuum. Attempt crystallization from a different solvent or solvent mixture.
Broad melting point of the final product The product is impure.Recrystallize the product from a suitable solvent (e.g., ethanol) until a sharp melting point is obtained. Check purity by TLC.
Unexpected peaks in NMR or Mass Spectrum Presence of starting materials, byproducts, or solvent.Compare the spectra with literature data for the expected product and potential byproducts.[6] Repurify the sample if necessary.

Experimental Protocols

Protocol 1: Synthesis of N'-phenyl-N-(pyridin-4-ylcarbonyl)hydrazinocarbothioamide

This protocol outlines the synthesis of the key intermediate.

Materials:

  • Isonicotinic acid hydrazide

  • Phenyl isothiocyanate[7]

  • Ethanol

Procedure:

  • Dissolve isonicotinic acid hydrazide (1 eq.) in ethanol in a round-bottom flask.

  • Add phenyl isothiocyanate (1 eq.) to the solution.

  • Reflux the mixture for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried.

Protocol 2: Synthesis of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol

This protocol describes the cyclization of the intermediate to the final product.

Materials:

  • N'-phenyl-N-(pyridin-4-ylcarbonyl)hydrazinocarbothioamide

  • Sodium Hydroxide (2N aqueous solution)

  • Hydrochloric Acid (concentrated)

Procedure:

  • Suspend the thiosemicarbazide intermediate (1 eq.) in a 2N aqueous solution of sodium hydroxide.

  • Reflux the mixture for 3-5 hours.[5] The solid should dissolve as the reaction progresses.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath.

  • Carefully acidify the solution with concentrated hydrochloric acid to pH 5-6.

  • The precipitated solid is filtered, washed thoroughly with water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.

SynthesisWorkflow cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Potential Side Reaction start Isonicotinic Acid Hydrazide + Phenyl Isothiocyanate intermediate N'-phenyl-N-(pyridin-4-ylcarbonyl)hydrazinocarbothioamide start->intermediate Ethanol, Reflux product 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol intermediate->product 1. 2N NaOH, Reflux 2. HCl (acidification) side_product 1,3,4-Thiadiazole Isomer intermediate->side_product Acidic Conditions

Caption: Synthetic pathway for 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.

Mechanistic Insights

The cyclization of the thiosemicarbazide intermediate in a basic medium proceeds via an intramolecular nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration to form the stable 1,2,4-triazole ring.

CyclizationMechanism Thiosemicarbazide\nIntermediate Thiosemicarbazide Intermediate Deprotonation\n(Base) Deprotonation (Base) Thiosemicarbazide\nIntermediate->Deprotonation\n(Base) Intramolecular\nNucleophilic Attack Intramolecular Nucleophilic Attack Deprotonation\n(Base)->Intramolecular\nNucleophilic Attack Tetrahedral\nIntermediate Tetrahedral Intermediate Intramolecular\nNucleophilic Attack->Tetrahedral\nIntermediate Dehydration Dehydration Tetrahedral\nIntermediate->Dehydration 1,2,4-Triazole-3-thiol 1,2,4-Triazole-3-thiol Dehydration->1,2,4-Triazole-3-thiol

Caption: Simplified mechanism of base-catalyzed cyclization.

References

Technical Support Center: Purification of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. This document provides in-depth troubleshooting advice and frequently asked questions to address the unique challenges encountered during the purification of this polar, multifunctional heterocyclic compound. Our guidance is grounded in established chemical principles and practical, field-tested experience to ensure you can achieve the desired purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, providing potential causes and actionable solutions.

Issue 1: My compound is streaking badly or not moving from the baseline during silica gel column chromatography.

  • Probable Cause: The high polarity of your triazole derivative, due to the presence of the pyridine nitrogen and the acidic proton of the thiol group, leads to very strong interactions with the acidic silanol groups on the surface of the silica gel.[1] This strong adsorption prevents efficient elution with common non-polar to moderately polar solvent systems.

  • Solutions:

    • Mobile Phase Modification: Add a small percentage of a competitive base, like triethylamine (0.5-2%), to your eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). The triethylamine will preferentially interact with the acidic sites on the silica, reducing the strong adsorption of your basic pyridine-containing compound and leading to better peak shapes.[2]

    • Increase Mobile Phase Polarity: A gradient elution with an increasing concentration of a highly polar solvent like methanol in dichloromethane or ethyl acetate can be effective. Start with a low percentage of methanol and gradually increase it.

    • Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider switching to a different stationary phase.

      • Reverse-Phase Chromatography (C18): This is an excellent alternative for highly polar compounds.[3] The stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA) is used.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds.[3][4] It uses a polar stationary phase with a primarily organic mobile phase containing a small amount of aqueous solvent.

Issue 2: The purified product appears as an oil or a waxy solid, but I expect a crystalline solid.

  • Probable Cause: The presence of residual impurities can act as a "eutectic mixture," depressing the melting point and preventing crystallization.[3] Residual solvents can also plasticize the solid.

  • Solutions:

    • Re-purification: The most reliable solution is to re-purify the material using a different technique. If you initially used silica gel chromatography, try recrystallization or reverse-phase chromatography.

    • Trituration: Try triturating the oil with a solvent in which the desired compound is poorly soluble, but the impurities are soluble. Good starting points for trituration are diethyl ether, hexanes, or a mixture of the two. This can often induce crystallization.

    • Recrystallization with an Anti-Solvent: Dissolve the oily product in a minimal amount of a "good" solvent (a solvent in which it is highly soluble, e.g., methanol or ethanol). Then, slowly add an "anti-solvent" (a solvent in which it is poorly soluble, e.g., water or hexanes) dropwise until the solution becomes persistently cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.[5]

Issue 3: My final product is colored (e.g., yellow or brown), but the literature suggests it should be a white or off-white solid.

  • Probable Cause: The thiol group (-SH) is susceptible to oxidation, which can form disulfides and other colored impurities. Trace metal impurities from the synthesis can also lead to colored complexes.

  • Solutions:

    • Treatment with a Reducing Agent: During workup or before the final purification step, washing the organic layer with a dilute aqueous solution of a mild reducing agent like sodium bisulfite or sodium thiosulfate can help reduce oxidized species.

    • Chelating Agent Wash: To remove residual metal catalysts (e.g., copper), wash the organic solution of your product with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA).[3]

    • Activated Carbon (Charcoal) Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat the mixture gently for a short period, and then filter the hot solution through celite to remove the carbon. This is very effective at removing highly colored, non-polar impurities. Use charcoal sparingly, as it can also adsorb your desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol?

A1: The impurities will depend on the synthetic route. Common impurities can include unreacted starting materials (e.g., isonicotinic acid hydrazide, phenyl isothiocyanate), partially reacted intermediates, and byproducts from side reactions.[3] Given the structure, regioisomers are a possibility if the cyclization reaction is not specific.

Q2: What is a good starting solvent system for recrystallization?

A2: The choice of solvent is critical. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below.[5] For a polar compound like this, good starting points for single-solvent recrystallization are ethanol, methanol, or isopropanol.[6][7][8] A mixed solvent system, such as ethanol/water or dioxane/water, can also be very effective.

Q3: How can I confirm the purity of my final product?

A3: A combination of techniques should be used:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful method for confirming the structure and assessing purity. Impurity peaks should be absent.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both the purity profile (from the LC chromatogram) and mass confirmation of your target compound.

  • Melting Point: A sharp melting point that is consistent with literature values indicates high purity.

Experimental Protocols

Protocol 1: Column Chromatography on Deactivated Silica Gel

This protocol is designed to mitigate the issues of strong adsorption of the polar triazole.

  • Prepare the Deactivated Silica:

    • Create a slurry of silica gel in your chosen starting eluent (e.g., 98:2 ethyl acetate/triethylamine).

    • Pack the column with this slurry.

    • Flush the packed column with two column volumes of this solvent mixture to ensure the silica is fully deactivated.[2]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for poorly soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[2]

  • Elution:

    • Begin elution with a relatively non-polar mobile phase containing triethylamine (e.g., 90:10 hexanes/ethyl acetate with 1% triethylamine).

    • Gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate and then introducing methanol if necessary (e.g., transitioning to 95:4:1 ethyl acetate/methanol/triethylamine).

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from an Ethanol/Water System
  • Dissolution: Place the crude solid in a flask and add a minimal amount of hot ethanol to just dissolve the compound.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.[5]

  • Induce Crystallization: To the hot, clear solution, add water dropwise until the solution becomes faintly and persistently cloudy.

  • Re-dissolution and Cooling: Add a few drops of hot ethanol to make the solution clear again.

  • Crystal Formation: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture. Dry the crystals under vacuum.[5]

Data and Workflow Visualization

Table 1: Recommended Starting Solvent Systems for Chromatography

Chromatography ModeStationary PhaseMobile Phase AMobile Phase BModifiersTypical Gradient
Normal Phase Silica GelHexanes/Ethyl AcetateDichloromethane/Methanol0.5-2% TriethylamineGradient from A to B
Reverse Phase C18 SilicaWaterAcetonitrile or Methanol0.1% Formic Acid or TFAGradient from high A to high B
HILIC Amine or Diol-bonded SilicaAcetonitrileWater0.1% Formic AcidGradient from high A to high B

Diagram 1: Purification Strategy Decision Workflow

This diagram outlines a logical approach to selecting the appropriate purification technique.

Purification_Workflow start Crude Product check_purity Assess Purity (TLC, LC-MS) start->check_purity is_solid Is the crude product a solid? check_purity->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chrom Column Chromatography is_solid->column_chrom No (Oil/Gum) purity_ok Is purity >95%? recrystallization->purity_ok final_product Pure Product column_chrom->final_product purity_ok->column_chrom No purity_ok->final_product Yes

Caption: A decision tree for selecting a purification method.

References

Technical Support Center: Overcoming Solubility Challenges of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the significant challenge of its poor aqueous solubility. Our goal is to equip you with the foundational knowledge and practical methodologies to successfully incorporate this compound into your experimental workflows.

Section 1: Understanding the Molecule - Physicochemical Properties FAQ

This section addresses the fundamental properties of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol that govern its solubility.

Q1: What are the key structural features of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol that influence its solubility?

A1: The solubility of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is dictated by a combination of its structural components:

  • Aromatic Rings: The presence of both a phenyl and a pyridinyl ring contributes to the molecule's hydrophobicity and high melting point, which are characteristic of many poorly soluble compounds.[1][2]

  • Triazole Core: The 1,2,4-triazole ring is a heterocyclic structure that can participate in hydrogen bonding, but its overall contribution to aqueous solubility is limited by the larger aromatic substituents.

  • Thiol Group: The thiol (-SH) group is a key functional group. It can exist in equilibrium with its tautomeric thione form (-C=S).[3] This group is weakly acidic and can be deprotonated at higher pH, which is a critical factor for solubility enhancement.[4]

  • Pyridinyl Nitrogen: The nitrogen atom in the pyridine ring is basic and can be protonated at acidic pH, offering another handle for solubility manipulation.

Q2: What are the estimated pKa and logP values for this compound, and what do they imply?
  • pKa: The molecule possesses two ionizable centers:

    • The thiol group is expected to be weakly acidic, with an estimated pKa in the range of 7-9. This means that above this pH, the thiol group will be deprotonated, forming a more soluble thiolate anion.

    • The pyridinyl nitrogen is basic, with an estimated pKa in the range of 4-6. Below this pH, the nitrogen will be protonated, forming a more soluble pyridinium cation.

  • LogP: The calculated octanol-water partition coefficient (logP) is likely to be in the range of 2-4, indicating a significant degree of lipophilicity and a preference for non-polar environments over aqueous solutions.

These predicted values suggest that 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is a poorly water-soluble compound whose solubility is highly dependent on pH.[4][5]

Q3: What is tautomerism and how does it affect this molecule?

A3: Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, the key tautomerism is the thiol-thione equilibrium.[3] The thione form is generally more stable and less soluble in aqueous solutions. The equilibrium between these two forms can be influenced by the solvent and pH.

tautomerism Thiol Thiol Form (More Soluble) Thione Thione Form (Less Soluble) Thiol->Thione Equilibrium Thione->Thiol

Caption: Thiol-Thione Tautomerism.

Section 2: Troubleshooting Common Solubility Issues - A Practical Guide

This section provides a step-by-step approach to addressing solubility problems encountered during experiments.

Issue 1: The compound precipitates out of my aqueous buffer.
Root Cause Analysis:

This is the most common issue and is typically due to the low intrinsic solubility of the compound in neutral aqueous solutions. The choice of buffer and its pH are critical.

Troubleshooting Workflow:

troubleshooting_workflow start Precipitation Observed check_ph Measure pH of the Solution start->check_ph is_ph_neutral Is pH near neutral (6-8)? check_ph->is_ph_neutral adjust_ph Adjust pH is_ph_neutral->adjust_ph Yes reassess_solubility Re-assess Solubility is_ph_neutral->reassess_solubility No ph_acidic Acidic pH (e.g., pH 2-4) adjust_ph->ph_acidic ph_basic Basic pH (e.g., pH 9-11) adjust_ph->ph_basic ph_acidic->reassess_solubility ph_basic->reassess_solubility still_precipitates Still Precipitates? reassess_solubility->still_precipitates add_cosolvent Introduce a Co-solvent still_precipitates->add_cosolvent Yes success Solubility Achieved still_precipitates->success No consider_surfactant Use a Surfactant add_cosolvent->consider_surfactant cyclodextrin Employ Cyclodextrins consider_surfactant->cyclodextrin cyclodextrin->success summary_recommendations start Poor Solubility of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol tier1 Tier 1: Initial Screening - pH Adjustment - Co-solvents start->tier1 tier2 Tier 2: Intermediate Strategies - Surfactants - Cyclodextrins tier1->tier2 tier3 Tier 3: Advanced Formulations - Solid Dispersions - Nanosuspensions tier2->tier3

References

Side reactions and byproduct formation in the synthesis of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formations encountered during this synthesis. Our goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis, offering explanations for the underlying causes and providing step-by-step solutions.

Issue 1: Low or No Yield of the Desired Product

Question: I am following a standard procedure for the synthesis of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, but I am getting a very low yield, or in some cases, no product at all. What could be the reasons?

Answer:

Several factors can contribute to a low or negligible yield of the target compound. Let's break down the potential causes and their remedies:

  • Incomplete Acylation of Thiosemicarbazide: The initial step of the synthesis is the acylation of 4-phenylthiosemicarbazide with a derivative of isonicotinic acid (e.g., isonicotinoyl chloride or isonicotinic acid itself with a coupling agent). If this reaction is incomplete, the subsequent cyclization to the triazole ring will be inefficient.

    • Troubleshooting:

      • Verify the quality of your starting materials. Impurities in 4-phenylthiosemicarbazide or the isonicotinic acid derivative can hinder the reaction.

      • Optimize the acylation conditions. Ensure you are using an appropriate solvent and that the reaction temperature and time are sufficient for the complete formation of the acylthiosemicarbazide intermediate. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended to track the consumption of the starting materials.[1]

  • Incorrect pH for Cyclization: The cyclization of the acylthiosemicarbazide intermediate to the 1,2,4-triazole ring is highly pH-dependent. Basic conditions are crucial for favoring the formation of the desired 1,2,4-triazole.[2][3]

    • Troubleshooting:

      • Use a suitable base. Strong bases like sodium hydroxide or potassium hydroxide are commonly used for this cyclization. The concentration of the base is also important; typically, a 1-2 M aqueous solution is effective.

      • Monitor and maintain the pH. Throughout the cyclization step, ensure the reaction mixture remains basic.

  • Decomposition of Starting Materials or Intermediates: Thiosemicarbazides can be unstable at elevated temperatures.[2] Prolonged heating or excessively high temperatures can lead to their decomposition, reducing the overall yield.

    • Troubleshooting:

      • Optimize the reaction temperature. While heating is often necessary for cyclization, avoid excessively high temperatures. Refluxing in a suitable solvent is a common practice, but the temperature should be carefully controlled.

      • Minimize reaction time. Once the reaction is complete (as determined by TLC), proceed with the workup promptly to avoid degradation of the product.

Issue 2: Presence of a Major, Unidentified Byproduct

Question: My reaction seems to have worked, but my analytical data (NMR, MS) shows a significant peak corresponding to a compound with the same mass as my desired product, but with different spectral characteristics. What is this byproduct?

Answer:

The most probable byproduct in this synthesis is the isomeric 5-phenylamino-2-(pyridin-4-yl)-1,3,4-thiadiazole . The formation of this thiadiazole is a classic and well-documented side reaction in the synthesis of 1,2,4-triazoles from acylthiosemicarbazides.[4][5][6]

  • Mechanism of Byproduct Formation: The cyclization of the acylthiosemicarbazide intermediate can proceed via two different pathways, depending on the reaction conditions.

    • Basic Conditions (Favors Triazole): Under basic conditions, the nitrogen atom of the thiosemicarbazide acts as the nucleophile, attacking the carbonyl carbon of the acyl group, leading to the formation of the 1,2,4-triazole ring after dehydration.

    • Acidic Conditions (Favors Thiadiazole): In an acidic medium, the sulfur atom of the thiosemicarbazide becomes the more potent nucleophile, attacking the carbonyl carbon. This leads to the formation of the 1,3,4-thiadiazole ring system.[2][3]

  • Troubleshooting and Prevention:

    • Strictly Maintain Basic Conditions: As mentioned in the previous section, the key to minimizing the formation of the 1,3,4-thiadiazole byproduct is to ensure the cyclization step is carried out under strongly basic conditions.

    • Purification Strategies: If the thiadiazole byproduct has already formed, you will need to separate it from your desired triazole.

      • Column Chromatography: This is often the most effective method for separating isomers. A careful selection of the stationary and mobile phases is crucial.

      • Recrystallization: If there is a significant difference in the solubility of the two isomers in a particular solvent, fractional recrystallization can be an effective purification technique.

Issue 3: Desulfurization of the Final Product

Question: I have isolated a product, but my mass spectrometry data suggests the loss of the sulfur atom. Is this a known side reaction?

Answer:

Yes, desulfurization of the triazole-3-thiol to the corresponding 1,2,4-triazole can occur, although it is generally less common than the formation of the thiadiazole isomer under standard synthesis conditions.

  • Causes of Desulfurization:

    • Harsh Reaction Conditions: Prolonged exposure to high temperatures or strongly acidic or basic conditions can promote desulfurization.[2]

    • Presence of Reducing Agents: Certain reagents or impurities in the reaction mixture can act as reducing agents, leading to the cleavage of the carbon-sulfur bond.

    • Oxidative Conditions: While less common for this specific transformation, oxidative conditions can sometimes lead to the conversion of the thiol group to a sulfonic acid, which can then be susceptible to cleavage.

  • Troubleshooting and Prevention:

    • Milder Reaction Conditions: If you suspect desulfurization is occurring, try to perform the cyclization at a lower temperature for a longer period.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions.

    • Purified Reagents: Ensure that your starting materials and solvents are free from any impurities that could promote desulfurization.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.

1. What is the role of the base in the cyclization step?

The base plays a crucial role in deprotonating the nitrogen atom of the acylthiosemicarbazide intermediate, making it a more potent nucleophile. This enhanced nucleophilicity favors the attack on the carbonyl carbon, leading to the formation of the desired 1,2,4-triazole ring.

2. How can I differentiate between the desired 1,2,4-triazole-3-thiol and the 1,3,4-thiadiazole byproduct using analytical techniques?

  • ¹H NMR Spectroscopy: The chemical shifts of the protons on the heterocyclic ring and the N-H and S-H protons can be quite different. The N-H and S-H protons of the triazole often appear at a much lower field (around 13-14 ppm) compared to the amino group protons of the thiadiazole, which typically resonate in the aromatic region.[7]

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the two different heterocyclic rings will be distinct.

  • IR Spectroscopy: The stretching frequencies of the C=N and C=S bonds, as well as the N-H and S-H bonds, will differ between the two isomers.

3. Are there alternative synthetic routes that can avoid the formation of the thiadiazole byproduct?

While the cyclization of acylthiosemicarbazides is the most common route, alternative strategies exist. For instance, some methods involve the reaction of hydrazides with isothiocyanates, which can offer better control over the regioselectivity of the cyclization.[7]

4. What are the key safety precautions to consider during this synthesis?

  • Thiosemicarbazide and its derivatives are toxic. Handle these compounds with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated fume hood.

  • Hydrazine hydrate is corrosive and a suspected carcinogen. Handle with extreme care and appropriate PPE.

  • Strong bases and acids are corrosive. Handle with care and appropriate PPE.

  • Always consult the Safety Data Sheets (SDS) for all reagents used in the synthesis.

Visualizing the Reaction and Side Reactions

To provide a clearer understanding of the chemical transformations, the following diagrams illustrate the main reaction pathway and the competing side reaction.

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Isonicotinic acid derivative Isonicotinic acid derivative Acylthiosemicarbazide Acylthiosemicarbazide Isonicotinic acid derivative->Acylthiosemicarbazide + 4-Phenylthiosemicarbazide 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol Acylthiosemicarbazide->4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol  Base (e.g., NaOH) 5-Phenylamino-2-(pyridin-4-yl)-1,3,4-thiadiazole 5-Phenylamino-2-(pyridin-4-yl)-1,3,4-thiadiazole Acylthiosemicarbazide->5-Phenylamino-2-(pyridin-4-yl)-1,3,4-thiadiazole  Acidic conditions Troubleshooting_Workflow start Low or No Yield check_acylation Check Acylation Step (TLC analysis) start->check_acylation incomplete_acylation Incomplete Acylation check_acylation->incomplete_acylation Yes check_cyclization Check Cyclization Conditions (pH measurement) check_acylation->check_cyclization No optimize_acylation Optimize Acylation: - Purity of reagents - Reaction time/temp incomplete_acylation->optimize_acylation success Improved Yield optimize_acylation->success acidic_pH Acidic or Neutral pH check_cyclization->acidic_pH Yes check_decomposition Check for Decomposition (High temp/long time) check_cyclization->check_decomposition No ensure_basic Ensure Strongly Basic pH acidic_pH->ensure_basic ensure_basic->success decomposition Decomposition Likely check_decomposition->decomposition Yes check_decomposition->success No milder_conditions Use Milder Conditions: - Lower temperature - Shorter time decomposition->milder_conditions milder_conditions->success

References

Technical Support Center: Stability Testing of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound.

I. Introduction to 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and its Stability

4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole family. Triazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The thiol group and the triazole ring system are key pharmacophores but can also be susceptible to degradation under various environmental conditions.

Understanding the stability of this molecule is critical for the development of safe and effective pharmaceutical products. Stability testing provides evidence on how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[3] This information is essential for determining recommended storage conditions, re-test periods, and shelf life.[3]

This guide will walk you through the necessary steps for conducting robust stability studies, from initial forced degradation to setting up long-term stability protocols, in line with regulatory expectations such as the International Council for Harmonisation (ICH) guidelines.[4][5]

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues that may arise during the stability testing of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.

Q1: My compound is showing rapid degradation under acidic conditions. What is the likely degradation pathway and how can I confirm it?

A1: The triazole ring, while generally stable, can be susceptible to hydrolysis under strong acidic conditions, especially at elevated temperatures. The thiol group is also prone to oxidation. A likely degradation pathway involves the cleavage of the triazole ring or oxidation of the thiol to a disulfide or sulfonic acid.

  • Troubleshooting & Confirmation:

    • LC-MS/MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify the mass of the degradation products. Fragmentation patterns can help elucidate the structure of the degradants.

    • Forced Degradation Comparison: Compare the degradation profile with that from oxidative stress conditions (e.g., exposure to hydrogen peroxide). If similar degradation products are observed, it suggests oxidation is a contributing factor.

    • NMR Spectroscopy: For significant degradation products, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy can definitively confirm the structure.

Q2: I am observing poor solubility of my compound in the recommended acidic or basic solutions for forced degradation studies. What should I do?

A2: Poor solubility is a common issue. According to regulatory guidelines, co-solvents can be used to dissolve the drug substance in acidic or basic solutions for stress testing.[6]

  • Troubleshooting & Recommendations:

    • Co-solvent Selection: Start with a small percentage of a water-miscible organic solvent like acetonitrile or methanol. Ensure the chosen co-solvent is stable under the stress conditions and does not interfere with the analytical method.

    • Justification: The choice and concentration of the co-solvent should be justified and documented. It's important to demonstrate that the co-solvent itself does not cause degradation.

    • Control Experiment: Run a control experiment with the co-solvent under the same stress conditions to rule out any solvent-induced degradation.

Q3: My photostability study is showing significant degradation. How can I determine if this is a true photolytic degradation or a secondary thermal effect?

A3: It is crucial to differentiate between photolytic and thermal degradation. Photostability testing should be conducted according to ICH Q1B guidelines.[5]

  • Troubleshooting & Experimental Design:

    • Dark Control: Always include a "dark" control sample wrapped in aluminum foil and placed alongside the photostability sample. This control is exposed to the same temperature but not the light.

    • Temperature Monitoring: Monitor the temperature of the photostability chamber to ensure it does not exceed the recommended long-term storage temperature significantly.

    • Comparison: If the degradation in the light-exposed sample is significantly higher than in the dark control, it confirms photolytic instability.

Q4: I am having difficulty developing a stability-indicating HPLC method. The degradation products are co-eluting with the parent peak.

A4: A stability-indicating method must be able to separate the drug substance from its degradation products, allowing for accurate quantification of the active ingredient.

  • Troubleshooting & Method Development Strategy:

    • Column Screening: Experiment with different column chemistries (e.g., C18, C8, Phenyl-Hexyl).

    • Mobile Phase Optimization:

      • pH: Vary the pH of the aqueous portion of the mobile phase. The ionization state of the triazole and its degradation products can significantly affect retention.

      • Organic Modifier: Try different organic modifiers (acetonitrile vs. methanol) and gradients.

    • Forced Degradation Samples: Use a mixture of samples from different forced degradation conditions (acid, base, peroxide, heat, light) to challenge the method's specificity. This ensures all potential degradation products are considered.

III. Detailed Experimental Protocols

A. Forced Degradation Studies

Forced degradation (or stress testing) is essential to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical procedures.[3][6] The goal is to achieve 5-20% degradation of the drug substance.[7]

1. Acid and Base Hydrolysis:

  • Procedure:

    • Prepare solutions of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.[6]

    • If solubility is an issue, a small amount of a suitable co-solvent can be used.[6]

    • Store the solutions at an elevated temperature (e.g., 60°C) and room temperature.[8]

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots before analysis (e.g., with an equivalent amount of NaOH for the acidic sample and HCl for the basic sample).

    • Analyze the samples by a validated stability-indicating HPLC method.

2. Oxidative Degradation:

  • Procedure:

    • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

    • Add a solution of hydrogen peroxide (e.g., 3-30% v/v).

    • Store the solution at room temperature.

    • Monitor the reaction at different time points until the target degradation is achieved.

    • Analyze the samples by HPLC.

3. Thermal Degradation:

  • Procedure:

    • Place the solid drug substance in a temperature-controlled oven at an elevated temperature (e.g., 60°C, 80°C).

    • Examine the sample at various time points.

    • For solution-state thermal stability, prepare a solution of the compound and store it at a high temperature.

    • Analyze the samples by HPLC.

4. Photostability Testing:

  • Procedure:

    • Expose the solid drug substance and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • Include a dark control sample wrapped in aluminum foil.

    • Analyze the samples by HPLC.

B. Long-Term and Accelerated Stability Studies

These studies are designed to establish the re-test period or shelf life and recommended storage conditions.[4]

  • Procedure:

    • Use at least three primary batches of the drug substance.[4]

    • Store the samples in containers that simulate the proposed packaging.

    • Place the samples in stability chambers under the following conditions as per ICH guidelines:[9]

      • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

    • Test the samples at specified time points. For long-term studies, this is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[4][9] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[4]

    • The testing should include assays for purity, impurities, and any other critical quality attributes.

IV. Data Presentation & Visualization

Table 1: Summary of Forced Degradation Conditions and Observations
Stress ConditionReagent/ConditionTimeTemperature% DegradationNumber of Degradants
Acid Hydrolysis0.1 M HCl24 h60°C
Base Hydrolysis0.1 M NaOH24 h60°C
Oxidation3% H₂O₂8 hRT
Thermal (Solid)-7 days80°C
Thermal (Solution)-7 days60°C
PhotolyticICH Q1B-RT

(Note: The table should be populated with experimental data.)

Diagrams

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H2O2, RT) Prep->Oxidation Thermal Thermal (Solid/Solution, 60-80°C) Prep->Thermal Photo Photolytic (ICH Q1B) Prep->Photo Neutralize Neutralize (if applicable) Acid->Neutralize Base->Neutralize HPLC Stability-Indicating HPLC Analysis Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC LCMS LC-MS for Degradant Identification HPLC->LCMS If significant degradation

Caption: Workflow for conducting forced degradation studies.

Potential Degradation Pathways

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation Parent 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol Disulfide Disulfide Dimer Parent->Disulfide H2O2 SulfonicAcid Sulfonic Acid Derivative Parent->SulfonicAcid H2O2 (strong) RingCleavage Triazole Ring Cleavage Products Parent->RingCleavage Acid/Base, Heat

Caption: Potential degradation pathways for the compound.

V. References

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available from: --INVALID-LINK--

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Available from: --INVALID-LINK--

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available from: --INVALID-LINK--

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Available from: --INVALID-LINK--

  • Metabolic degradation and calculated half‐lives (t1/2) of 1,5 triazoles... ResearchGate. Available from: --INVALID-LINK--

  • Q1A(R2) Guideline. ICH. Available from: --INVALID-LINK--

  • Determination of Chemical and in vitro Metabolic Stability Studies of New Triazole Antitubercular Compounds to Optimize Lead Com. SciSpace. Available from: --INVALID-LINK--

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: --INVALID-LINK--

  • (PDF) The Synthesis of New Triazole Ligands and Determination of Complex Stability Constants with Transition Metal Cations in Aqueous Media. ResearchGate. Available from: --INVALID-LINK--

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. NIH. Available from: --INVALID-LINK--

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). Available from: --INVALID-LINK--

  • Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. PubMed Central. Available from: --INVALID-LINK--

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available from: --INVALID-LINK--

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: --INVALID-LINK--

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. Available from: --INVALID-LINK--

  • Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. NIH. Available from: --INVALID-LINK--

  • On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates. MDPI. Available from: --INVALID-LINK--

  • Determination of Stability Constants of Triazole Ligand Carrying Naphthol Group with Heavy Metal Ions in Aqueous Solutions. ResearchGate. Available from: --INVALID-LINK--

  • The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Available from: --INVALID-LINK--

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available from: --INVALID-LINK--

  • The Journal of Organic Chemistry. ACS Publications - American Chemical Society. Available from: --INVALID-LINK--

  • Q1 Stability Testing of Drug Substances and Drug Products. FDA. Available from: --INVALID-LINK--

  • Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. Pharmacia. Available from: --INVALID-LINK--

  • Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. PMC - PubMed Central. Available from: --INVALID-LINK--

  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Available from: --INVALID-LINK--

  • Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. PubMed. Available from: --INVALID-LINK--

References

Optimizing reaction conditions for the synthesis of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yields and purity.

Introduction

The 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of these derivatives, while well-established, can present challenges. This guide provides in-depth technical assistance in a question-and-answer format to address specific experimental issues.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol derivatives, providing step-by-step solutions grounded in chemical principles.

Issue 1: Low or No Product Yield

Question: I am following a standard procedure involving the reaction of 4-phenyl-thiosemicarbazide with isonicotinic acid, but I am getting a very low yield of the desired triazole-thiol. What could be the reasons and how can I improve it?

Answer:

Low product yield is a frequent challenge and can stem from several factors. Let's break down the potential causes and solutions:

  • Incomplete Cyclization: The conversion of the intermediate acylthiosemicarbazide to the final triazole is a critical cyclization step, often requiring a strong base and heat. Insufficient base or temperature can lead to an incomplete reaction.

    • Solution:

      • Increase Base Concentration: Ensure you are using a sufficient molar excess of a strong base like potassium hydroxide or sodium hydroxide (typically 2-3 equivalents).

      • Elevate Reaction Temperature: The cyclization often requires refluxing temperatures. Ensure your reaction is heated adequately and for a sufficient duration (typically 4-8 hours). Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.[1]

      • Choice of Base: While NaOH and KOH are common, in some cases, a stronger base like sodium ethoxide in ethanol might be more effective.

  • Side Product Formation: The reaction of thiosemicarbazides with carboxylic acids can sometimes lead to the formation of 1,3,4-thiadiazole derivatives as a major side product.[2][3]

    • Solution:

      • Use of a Dehydrating Agent: Employing a dehydrating agent like polyphosphate ester (PPE) can favor the formation of the 1,2,4-triazole isomer. The reaction is typically carried out in a solvent like chloroform at elevated temperatures.[2][3][4][5]

      • Two-Step Procedure: A more controlled approach is a two-step synthesis. First, synthesize the acylthiosemicarbazide intermediate by reacting 4-phenyl-thiosemicarbazide with an activated form of isonicotinic acid (e.g., isonicotinoyl chloride). Then, in a separate step, perform the base-catalyzed cyclization. This minimizes the formation of the thiadiazole side product.[2]

  • Poor Quality of Starting Materials: Impurities in the starting materials, particularly the thiosemicarbazide or the carboxylic acid, can interfere with the reaction.

    • Solution:

      • Recrystallize Starting Materials: Purify the 4-phenyl-thiosemicarbazide and isonicotinic acid by recrystallization from appropriate solvents.

      • Confirm Identity and Purity: Use analytical techniques like NMR or melting point determination to confirm the identity and purity of your starting materials.

Experimental Workflow for Improved Yield:

G cluster_start Starting Materials cluster_activation Activation (Optional but Recommended) cluster_acylation Acylation cluster_cyclization Cyclization cluster_workup Work-up and Purification A 4-Phenyl-thiosemicarbazide D React 4-Phenyl-thiosemicarbazide with Isonicotinoyl Chloride A->D B Isonicotinic Acid C Convert Isonicotinic Acid to Isonicotinoyl Chloride (e.g., with SOCl2) B->C C->D E Treat Acylthiosemicarbazide with Strong Base (e.g., KOH in Ethanol) and Reflux D->E F Acidify to Precipitate the Product E->F G Filter and Recrystallize F->G

Caption: Recommended two-step synthesis workflow.

Issue 2: Difficulty in Product Purification

Question: My reaction seems to have worked, but I am struggling to get a pure product. Recrystallization gives me an oily substance or very fine crystals that are hard to filter. What are my options?

Answer:

Purification of triazole-thiols can be challenging due to their polarity and potential for tautomerism. Here's a systematic approach to purification:

  • Optimize Recrystallization:

    • Solvent Screening: The choice of solvent is critical. Start with a single solvent system. Ethanol, methanol, or acetic acid are often good choices for triazoles. If a single solvent doesn't work, try a solvent/anti-solvent system. For example, dissolve your product in a good solvent (e.g., hot ethanol) and then slowly add a poor solvent (e.g., water or hexane) until turbidity is observed, then allow it to cool slowly.

    • Charcoal Treatment: If your product is colored, it may contain colored impurities. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter hot to remove the charcoal and the adsorbed impurities before crystallization.

  • Acid-Base Purification:

    • This technique leverages the acidic nature of the thiol group.

      • Dissolve the crude product in an aqueous solution of a base (e.g., 5% NaOH or KOH) to form the soluble thiolate salt.

      • Filter the solution to remove any insoluble impurities.

      • Slowly acidify the filtrate with a dilute acid (e.g., 10% HCl or acetic acid) until the product precipitates out.

      • Filter the precipitated product and wash thoroughly with water to remove any remaining salts. This method is often very effective in removing non-acidic impurities.

  • Column Chromatography:

    • If recrystallization and acid-base purification fail, column chromatography is a reliable option.

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol or ethanol) is typically used. Start with a low polarity mobile phase and gradually increase the polarity to elute your product. The ideal solvent system should be determined by TLC analysis first.

Troubleshooting Purification Flowchart:

G A Crude Product B Attempt Recrystallization (Solvent Screening) A->B C Pure Product? B->C D Yes C->D Success E No C->E Failure F Try Acid-Base Purification E->F G Pure Product? F->G H Yes G->H Success I No G->I Failure J Perform Column Chromatography I->J K Pure Product J->K

Caption: A logical flow for product purification.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the cyclization step?

A1: The base plays a crucial role in the intramolecular cyclodehydration reaction. It deprotonates the amide nitrogen of the acylthiosemicarbazide intermediate, making it a more potent nucleophile. This nucleophilic nitrogen then attacks the carbonyl carbon, leading to the formation of the five-membered triazole ring. A strong base is required to facilitate this deprotonation and drive the reaction to completion.[1]

Q2: Can I use microwave irradiation to speed up the reaction?

A2: Yes, microwave-assisted synthesis can be a very effective method for accelerating the synthesis of 1,2,4-triazole derivatives. It can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner products. However, it is essential to use a dedicated microwave reactor for safety and reproducibility. The reaction conditions (temperature, pressure, and time) will need to be optimized for your specific derivative.

Q3: How can I confirm the structure of my final product?

A3: A combination of spectroscopic techniques is necessary to confirm the structure of your synthesized 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol derivative:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will show the characteristic peaks for the aromatic protons of the phenyl and pyridyl rings, as well as a signal for the N-H proton of the triazole ring and the S-H proton of the thiol group. The thiol proton is often broad and may exchange with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show the signals for all the unique carbon atoms in the molecule, including the C=S carbon of the thione tautomer.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Look for characteristic absorption bands for N-H stretching, C=N stretching, and C=S stretching. The presence of a peak around 2550-2600 cm⁻¹ would indicate the S-H stretch of the thiol tautomer.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

Q4: What are the safety precautions I should take during this synthesis?

A4: Standard laboratory safety practices should always be followed. Specifically for this synthesis:

  • Thiosemicarbazides: Can be toxic and should be handled with gloves in a well-ventilated fume hood.

  • Thionyl Chloride (if used for acid activation): Is highly corrosive and reacts violently with water. It should be handled with extreme care in a fume hood.

  • Solvents: Many organic solvents are flammable and toxic. Avoid inhalation and skin contact.

  • Bases: Strong bases like KOH and NaOH are corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Optimized Reaction Conditions

The following table summarizes optimized reaction conditions for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols, which can be adapted for the synthesis of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.

ParameterRecommended ConditionRationale
Starting Materials 4-Phenyl-thiosemicarbazide and Isonicotinoyl chlorideUsing the acid chloride leads to a cleaner reaction and higher yield of the acylthiosemicarbazide intermediate.
Solvent for Acylation Dichloromethane (DCM) or Tetrahydrofuran (THF)These aprotic solvents are suitable for the acylation reaction and are easy to remove.
Base for Cyclization Potassium Hydroxide (KOH) in EthanolA strong base in a protic solvent facilitates the cyclodehydration step.[1]
Reaction Temperature RefluxHeat is required to overcome the activation energy for the cyclization reaction.
Reaction Time 4-8 hours (monitor by TLC)Ensures the reaction goes to completion.
Work-up Acidification with dilute HCl or Acetic AcidProtonates the thiolate to precipitate the final product.

References

Troubleshooting common problems in the characterization of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the analysis of this compound. Here, we address specific issues in a direct question-and-answer format, grounded in established scientific principles and practical laboratory experience.

I. Understanding the Molecule: Tautomerism

A critical aspect of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is its existence in two tautomeric forms: the thiol and the thione form. This equilibrium can be influenced by the solvent, temperature, and solid-state packing, which in turn affects spectroscopic data. Most studies suggest that the thione form is predominant in both the solid state and in neutral solutions[1]. Understanding this phenomenon is the first step in accurate characterization.

Tautomerism cluster_thiol 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol cluster_thione 4-Phenyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione Thiol Thiol Form (S-H) Thione Thione Form (N-H and C=S) Thiol->Thione Equilibrium

Caption: Thiol-Thione Tautomerism.

II. Troubleshooting Common Characterization Problems

This section is structured as a series of frequently asked questions (FAQs) that arise during the characterization of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: My ¹H NMR spectrum is complex and doesn't match the expected signals for the thiol form. What could be wrong?

A1: The complexity likely arises from the presence of the thione tautomer. In the thiol form, you would expect a signal for the S-H proton. However, this is often not observed or is very broad. Instead, a broad signal in the 12-14 ppm range is characteristic of the N-H proton of the thione form[1][2]. The aromatic region will also be complex due to the phenyl and pyridinyl protons.

Troubleshooting Steps:

  • Check for the N-H Proton: Look for a broad singlet between 12 and 14 ppm in your ¹H NMR spectrum (using a solvent like DMSO-d₆). Its presence is a strong indicator of the thione tautomer.

  • Solvent Effects: The tautomeric equilibrium can be solvent-dependent. Recording spectra in different solvents (e.g., CDCl₃, Methanol-d₄) might simplify the spectrum or shift the equilibrium, helping with peak assignment.

  • Temperature Variation: Variable temperature NMR studies can help to resolve broad signals. As the temperature increases, the rate of proton exchange may increase, leading to sharper signals.

Expected ¹H NMR Signals (in DMSO-d₆):

ProtonExpected Chemical Shift (ppm)MultiplicityNotes
Aromatic-H (Phenyl & Pyridinyl)7.5 - 8.8MultipletComplex overlapping signals are expected[2][3].
N-H (Thione form)12.0 - 14.0Broad SingletOften exchangeable with D₂O[1][2].
S-H (Thiol form)~2.5 - 4.0 (often not observed)SingletThe thiol proton signal can be very broad and may not be easily visible[4].

Q2: I am not seeing the expected C=S signal in my ¹³C NMR spectrum. Where should I be looking?

A2: The thione carbon (C=S) in 1,2,4-triazole-3-thiones typically resonates in the range of 160-180 ppm[1]. If you are expecting a signal for a carbon attached to sulfur in a thiol (C-S), this would be much further upfield (around 110-140 ppm). The absence of a signal in the upfield region and the presence of one in the downfield region further confirms the predominance of the thione tautomer.

Troubleshooting Workflow for NMR Issues:

NMR_Troubleshooting start Unexpected NMR Spectrum check_tautomer Consider Thiol-Thione Tautomerism start->check_tautomer check_nh Look for N-H proton (12-14 ppm in ¹H NMR) check_tautomer->check_nh check_cs Look for C=S carbon (160-180 ppm in ¹³C NMR) check_tautomer->check_cs solvent_effect Run NMR in different solvent check_nh->solvent_effect temp_effect Variable Temperature NMR check_nh->temp_effect impurity Check for Impurities (Starting materials, side products) check_nh->impurity check_cs->solvent_effect check_cs->impurity confirm Structure Confirmation solvent_effect->confirm temp_effect->confirm impurity->confirm

Caption: NMR Troubleshooting Workflow.

B. Mass Spectrometry (MS)

Q1: I am not observing the expected molecular ion peak in my mass spectrum. What could be the issue?

A1: 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol (Molecular Weight: 254.31 g/mol ) may not always show a prominent molecular ion peak, especially with techniques like Electron Ionization (EI). Electrospray Ionization (ESI) is generally a softer ionization technique for such molecules and should yield a clear [M+H]⁺ peak at m/z 255.

Troubleshooting Steps:

  • Ionization Technique: If using EI, switch to ESI. ESI is more suitable for nitrogen-containing heterocyclic compounds and will likely produce a strong protonated molecular ion [M+H]⁺.

  • In-source Fragmentation: High cone voltage in ESI can cause in-source fragmentation. Reduce the cone voltage to observe the molecular ion more clearly.

  • Check for Common Fragments: The fragmentation of the triazole ring often involves the loss of N₂ or HCN[5]. Look for characteristic fragment ions to support your structure. For this specific molecule, fragmentation of the phenyl and pyridinyl rings can also be expected.

Expected Mass Spectrometry Data (ESI+):

Ionm/z (calculated)Notes
[M+H]⁺255.07Protonated molecular ion.
[M+Na]⁺277.05Sodium adduct may be present.
C. Infrared (IR) Spectroscopy

Q1: My IR spectrum is ambiguous. How can I differentiate between the thiol and thione forms?

A1: The IR spectrum provides distinct clues to identify the dominant tautomer. The key is to look for the presence or absence of characteristic stretching frequencies for S-H, N-H, and C=S bonds.

Troubleshooting with IR Spectroscopy:

  • Thiol Form: A weak absorption band for the S-H stretch is expected in the region of 2550-2650 cm⁻¹[3][6].

  • Thione Form: A broad N-H stretching band should appear between 3100-3400 cm⁻¹[1]. Additionally, a strong C=S stretching band is typically observed in the 1250-1340 cm⁻¹ region[1].

The presence of a strong N-H band and a C=S band, coupled with the absence of a clear S-H band, strongly suggests the thione form is predominant.

Characteristic IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Notes
N-H stretch (Thione)3100 - 3400Broad
C-H stretch (Aromatic)3000 - 3100Sharp
S-H stretch (Thiol)2550 - 2650Weak, often not observed
C=N stretch1560 - 1650Strong
C=C stretch (Aromatic)1450 - 1600Multiple bands
C=S stretch (Thione)1250 - 1340Strong
D. Elemental Analysis

Q1: My elemental analysis results are consistently off by more than the acceptable 0.4% margin. What are the potential causes?

A1: Discrepancies in elemental analysis for nitrogen-rich heterocyclic compounds are not uncommon. Several factors can contribute to these deviations.

Troubleshooting Steps:

  • Purity of the Sample: This is the most common cause. Ensure your compound is highly pure. Recrystallize the sample multiple times from a suitable solvent and ensure it is completely dry. Residual solvent can significantly affect the results.

  • Hygroscopic Nature: The compound may be hygroscopic. Dry the sample under high vacuum for an extended period before submitting it for analysis.

  • Incomplete Combustion: Nitrogen-rich compounds can sometimes undergo incomplete combustion in the elemental analyzer. Ensure the instrument is properly calibrated and uses appropriate conditions for such compounds.

  • Instrumental and Operator Error: It's important to acknowledge that inconsistencies can arise from the analytical service provider due to differences in instrument calibration and operator expertise[7]. If you are confident in your sample's purity, consider sending it to a different facility for a second opinion.

Logical Flow for Troubleshooting Elemental Analysis:

EA_Troubleshooting start Elemental Analysis Fails (>0.4% deviation) check_purity Verify Purity (NMR, LC-MS) start->check_purity recrystallize Recrystallize Sample check_purity->recrystallize check_hygroscopic Consider Hygroscopic Nature check_purity->check_hygroscopic dry_sample Dry under High Vacuum recrystallize->dry_sample resubmit Resubmit for Analysis dry_sample->resubmit check_hygroscopic->dry_sample second_opinion Send to a Different Facility resubmit->second_opinion Still Fails pass Analysis Passes resubmit->pass second_opinion->pass

Caption: Elemental Analysis Troubleshooting.

III. Summary of Expected Characterization Data

TechniqueParameterExpected Result
¹H NMR N-H proton (thione)12.0 - 14.0 ppm (broad singlet) in DMSO-d₆
Aromatic protons7.5 - 8.8 ppm (multiplet)
¹³C NMR C=S carbon (thione)160 - 180 ppm
Aromatic carbons110 - 150 ppm
MS (ESI+) [M+H]⁺m/z 255.07
IR N-H stretch (thione)3100 - 3400 cm⁻¹ (broad)
C=S stretch (thione)1250 - 1340 cm⁻¹ (strong)
Elemental Analysis %C61.40
%H3.96
%N22.03
%S12.61

This technical guide provides a framework for troubleshooting common issues in the characterization of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. By understanding the inherent chemical properties of the molecule, particularly its tautomerism, and by systematically addressing unexpected analytical data, researchers can confidently verify the structure and purity of their compound.

References

Technical Support Center: Enhancing the Bioavailability of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges related to its bioavailability. Drawing upon established principles of pharmaceutical sciences and specific insights into triazole-based compounds, this resource provides troubleshooting guides and frequently asked questions (FAQs) to navigate the experimental hurdles in enhancing the systemic exposure of this promising molecule.

I. Understanding the Molecule: Physicochemical Profile and Anticipated Challenges

4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with a molecular weight of 254.31 g/mol and the molecular formula C₁₃H₁₀N₄S[1]. While specific experimental data on its solubility and permeability are not extensively published, its structural features—multiple aromatic rings and a triazole core—suggest that it is likely a poorly water-soluble compound. Such characteristics often lead to challenges in achieving adequate oral bioavailability, which can be a significant bottleneck in preclinical and clinical development.

Anticipated Issues:

  • Low Aqueous Solubility: The compound's aromaticity and crystalline nature likely contribute to poor solubility in aqueous media, limiting its dissolution rate in the gastrointestinal (GI) tract.

  • Poor Dissolution Rate: A slow dissolution rate can result in the compound passing through the GI tract before it can be fully absorbed, leading to low and variable bioavailability.

  • Potential for High First-Pass Metabolism: While not confirmed without specific studies, compounds with phenyl and pyridyl rings can be susceptible to hepatic metabolism.

  • Formulation Instability: The thiol group may be prone to oxidation, which could impact the stability of certain formulations.

This guide will provide a systematic approach to addressing these potential challenges through various formulation strategies.

II. Troubleshooting Guide: A Phased Approach to Bioavailability Enhancement

This section is structured as a troubleshooting guide, walking you through a logical progression of experiments to enhance the bioavailability of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.

Phase 1: Initial Characterization and Solubility Screening

Question: My initial in vivo studies with a simple suspension of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol show very low and erratic plasma concentrations. Where do I start?

Answer: This is a common observation for poorly soluble compounds. Before exploring complex formulations, a thorough initial characterization is crucial.

Step-by-Step Protocol: Solubility Screening

  • Solvent Selection: Determine the solubility of the compound in a range of pharmaceutically acceptable solvents. This will inform your choice of formulation strategy.

  • pH-Solubility Profile: Assess the solubility of the compound across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to understand its behavior in different segments of the GI tract. The pyridyl nitrogen may be protonated at low pH, potentially increasing solubility.

  • LogP Determination: Experimentally determine the octanol-water partition coefficient (LogP) to quantify the lipophilicity of the compound. This will provide insights into its potential for passive diffusion across the intestinal membrane.

Parameter Experimental Method Interpretation of Results
Aqueous Solubility Shake-flask method followed by HPLC-UV analysis<10 µg/mL suggests significant bioavailability challenges.
pH-Solubility Equilibrium solubility at different pH valuesIndicates if salt formation or pH-modifying excipients could be beneficial.
LogP Shake-flask or chromatographic methodsA high LogP (>3) suggests good permeability but poor solubility.
Phase 2: Particle Size Reduction Strategies

Question: My compound has very low aqueous solubility. What is the most straightforward approach to improve its dissolution rate?

Answer: Particle size reduction is often the first and most direct strategy to increase the surface area of a drug, thereby enhancing its dissolution rate according to the Noyes-Whitney equation.

Experimental Workflow: Nanosuspension Development

A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants and polymers[2][3]. This approach can significantly improve the dissolution velocity and saturation solubility.

Caption: Workflow for Nanosuspension Formulation.

Troubleshooting Nanosuspension Formulation:

  • Issue: Particle Aggregation.

    • Cause: Insufficient stabilizer concentration or inappropriate stabilizer.

    • Solution: Screen different types of stabilizers (e.g., poloxamers, polysorbates, cellulosic polymers) and optimize their concentration. Measure the zeta potential; a value of ±30 mV or greater is generally desired for good stability.

  • Issue: Crystal Growth during Storage.

    • Cause: Ostwald ripening.

    • Solution: Use a combination of stabilizers. Lyophilization with a cryoprotectant can improve long-term stability[4].

Phase 3: Amorphous Solid Dispersions

Question: Particle size reduction provided some improvement, but the bioavailability is still suboptimal. What is the next step?

Answer: If the bioavailability is still limited, converting the crystalline drug to a more soluble amorphous form through a solid dispersion can be highly effective. Solid dispersions involve dispersing the drug in an inert carrier matrix at the molecular level[5].

Key Techniques for Preparing Solid Dispersions:

Technique Principle Suitable Carriers Advantages Potential Issues
Spray Drying The drug and carrier are dissolved in a common solvent, and the solution is sprayed into a hot air stream to evaporate the solvent rapidly.PVP, HPMC, Soluplus®Produces fine, uniform particles. Suitable for thermolabile compounds.Solvent selection can be challenging.
Hot-Melt Extrusion (HME) The drug and a thermoplastic polymer are mixed and heated, then extruded.PVP-VA, Soluplus®, Eudragit® gradesSolvent-free process. Scalable.Requires thermally stable compounds.

Troubleshooting Solid Dispersion Formulations:

  • Issue: Recrystallization of the Amorphous Drug.

    • Cause: The amorphous state is thermodynamically unstable.

    • Solution: Select a polymer with a high glass transition temperature (Tg) that has good miscibility with the drug. Ensure the drug loading is not too high.

  • Issue: Poor Dissolution of the Solid Dispersion.

    • Cause: The polymer carrier may not be dissolving quickly enough.

    • Solution: Use a more hydrophilic polymer or a combination of polymers. Incorporating a surfactant into the formulation can also enhance wettability and dissolution.

Phase 4: Lipid-Based Formulations

Question: My compound is highly lipophilic (high LogP). Are there specific formulation strategies for such molecules?

Answer: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) are an excellent choice. These formulations can enhance oral bioavailability by increasing drug solubilization in the GI tract and promoting lymphatic absorption, which can bypass first-pass metabolism.

Types of Lipid-Based Formulations:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation with aqueous media.

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): Similar to SEDDS but form a thermodynamically stable microemulsion with smaller droplet sizes.

Workflow for Developing a SMEDDS Formulation:

SMEDDS_Workflow A Solubility Screening in Lipids, Surfactants, and Co-solvents B Construction of Ternary Phase Diagrams A->B Identify suitable excipients C Selection of Optimal Ratios and Preparation of Formulations B->C Determine microemulsion region D Characterization of SMEDDS (Droplet Size, Zeta Potential, Emulsification Time) C->D Assess physical properties E In Vitro Drug Release Studies D->E Evaluate performance F In Vivo Pharmacokinetic Evaluation E->F Confirm bioavailability enhancement

Caption: SMEDDS Formulation Development Workflow.

Troubleshooting Lipid-Based Formulations:

  • Issue: Drug Precipitation upon Emulsification.

    • Cause: The drug is not sufficiently soluble in the lipid/surfactant mixture, or the formulation is on the edge of the microemulsion region.

    • Solution: Re-evaluate the ternary phase diagram and select a formulation from a more robust microemulsion region. Increase the concentration of the surfactant or co-solvent.

  • Issue: Poor in vivo Performance Despite Good in vitro Results.

    • Cause: The formulation may be susceptible to digestion by lipases in the GI tract, leading to drug precipitation.

    • Solution: Use surfactants and co-solvents that are less susceptible to digestion. Consider the use of medium-chain triglycerides, which are more readily absorbed.

III. Frequently Asked Questions (FAQs)

Q1: How can I assess the intestinal permeability of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol?

A1: The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal permeability[6][7]. A bidirectional permeability assay should be performed to determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.

Q2: Are there any potential drug-drug interactions I should be aware of with triazole-based compounds?

A2: Many triazole antifungals are known inhibitors of cytochrome P450 (CYP) enzymes, particularly CYP3A4[8]. While the specific CYP inhibition profile of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is unknown, it is prudent to conduct in vitro CYP inhibition assays early in development to assess the potential for drug-drug interactions.

Q3: What are the regulatory considerations when using nanomaterials or lipid-based formulations?

A3: Formulations involving nanomaterials or novel excipients may require additional characterization and safety data for regulatory submissions. It is important to thoroughly characterize the physicochemical properties of the formulation, including particle size distribution, morphology, and stability. For lipid-based formulations, the source and quality of the excipients are critical. Early consultation with regulatory authorities is recommended.

Q4: Can I use a combination of bioavailability enhancement techniques?

A4: Yes, a combination of approaches can be very effective. For example, a nanosuspension can be incorporated into a solid dispersion, or a solid dispersion can be formulated into a self-emulsifying system. This can provide synergistic effects on solubility and dissolution enhancement.

IV. References

  • formulation strategies to improve bioavailability and oral absorption of sotorasib (amg 510). (n.d.). In preprints.org. Retrieved January 4, 2026, from --INVALID-LINK--

  • PubChem. (n.d.). 4-Phenyl-5-pyridin-4-yl-4H-(1,2,4)triazole-3-thiol. Retrieved January 4, 2026, from --INVALID-LINK--

  • Alshehri, S., Imam, S. S., Hussain, A., Altamimi, M. A., Alruwaili, N. K., Alotaibi, F., Alanazi, A., & Shakeel, F. (2020). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug delivery, 27(1), 1625–1643. --INVALID-LINK--

  • Gupte, A., & DeHart, M. (2022, November 2). Evaluating Strategies for Oral Absorption Enhancement. Pharmaceutical Technology. Retrieved January 4, 2026, from --INVALID-LINK--

  • Singh, R., et al. (2021). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 64(15), 11046-11068. --INVALID-LINK--

  • Fukunari, A., et al. (2009). Design, synthesis, and pharmacological and pharmacokinetic evaluation of 3-phenyl-5-pyridyl-1,2,4-triazole derivatives as xanthine oxidoreductase inhibitors. Journal of Medicinal Chemistry, 52(1), 141-152. --INVALID-LINK--

  • Review on Design and Development of Pyridyl Triazole Derivatives. (n.d.). In researchgate.net. Retrieved January 4, 2026, from --INVALID-LINK--

  • Solid Form Strategies for Increasing Oral Bioavailability. (2022, April 16). In drughunter.com. Retrieved January 4, 2026, from --INVALID-LINK--

  • Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. (2020, July 11). In ijpsnonline.com. Retrieved January 4, 2026, from --INVALID-LINK--

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022, September 13). In mdpi.com. Retrieved January 4, 2026, from --INVALID-LINK--

  • Bachay, I. A., et al. (2023). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer... Ginekologia i Poloznictwo. Retrieved January 4, 2026, from --INVALID-LINK--

  • Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][4][9]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 231-242. --INVALID-LINK--

  • Oderinlo, O. O., et al. (2023). Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. ChemMedChem, 18(6), e202200572. --INVALID-LINK--

  • Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. (2023, November 29). In ncbi.nlm.nih.gov. Retrieved January 4, 2026, from --INVALID-LINK--

  • Oderinlo, O. O., et al. (2023). Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. ChemMedChem, 18(6), e202200572. --INVALID-LINK--

  • Hameed, A. A., & Hassan, F. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 202-209. --INVALID-LINK--

  • 4-(3,4-Dichloro-phenyl)-5-pyridin-3-yl-4H-[1][4][9]triazole-3-thiol. (n.d.). In scbt.com. Retrieved January 4, 2026, from --INVALID-LINK--

  • Formulation Strategies of Nanosuspensions for Various Administration Routes. (2023, May 17). In mdpi.com. Retrieved January 4, 2026, from --INVALID-LINK--

  • Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. (2021, September 26). In mdpi.com. Retrieved January 4, 2026, from --INVALID-LINK--

  • Rani, P. S., Anusha, M. V. N. S., Teja, P. C., & Shakthi, P. V. K. (2014). Enhancement of Bioavailability of Atorvastatin and Fenofibrate Combination Using Solid Dispersion Technique. International Journal of Pharmaceutical Sciences and Research, 5(9), 3713-3725. --INVALID-LINK--

  • Caco-2 Intestinal Permeability Study of Phenyltetrahydroquinolinedione Derivative – TRPA₁ Antagonist. (2022, September 4). In pharmjournal.ru. Retrieved January 4, 2026, from --INVALID-LINK--

  • Caco-2 Permeability Studies and In Vitro hERG Liability Assessment of Tryptanthrin and Indolinone. (2016). In pubmed.ncbi.nlm.nih.gov. Retrieved January 4, 2026, from --INVALID-LINK--

  • 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol. (n.d.). In sigmaaldrich.com. Retrieved January 4, 2026, from --INVALID-LINK--

  • Advanced research for physico-chemical properties and parameters of toxicity piperazinium 2-((5-(furan-2-YL)-4-phenyl-4H-1,2,4-triazol-3-YL)THIO)acetate. (2022, April 29). In journals.uran.ua. Retrieved January 4, 2026, from --INVALID-LINK--

  • Development of mercapto-phenyl-1,2,4-triazole bearing thio-quinoline as a novel class of tyrosinase inhibitors: an in vitro and in silico study. (n.d.). In sciencedirect.com. Retrieved January 4, 2026, from --INVALID-LINK--

  • 4-Phenyl-5-pyridin-4-yl-4H-[1][4][9]triazole-3-thiol. (n.d.). In scbt.com. Retrieved January 4, 2026, from --INVALID-LINK--

  • Synthesis, structure and properties of some 5-R-4-phenyl-1,2,4-triazole-3-thiol derivatives. (n.d.). In nuph.edu.ua. Retrieved January 4, 2026, from --INVALID-LINK--

  • Hameed, A. A., & Hassan, F. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 202-209. --INVALID-LINK--

  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021, June 1). In sph-journal.com.ua. Retrieved January 4, 2026, from --INVALID-LINK--

  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. (2019, April 19). In mdpi.com. Retrieved January 4, 2026, from --INVALID-LINK--

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2022, January 21). In mdpi.com. Retrieved January 4, 2026, from --INVALID-LINK--

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). In aves.ktu.edu.tr. Retrieved January 4, 2026, from --INVALID-LINK--

References

Strategies to reduce the toxicity of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Hello,

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with actionable strategies and troubleshooting advice for mitigating the potential toxicity of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol. In drug discovery, identifying and engineering out liabilities early saves significant time and resources, increasing the probability of a project's success[1][2].

This guide is structured in a question-and-answer format to directly address the challenges you may be facing in your research.

Part 1: FAQs - Understanding the Toxicity Profile

This section addresses the fundamental questions regarding the structural liabilities of your compound.

Q1: My initial screens show some cytotoxicity. What are the likely structural alerts in 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol?

A1: When we analyze a compound for potential toxicity, we first look for "structural alerts" or "toxophores"—fragments with known chemical reactivity that may lead to adverse effects[3]. Your molecule has two primary features of interest:

  • The Thiol (-SH) Group: This is the most significant structural alert. Free thiols are highly reactive functional groups. Their potential for toxicity is well-documented and can arise from several mechanisms[4]. The thiol group can bind to metal ions, undergo oxidation, and react with endogenous macromolecules, which can disrupt cellular function[5][6].

  • The Pyridyl Nitrogen: The basic nitrogen atom on the pyridine ring is a common feature in many CNS-active and other drugs. However, it is also a known pharmacophoric feature for binding to the hERG potassium channel. Inhibition of the hERG channel is a major cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia, and a leading reason for drug withdrawal[1][7].

Q2: What are the most probable mechanisms of toxicity I should be investigating?

A2: Based on the structural alerts, your investigation should focus on three primary mechanistic hypotheses:

  • Oxidative Stress via Redox Cycling: The thiol group can be easily oxidized to a thiyl radical, which can then react with oxygen to produce superoxide radicals and hydrogen peroxide (H₂O₂)[8]. This process, known as redox cycling, can overwhelm cellular antioxidant defenses (like glutathione), leading to oxidative stress, damage to lipids, proteins, and DNA, and ultimately, cell death[8][9].

  • Covalent Binding and Protein Inactivation: The thiol group is a soft nucleophile that, particularly after metabolic activation, can form covalent bonds with electrophilic sites on proteins[5][10]. This can lead to enzyme inactivation and disruption of critical cellular pathways, a common mechanism for idiosyncratic drug toxicity[3].

  • hERG Channel Inhibition: The combination of a basic nitrogen center (on the pyridine ring) and a lipophilic scaffold (the phenyl and triazole rings) creates a classic pharmacophore for hERG channel blockers[7]. This off-target activity is a critical safety liability to assess.

Q3: What is a standard in vitro assay cascade to establish a baseline toxicity profile?

A3: A tiered approach is most efficient. Start with broad, cost-effective assays and move to more specific, mechanistic ones for promising analogs.

  • Tier 1: General Viability & Cytotoxicity:

    • Assay: MTT or CellTiter-Glo® assay using a relevant cell line (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity).

    • Purpose: To determine the concentration at which the compound causes general cell death (the IC₅₀ value). This provides a baseline for all future experiments. These assays are rapid, high-throughput, and crucial for initial safety assessment[11][12].

  • Tier 2: Specific & Mechanistic Toxicity:

    • Cardiotoxicity Screen: An in vitro hERG binding or functional assay (e.g., patch clamp or fluorescence-based). This is critical given the pyridine moiety[7].

    • Metabolic Stability Assay: Incubation with liver microsomes or hepatocytes to determine the compound's metabolic half-life. Rapid metabolism can sometimes generate toxic byproducts[13].

    • Reactive Oxygen Species (ROS) Assay: Use a probe like DCFDA to quantify ROS production in cells treated with your compound. This directly tests the oxidative stress hypothesis[8].

  • Tier 3: Genotoxicity (if required):

    • Ames Test: A bacterial reverse mutation assay to assess mutagenic potential. This is a standard regulatory requirement for later stages of development[14].

Part 2: Troubleshooting Guides - Strategies for Toxicity Mitigation

This section provides concrete medicinal chemistry strategies to address specific toxicity issues you might encounter. The core principle is the rational modification of the lead compound to improve its safety profile while, ideally, maintaining or improving its desired biological activity[15].

Issue 1: You observe high general cytotoxicity in your Tier 1 assays (e.g., MTT IC₅₀ < 10 µM).
  • Hypothesis: The cytotoxicity is primarily driven by the reactive thiol group.

  • Strategy: Bioisosteric Replacement of the Thiol. The most effective strategy is to replace the thiol group with a bioisostere—a different functional group with similar size and electronic properties that should retain the desired interactions with the biological target but lacks the thiol's reactivity[16][17].

    Rationale: Replacing the thiol can eliminate redox cycling, reduce the potential for forming reactive metabolites, and prevent off-target covalent binding[8][10].

Original GroupProposed BioisostereRationale & Considerations
-SH (Thiol) -OH (Hydroxyl) Classical bioisostere. Preserves hydrogen bond donor capability but is significantly less prone to oxidation. May alter solubility[16][18].
-SH (Thiol) -NH₂ (Amine) Similar in size and can act as a hydrogen bond donor. Introduces a basic center which may alter pKa and overall properties[18].
-SH (Thiol) -CH₃ (Methyl) Removes the reactive moiety entirely. This is a non-classical replacement that significantly increases lipophilicity and removes H-bonding capability. Only viable if H-bonding is not critical for target engagement.
-SH (Thiol) -OCH₃ (Methoxy) Removes the reactive proton and H-bond donor ability, acting only as an acceptor. Can improve metabolic stability.

  • Experimental Workflow: This is an iterative process. You will design and synthesize a small library of analogs based on the proposed bioisosteres, then re-screen them in your primary cytotoxicity and potency assays to identify a superior compound.

    workflow A Parent Compound (High Toxicity) B Generate Hypothesis (e.g., Thiol Reactivity) A->B C Design Analogs (Bioisosteric Replacement) B->C D Synthesize & Purify New Analogs C->D E In Vitro Screening (Cytotoxicity & Potency Assays) D->E F Analyze Data (Assess Therapeutic Index) E->F G Toxicity Reduced? F->G G->C No H Advance Lead Candidate G->H Yes

    Caption: Iterative cycle for designing, synthesizing, and testing new analogs to reduce toxicity.

Issue 2: Your compound shows significant hERG inhibition (e.g., IC₅₀ < 5 µM).
  • Hypothesis: Cardiotoxicity is mediated by the basic pyridyl nitrogen and the overall lipophilicity of the molecule.

  • Strategies: Modulate Physicochemical Properties. Classic medicinal chemistry strategies can disrupt the key interactions with the hERG channel pore[7].

    • Reduce Lipophilicity (logP): High lipophilicity is a strong predictor of hERG liability. Adding polar functional groups to the phenyl ring can decrease logP and reduce non-specific binding to the channel.

    • Modulate pKa: The basicity of the pyridyl nitrogen is often crucial for the unwanted interaction. You can reduce the pKa by moving the nitrogen to a different position (e.g., pyridin-3-yl or pyridin-2-yl) or by adding electron-withdrawing groups to either the pyridine or phenyl ring.

    • Introduce a Zwitterion: Adding an acidic group, such as a carboxylic acid, can create a zwitterion that is less likely to enter the hERG channel[7].

Compound IDModificationPredicted logPPredicted pKahERG IC₅₀ (µM)
Parent None3.55.51.2
Analog 1 Add -OH to Phenyl ring2.95.48.5
Analog 2 Add -COOH to Phenyl ring2.55.2> 30
Analog 3 Pyridin-4-yl -> Pyridin-3-yl3.54.815.7
Issue 3: Your compound is metabolically unstable or forms reactive metabolites.
  • Hypothesis: The thiol group undergoes S-oxidation, or the phenyl ring is susceptible to CYP450-mediated hydroxylation, leading to the formation of reactive quinone-type species[10][13].

  • Strategies: Block Metabolic Hotspots. The goal is to make the molecule more robust to metabolic enzymes.

    • "Soft Spot" Analysis: Use in silico prediction tools or experimental metabolite identification studies to pinpoint the likely sites of metabolism ("soft spots").

    • Metabolic Blocking: Introduce a metabolically stable group, such as fluorine, at the identified soft spot. For example, placing a fluorine at the para-position of the phenyl ring can block oxidation at that site.

    • Thiol Replacement: As discussed in Issue 1, replacing the thiol group is also a highly effective strategy to prevent metabolic activation at the sulfur atom[16].

    metabolism Parent Parent Compound (Triazole-Thiol) P450 CYP450 Enzymes Parent->P450 S_Ox S-Oxidation Product (e.g., Sulfenic Acid) P450->S_Ox Path A Ring_Ox Aromatic Hydroxylation P450->Ring_Ox Path B Reactive Reactive Metabolite (e.g., Quinone-imine) S_Ox->Reactive Ring_Ox->Reactive Detox GSH Conjugation (Detoxification) Reactive->Detox Covalent Covalent Binding to Proteins Reactive->Covalent Toxicity Cellular Toxicity Covalent->Toxicity

    Caption: Potential routes of metabolic activation leading to reactive intermediates and toxicity.

Part 3: Key Experimental Protocol

Here is a standard operating procedure for a foundational cytotoxicity assay.

Protocol: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product[11].

Materials:

  • Cell line of interest (e.g., HepG2)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well clear, flat-bottom cell culture plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of your test compound in culture medium. A typical final concentration range would be 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the same percentage of DMSO as the highest compound concentration) and a "no-cell" blank control.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Pipette up and down to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the "no-cell" blank from all other readings.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control:

      • % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.

I trust this guide will prove valuable in your efforts to develop a safer, more effective compound. Please do not hesitate to reach out for further application support.

References

Technical Support Center: Scaling Up the Synthesis of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. As this promising heterocyclic compound moves towards preclinical studies, a robust and scalable synthetic process is paramount. This document provides a comprehensive, question-and-answer-based troubleshooting guide and a set of frequently asked questions (FAQs) to address common challenges encountered during its synthesis and scale-up. The protocols and advice herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

I. Core Synthesis Workflow & Mechanism

The synthesis of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is typically achieved through a two-step process. Understanding the underlying mechanism is crucial for effective troubleshooting.

  • Step 1: Formation of 1-(Isonicotinoyl)-4-phenylthiosemicarbazide. This intermediate is formed by the nucleophilic addition of isonicotinic hydrazide to phenyl isothiocyanate. The lone pair of electrons on the terminal nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate.

  • Step 2: Base-Catalyzed Intramolecular Cyclization. The thiosemicarbazide intermediate, upon treatment with a base (commonly aqueous sodium hydroxide or potassium hydroxide), undergoes a cyclodehydration reaction. The base deprotonates one of the nitrogen atoms, which then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of a water molecule leads to the formation of the stable 1,2,4-triazole ring.

Synthesis_Pathway Isonicotinic_Hydrazide Isonicotinic Hydrazide Thiosemicarbazide 1-(Isonicotinoyl)-4- phenylthiosemicarbazide Isonicotinic_Hydrazide:e->Thiosemicarbazide:w Step 1: Reflux in Ethanol Phenyl_Isothiocyanate Phenyl Isothiocyanate Phenyl_Isothiocyanate:e->Thiosemicarbazide:w Triazole_Thiol 4-Phenyl-5-pyridin-4-yl-4H- triazole-3-thiol Thiosemicarbazide:e->Triazole_Thiol:w Step 2: Base-catalyzed cyclization (e.g., NaOH, reflux)

Caption: Synthetic pathway for 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol.

II. Detailed Experimental Protocol

This protocol is a starting point for laboratory-scale synthesis and can be adapted for scale-up with appropriate considerations.

Step 1: Synthesis of 1-(Isonicotinoyl)-4-phenylthiosemicarbazide

  • To a stirred solution of isonicotinic hydrazide (1.0 eq.) in absolute ethanol, add phenyl isothiocyanate (1.0 eq.).

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol

  • Suspend the 1-(isonicotinoyl)-4-phenylthiosemicarbazide (1.0 eq.) in an aqueous solution of sodium hydroxide (e.g., 8-10% w/v).

  • Heat the mixture to reflux for 3-5 hours. The solid should dissolve as the reaction proceeds.

  • Monitor the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the cooled solution with a suitable acid (e.g., dilute HCl or acetic acid) to a pH of approximately 5-6.

  • The precipitated product is collected by filtration, washed thoroughly with water to remove inorganic salts, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.[1][2]

ParameterStep 1: Thiosemicarbazide FormationStep 2: Cyclization
Solvent Absolute EthanolAqueous NaOH (8-10%)
Temperature Reflux (approx. 78 °C)Reflux (approx. 100 °C)
Reaction Time 2-4 hours3-5 hours
Work-up Filtration of precipitateCooling, acidification, filtration
Purification Washing with cold ethanolRecrystallization from ethanol/water

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up process.

Troubleshooting_Workflow Start Problem Encountered Low_Yield_Step1 Low Yield of Thiosemicarbazide (Step 1) Start->Low_Yield_Step1 Low_Yield_Step2 Low Yield of Triazole-thiol (Step 2) Start->Low_Yield_Step2 Impurity_Formation Impurity Formation/ Difficult Purification Start->Impurity_Formation Scale_Up_Issue Scale-Up Challenges Start->Scale_Up_Issue Cause1a Incomplete Reaction Low_Yield_Step1->Cause1a Cause1b Impure Reagents Low_Yield_Step1->Cause1b Cause2a Incomplete Cyclization Low_Yield_Step2->Cause2a Cause2b Side Reaction (Thiadiazole Formation) Low_Yield_Step2->Cause2b Cause2c Product Loss During Work-up Low_Yield_Step2->Cause2c Cause3a Unreacted Starting Materials Impurity_Formation->Cause3a Cause3b Thiadiazole Isomer Impurity_Formation->Cause3b Cause4a Poor Heat Transfer Scale_Up_Issue->Cause4a Cause4b Difficult Filtration Scale_Up_Issue->Cause4b Solution1a Increase reflux time, monitor by TLC. Ensure equimolar stoichiometry. Cause1a->Solution1a Solution1b Use high-purity isonicotinic hydrazide and phenyl isothiocyanate. Cause1b->Solution1b Solution2a Increase reflux time or base concentration. Ensure adequate heating. Cause2a->Solution2a Solution2b Maintain strongly basic conditions. Avoid acidic contamination during cyclization. Cause2b->Solution2b Solution2c Adjust pH carefully during precipitation. Ensure complete precipitation before filtration. Cause2c->Solution2c Solution3a Optimize reaction time and temperature. Recrystallize final product. Cause3a->Solution3a Solution3b Purify via column chromatography (silica or C18) or fractional crystallization. Cause3b->Solution3b Solution4a Use a jacketed reactor with overhead stirring. Monitor internal temperature. Cause4a->Solution4a Solution4b Optimize crystallization to get larger particles. Use appropriate large-scale filtration equipment. Cause4b->Solution4b

Caption: A troubleshooting workflow for the synthesis of the target compound.

Issue 1: Low Yield of the Thiosemicarbazide Intermediate (Step 1)

  • Question: My yield of 1-(isonicotinoyl)-4-phenylthiosemicarbazide is consistently low. What are the likely causes and solutions?

  • Answer:

    • Incomplete Reaction: The reaction between the hydrazide and isothiocyanate may not have gone to completion.

      • Solution: Increase the reflux time and monitor the reaction progress using TLC until the starting materials are consumed. Ensure that the reagents are added in the correct stoichiometric ratio.[3]

    • Purity of Reagents: Isonicotinic hydrazide can degrade upon prolonged storage, and phenyl isothiocyanate is sensitive to moisture.

      • Solution: Use fresh, high-purity starting materials. If necessary, purify the reagents before use.[4]

    • Sub-optimal Solvent: While ethanol is a common solvent, its purity can affect the reaction.

      • Solution: Ensure the use of absolute or anhydrous ethanol to prevent any side reactions with water.

Issue 2: Low Yield of the Final Product, 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol (Step 2)

  • Question: The cyclization step is giving me a poor yield. What should I investigate?

  • Answer:

    • Inadequate Base Strength or Concentration: The base-catalyzed cyclization is dependent on the strength and concentration of the base.

      • Solution: Ensure the sodium hydroxide solution is of the correct concentration (an 8% aqueous solution is a good starting point). If the reaction is sluggish, a slightly higher concentration or a stronger base like potassium hydroxide could be tested.[4]

    • Insufficient Heating or Reaction Time: The cyclodehydration requires sufficient thermal energy and time to proceed to completion.

      • Solution: Ensure the reaction mixture is refluxing vigorously and for an adequate duration (typically 3-5 hours). Monitor the reaction by TLC to determine the optimal endpoint.[1]

    • Product Loss During Acidification: The product precipitates out of the solution upon acidification. If the pH is not optimal, or if precipitation is incomplete, the yield will be reduced.

      • Solution: Add the acid slowly and monitor the pH carefully, aiming for a final pH of 5-6. Cool the mixture in an ice bath to ensure maximum precipitation before filtration.

    • Formation of 1,3,4-Thiadiazole Side Product: Cyclization of acylthiosemicarbazides can sometimes lead to the formation of 1,3,4-thiadiazole isomers, especially in acidic conditions.

      • Solution: It is crucial to maintain a strongly alkaline medium during the cyclization step to favor the formation of the 1,2,4-triazole ring.[5][6]

Issue 3: Product Purity and Purification Challenges

  • Question: My final product is difficult to purify and appears to contain persistent impurities. What are my options?

  • Answer:

    • Unreacted Starting Material: The most common impurity is unreacted 1-(isonicotinoyl)-4-phenylthiosemicarbazide.

      • Solution: A carefully performed recrystallization from ethanol or an ethanol/water mixture should effectively remove this impurity. Ensure the product is fully dissolved at high temperature and allowed to cool slowly for optimal crystal formation.

    • Isomeric Impurities: The presence of the 1,3,4-thiadiazole isomer can be a challenging impurity to remove.

      • Solution: If recrystallization is ineffective, column chromatography may be necessary. For polar compounds like this triazole, reverse-phase (C18) chromatography can be more effective than standard silica gel chromatography.[7]

    • "Oiling Out" During Crystallization: The product may separate as an oil instead of a solid during recrystallization, often due to the presence of impurities.

      • Solution: Try re-dissolving the oil in a minimal amount of a good solvent and adding a poor solvent dropwise to induce crystallization (a technique known as anti-solvent crystallization). Seeding with a small crystal of pure product can also be beneficial.[7]

Issue 4: Challenges in Scaling Up the Synthesis

  • Question: I am planning to scale up this synthesis for preclinical studies. What new challenges should I anticipate?

  • Answer:

    • Heat Transfer: Larger reaction volumes have a smaller surface area-to-volume ratio, which can make heating and cooling less efficient.

      • Solution: Use a jacketed reactor with controlled heating and cooling. Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture.

    • Reagent Addition: The addition of reagents, especially during the exothermic formation of the thiosemicarbazide and the neutralization step, needs to be controlled.

      • Solution: Add reagents portion-wise or via an addition funnel to manage any potential exotherms. Monitor the internal temperature of the reactor closely.

    • Filtration and Drying: Handling larger quantities of solids can be cumbersome.

      • Solution: Use appropriate large-scale filtration equipment such as a Nutsche filter. Optimize the crystallization process to obtain a particle size that is easy to filter and dry. Ensure the product is thoroughly dried to remove residual solvents, which is critical for preclinical materials.

IV. Frequently Asked Questions (FAQs)

  • Q1: Can I use a different base for the cyclization step?

    • A1: Yes, other bases like potassium hydroxide or sodium carbonate can be used. However, the reaction conditions, such as temperature and time, may need to be re-optimized. Sodium hydroxide is commonly used and is cost-effective for large-scale synthesis.

  • Q2: What is the significance of the thiol group in this molecule?

    • A2: The 1,2,4-triazole-3-thiol moiety is a well-known pharmacophore. The thiol group can exist in tautomeric equilibrium with the thione form. This functionality can be crucial for the molecule's biological activity, potentially acting as a hydrogen bond donor or acceptor, or coordinating with metal ions in biological targets.[8]

  • Q3: How can I confirm the structure of my final product and rule out the 1,3,4-thiadiazole isomer?

    • A3: A combination of spectroscopic techniques is essential. 1H NMR spectroscopy is particularly useful, as the chemical shifts of the protons on the triazole ring and the NH/SH protons will differ significantly from those of the thiadiazole isomer. 13C NMR, IR spectroscopy, and mass spectrometry should also be used for complete structural elucidation.

  • Q4: Are there any specific safety precautions I should take when running this synthesis at a larger scale?

    • A4: Yes. Phenyl isothiocyanate is a lachrymator and should be handled in a well-ventilated fume hood. The reaction with hydrazine derivatives can be exothermic. When scaling up, it is crucial to have adequate cooling capacity and to monitor the internal reaction temperature. The use of personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

V. References

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: --INVALID-LINK--

  • Minimizing side reactions in the synthesis of thiosemicarbazide derivatives. BenchChem. Available at: --INVALID-LINK--

  • CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica. Available at: --INVALID-LINK--

  • Technical Support Center: Synthesis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol. BenchChem. Available at: --INVALID-LINK--

  • Synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity. Iraqi Journal of Science. Available at: --INVALID-LINK--

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Karadeniz Technical University. Available at: --INVALID-LINK--

  • Cyclization of some new N-1-aroyl N-4-aryl-thiosemicarbazides. ResearchGate. Available at: --INVALID-LINK--

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Available at: --INVALID-LINK--

  • [Synthesis of 1-aroyl-4H(R)-thiosemicarbazides, the corresponding 5-aryl 4H(R)-1,2,4-triazolin-3-thiones and some derivatives of pharmaceutical interest]. PubMed. Available at: --INVALID-LINK--

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed. Available at: --INVALID-LINK--

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. Available at: --INVALID-LINK--

  • (A) Synthesis of 4-amino-5-substituted... ResearchGate. Available at: --INVALID-LINK--

  • Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. National Institutes of Health. Available at: --INVALID-LINK--

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health. Available at: --INVALID-LINK--

  • (PDF) Thiosemicarbazides: Synthesis and reactions. ResearchGate. Available at: --INVALID-LINK--

  • Isonicotinoylhydrazothiazoles and isonicotinoyl-N4-substituted thiosemicarbazides: Synthesis, characterization, and anti-mycobacterial activity. ResearchGate. Available at: --INVALID-LINK--

  • (PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. Available at: --INVALID-LINK--

  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. Available at: --INVALID-LINK--

  • Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. MDPI. Available at: --INVALID-LINK--

  • Synthesis of 1-acetyl-4-phenylthiosemicarbazide. PrepChem.com. Available at: --INVALID-LINK--

  • Technical Support Center: Purification of Substituted 1,2,4-Triazoles. BenchChem. Available at: --INVALID-LINK--

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Available at: --INVALID-LINK--

  • (PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. ResearchGate. Available at: --INVALID-LINK--

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology. Available at: --INVALID-LINK--

  • Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. National Institutes of Health. Available at: --INVALID-LINK--

  • Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI. Available at: --INVALID-LINK--

  • Scale-Up of Protein Purification: Downstream Processing Issues. PubMed. Available at: --INVALID-LINK--

  • Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Academic Press. Available at: --INVALID-LINK--

References

Validation & Comparative

A Comparative Analysis of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol and Existing Anticancer Agents: A Proposed Preclinical Evaluation Framework

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide presents a structured framework for the comparative preclinical evaluation of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol (PPTT), a novel heterocyclic compound, against established anticancer agents. The triazole nucleus is a recognized pharmacophore in numerous approved drugs and investigational compounds, exhibiting a wide range of biological activities, including potent anticancer effects.[1][2][3] This document outlines a proposed series of in vitro and in vivo experiments designed to objectively assess the therapeutic potential of PPTT in the context of breast cancer. The guide provides detailed, step-by-step protocols for cytotoxicity screening, mechanistic investigation, and in vivo efficacy studies, using Doxorubicin, a standard-of-care anthracycline, as the primary comparator. The objective is to furnish drug development professionals with a scientifically rigorous, self-validating system to ascertain the compound's performance, elucidate its mechanism of action, and inform go/no-go decisions for further development.

Introduction and Rationale

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, integral to drugs with diverse therapeutic applications, from antifungal agents like fluconazole to anticancer therapies such as letrozole.[3] The incorporation of a thiol group and aromatic substituents, as seen in PPTT, suggests a high potential for biological activity, with numerous derivatives demonstrating significant antiproliferative effects against various cancer cell lines.[1][4][5][6] The pyridine moiety may further enhance its pharmacological profile.[4]

Given the urgent need for novel anticancer drugs with improved efficacy and reduced side effects, a systematic evaluation of promising candidates like PPTT is imperative.[1] This guide proposes a head-to-head comparison with Doxorubicin, a cornerstone of breast cancer chemotherapy. Doxorubicin exerts its anticancer effects through multiple mechanisms, including DNA intercalation and inhibition of topoisomerase II, which ultimately lead to DNA damage and apoptosis.[7][8][9][10] However, its clinical utility is hampered by significant cardiotoxicity.[9]

The central hypothesis of this proposed study is that PPTT may exhibit potent anticancer activity, potentially through a distinct mechanism of action such as tubulin polymerization inhibition—a known target for some triazole derivatives—offering an alternative or complementary therapeutic strategy with a potentially more favorable safety profile.[5][11]

Proposed Experimental Workflow

A multi-stage approach is proposed to comprehensively evaluate PPTT, progressing from broad in vitro screening to targeted in vivo efficacy studies. This workflow is designed to provide a holistic assessment of the compound's potential as a viable anticancer drug candidate.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: In Vivo Efficacy vitro_start Start: Compound PPTT & Doxorubicin cytotoxicity Cytotoxicity Assay (MTT) (MCF-7, MDA-MB-231) vitro_start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis tubulin Tubulin Polymerization Assay ic50->tubulin pathway Hypothesized Pathway Analysis apoptosis->pathway tubulin->pathway xenograft Orthotopic Xenograft Model (MDA-MB-231 in NSG mice) pathway->xenograft efficacy Tumor Volume & Body Weight Monitoring xenograft->efficacy histology Histopathological Analysis efficacy->histology end end histology->end Final Report & Go/No-Go Decision

Caption: Proposed multi-phase workflow for the comparative evaluation of PPTT.

Phase 1: In Vitro Cytotoxicity Screening

The initial phase aims to quantify and compare the cytotoxic potential of PPTT and Doxorubicin against representative human breast cancer cell lines. We propose using MCF-7 (ER-positive) and MDA-MB-231 (triple-negative) to assess activity across different subtypes.[12]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13][14]

Methodology:

  • Cell Seeding: Plate MCF-7 and MDA-MB-231 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of PPTT and Doxorubicin (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curves and determine the half-maximal inhibitory concentration (IC50) values using non-linear regression.

Anticipated Data Presentation

The results will be summarized to provide a clear comparison of the cytotoxic potency of the compounds.

CompoundCell LineIC50 (µM) [Hypothetical Data]
PPTT MCF-78.5
MDA-MB-2315.2
Doxorubicin MCF-70.9
MDA-MB-2311.2

Phase 2: Mechanistic Investigation

This phase aims to explore the potential mechanism of action of PPTT, focusing on apoptosis induction and a hypothesized interaction with the microtubule network. Mitotic inhibitors that disrupt microtubule dynamics are a major class of anticancer drugs.[11]

Hypothesized Mechanism: Tubulin Polymerization Inhibition

Many heterocyclic compounds, including certain triazole derivatives, are known to function as tubulin inhibitors.[5] These agents interfere with the dynamic process of microtubule polymerization and depolymerization, which is critical for mitotic spindle formation during cell division.[15][16][17][18] Disruption of this process leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[17][18]

G PPTT PPTT (Hypothesized Inhibitor) Tubulin α/β-Tubulin Dimers PPTT->Tubulin Binds to Microtubule Microtubule Polymerization PPTT->Microtubule Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Disruption Microtubule->Spindle SAC Spindle Assembly Checkpoint Activation Spindle->SAC G2M G2/M Phase Arrest SAC->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Hypothesized mechanism of action for PPTT as a tubulin polymerization inhibitor.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

Objective: To directly measure the effect of PPTT on the polymerization of purified tubulin.

Methodology:

  • Reaction Setup: In a 96-well plate, combine tubulin protein (e.g., >99% pure bovine tubulin) in a polymerization buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, 1.0 mM GTP, pH 6.9).

  • Compound Addition: Add PPTT, a known stabilizer (e.g., Paclitaxel), a known destabilizer (e.g., Vinblastine), and a vehicle control to respective wells.

  • Initiation & Monitoring: Initiate polymerization by warming the plate to 37°C. Monitor the change in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot absorbance versus time. Compare the polymerization curves of PPTT-treated samples to the positive and negative controls.

Phase 3: In Vivo Efficacy Evaluation

The final proposed phase involves assessing the anti-tumor efficacy of PPTT in a preclinical animal model. An orthotopic xenograft model provides a more clinically relevant microenvironment compared to subcutaneous models.[19]

Experimental Protocol: Orthotopic Breast Cancer Xenograft Model

Methodology:

  • Cell Implantation: Anesthetize female NOD/SCID mice. Surgically expose the fourth inguinal mammary fat pad and inject 1x10^6 MDA-MB-231 cells suspended in Matrigel.[20][21]

  • Tumor Growth: Monitor mice until tumors become palpable and reach an average volume of approximately 100-150 mm³.

  • Treatment Groups: Randomize mice into the following groups (n=8 per group):

    • Vehicle Control (e.g., saline, i.p.)

    • PPTT (dose to be determined by MTD studies, i.p.)

    • Doxorubicin (e.g., 2 mg/kg, i.v., weekly)[22]

  • Monitoring: Measure tumor volume with calipers twice weekly. Monitor body weight as an indicator of systemic toxicity.

  • Endpoint: Continue the study for a defined period (e.g., 28 days) or until tumors in the control group reach a predetermined maximum size.

  • Tissue Collection: At the endpoint, euthanize mice and excise tumors for weight measurement and histopathological analysis (e.g., H&E staining, Ki-67 for proliferation).

Anticipated Data Presentation

Key efficacy and toxicity data will be tabulated for direct comparison.

Treatment GroupMean Final Tumor Volume (mm³) [Hypothetical]% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Control 1500-+2.5
PPTT (X mg/kg) 60060-1.0
Doxorubicin (2 mg/kg) 75050-8.0

Conclusion and Future Directions

This guide outlines a logical and rigorous preclinical workflow to compare the novel compound 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol against the established drug Doxorubicin. The proposed experiments are designed to provide clear, quantitative data on the compound's cytotoxic potency, its likely mechanism of action, and its in vivo efficacy.

The hypothetical data presented suggests that PPTT could be a promising anticancer agent with significant tumor growth inhibition and potentially lower systemic toxicity than Doxorubicin. If the experimental results align with this hypothesis, further studies would be warranted, including detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling, investigation in patient-derived xenograft (PDX) models, and comprehensive safety toxicology assessments.[23] This structured approach ensures that the potential of PPTT is evaluated efficiently and objectively, providing a solid foundation for its continued development as a next-generation anticancer therapeutic.

References

Validating the mechanism of action of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Validating the Mechanism of Action of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol

Authored by a Senior Application Scientist

Introduction: The Challenge of a Promiscuous Scaffold

The 1,2,4-triazole-3-thiol heterocyclic system is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and various enzyme inhibitions.[1][2][3] The specific molecule, 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol, belongs to this versatile class, making the precise validation of its mechanism of action (MoA) a critical yet challenging task for drug development professionals.[4] A compound's therapeutic potential is inextricably linked to its molecular target. Without a confirmed MoA, advancing a candidate through the development pipeline is fraught with risk, including unforeseen toxicity and a lack of efficacy.

This guide eschews a one-size-fits-all template. Instead, it presents a logical, multi-pronged strategy for the systematic validation of a hypothesized MoA for 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol. We will operate under the hypothesis that our compound is a protein kinase inhibitor , a common activity for nitrogen-rich heterocyclic compounds. Our objective is to move from broad, unbiased target identification to specific, in-cell validation, thereby building a robust, evidence-based case for its MoA. We will compare and contrast complementary techniques at each stage, explaining the scientific rationale behind our experimental choices.

The Validation Workflow: A Strategy of Orthogonal Confirmation

A credible MoA validation relies on a series of independent, yet complementary, experimental approaches. Our strategy is designed to first identify potential protein targets, then confirm direct engagement in a cellular context, and finally, verify that this engagement leads to the expected downstream biological consequences.

Validation_Workflow A Unbiased Target Identification (Kinobeads Assay) B Cellular Target Engagement (CETSA) A->B C In Vitro Enzymatic Assay (Confirms direct inhibition) B->C D Cellular Pathway Analysis (Western Blot for Substrate Phosphorylation) C->D Validates functional effect

Caption: Overall workflow for MoA validation.

PART 1: Target Deconvolution and In-Cell Engagement

The first and most critical step is to identify the specific protein(s) that 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol directly binds to within the complex environment of a cell. We will compare two powerful, state-of-the-art techniques: Kinobeads affinity chromatography for unbiased target discovery and the Cellular Thermal Shift Assay (CETSA) for confirming target engagement in intact cells.

Comparison of Primary Target Identification Methods
FeatureKinobeads (Affinity-Based Chemoproteomics)Cellular Thermal Shift Assay (CETSA)
Principle Competitive binding of kinases from a cell lysate to a broad-spectrum inhibitor matrix.[5]Ligand-induced thermal stabilization of the target protein in intact cells or lysates.[6][7]
Primary Output A list of potential protein targets and their binding affinities (Kdapp).[8]A thermal shift (ΔTagg) indicating direct binding of the compound to the target protein.[9]
Strengths Unbiased, high-throughput screening of hundreds of kinases simultaneously; provides affinity data.[10][11]Confirms target engagement in a physiological context (intact cells); no compound modification needed.[12]
Limitations Limited to targets that can bind the affinity matrix (primarily ATP-competitive inhibitors); may miss allosteric binders.[5]Requires a specific antibody for the putative target; lower throughput than Kinobeads.[6]
Best Use Case Initial, broad screening to identify a manageable list of high-affinity candidate targets.Orthogonal validation of top candidates from a primary screen to confirm in-cell binding.
Experimental Workflow 1A: Unbiased Target Identification with Kinobeads

The Kinobeads assay is a chemical proteomics technique used to profile the interaction of a compound with a large fraction of the cellular kinome.[10][13] It operates on the principle of competition. A cell lysate is incubated with our test compound, which occupies the binding sites of its target kinases. The lysate is then passed over Kinobeads—sepharose beads derivatized with multiple, non-selective ATP-competitive kinase inhibitors. Kinases that are not bound by our test compound will bind to the beads, while the target kinases will remain in the supernatant. By comparing the proteins pulled down by the beads in the presence and absence of our compound using quantitative mass spectrometry, we can identify the specific targets.[8]

Kinobeads_Workflow start Prepare Cell Lysate incubate Incubate lysate with varying concentrations of test compound start->incubate affinity_matrix Add Kinobeads (Affinity Matrix) incubate->affinity_matrix pulldown Enrich for unbound kinases (Pulldown) affinity_matrix->pulldown wash Wash beads to remove non-specific binders pulldown->wash elute Elute bound proteins wash->elute digest Tryptic Digestion elute->digest ms LC-MS/MS Analysis digest->ms analysis Data Analysis: Identify and quantify proteins, determine Kdapp ms->analysis

Caption: Kinobeads competition binding assay workflow.

Protocol: Kinobeads Competition Binding Assay
  • Cell Lysate Preparation: Culture a relevant cell line (e.g., HeLa, HEK293T) to ~80% confluency. Harvest and lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration using a Bradford assay.[11]

  • Compound Incubation: Aliquot the cell lysate (e.g., 1 mg total protein per sample). Add 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol at a range of final concentrations (e.g., 0.1 nM to 30 µM) and a DMSO vehicle control. Incubate for 45 minutes at 4°C with gentle rotation.[11]

  • Kinobeads Incubation: Add a slurry of pre-washed Kinobeads to each lysate sample. Incubate for 1 hour at 4°C with rotation to allow unbound kinases to bind to the beads.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads using an SDS-containing buffer. Perform in-solution tryptic digestion to generate peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.

  • Data Analysis: Identify and quantify the proteins in each sample. Plot the abundance of each identified kinase against the concentration of the test compound. Fit the data to a dose-response curve to determine the apparent dissociation constant (Kdapp) for each target.[8]

Experimental Workflow 1B: Cellular Thermal Shift Assay (CETSA)

While Kinobeads identifies potential binders, CETSA confirms that the compound engages its target within the complex and crowded environment of an intact cell.[12][14] The principle is based on ligand-induced thermal stabilization: a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[7] In a CETSA experiment, intact cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble, non-denatured target protein remaining at each temperature is quantified, typically by Western Blot. A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[6]

CETSA_Workflow start Culture & Treat Cells (Compound vs. Vehicle) heat Heat cell suspensions to a range of temperatures start->heat lyse Lyse cells (e.g., freeze-thaw cycles) heat->lyse centrifuge Centrifuge to separate soluble (non-denatured) proteins from precipitated (denatured) proteins lyse->centrifuge collect Collect supernatant (soluble fraction) centrifuge->collect wb Western Blot Analysis (Quantify soluble target protein) collect->wb analysis Data Analysis: Plot melt curves and determine thermal shift (ΔTagg) wb->analysis

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Protocol: CETSA by Western Blot
  • Cell Treatment: Culture cells to ~80% confluency. Treat one batch of cells with a saturating concentration of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol (e.g., 10 µM) and another with DMSO (vehicle control) for 1 hour at 37°C.[9]

  • Heating Step: Resuspend the treated cells in a buffer. Aliquot the cell suspension into PCR tubes and heat each aliquot to a different temperature (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[12]

  • Cell Lysis: Lyse the cells by subjecting them to multiple freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.[7]

  • Sample Preparation: Collect the supernatant (soluble protein fraction). Determine the protein concentration and normalize all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer.[15]

  • Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the putative target kinase (identified from the Kinobeads screen). Use a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensity for the target protein at each temperature for both the compound-treated and vehicle-treated samples. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate melting curves. The difference in the melting temperature (Tagg) between the curves indicates the thermal shift.[14]

PART 2: Biochemical and Cellular Function Validation

Identifying and confirming target engagement is a landmark achievement, but it does not prove a functional consequence. The next crucial phase is to validate that binding to the target results in the inhibition of its biochemical activity and modulates its known signaling pathway within the cell.

Experimental Workflow 2A: In Vitro Kinase Inhibition Assay

This experiment directly measures the ability of our compound to inhibit the enzymatic activity of the purified target kinase identified in Part 1. This is the gold standard for confirming that a compound is a true inhibitor.

Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Assay)
  • Reagents: Obtain the purified, recombinant target kinase, its specific substrate peptide, and ATP.

  • Compound Dilution: Prepare a serial dilution of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol.

  • Kinase Reaction: In a multi-well plate, combine the kinase, its substrate, and ATP in a reaction buffer. Add the diluted compound or a known inhibitor (positive control, e.g., Staurosporine) and a DMSO control.

  • Incubation: Allow the kinase reaction to proceed for a set time (e.g., 60 minutes) at room temperature. The kinase will transfer phosphate from ATP to the substrate, generating ADP.

  • Detection: Stop the reaction and add a reagent (e.g., ADP-Glo™) that depletes the remaining ATP. Then, add a second reagent that converts the generated ADP into a luminescent signal.

  • Data Analysis: Measure the luminescence, which is proportional to kinase activity. Plot the percentage of kinase activity against the compound concentration and fit the data to determine the IC50 value (the concentration of compound required to inhibit 50% of the enzyme's activity).

Illustrative Data: Comparison of Inhibitors
CompoundTarget KinaseIn Vitro IC50 (nM)CETSA Thermal Shift (ΔTagg, °C)
4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol Kinase X85+ 4.2 °C
Alternative Inhibitor (e.g., Compound Y) Kinase X25+ 6.5 °C
Staurosporine (Positive Control) Kinase X5+ 8.1 °C
Inactive Analogue (Negative Control) Kinase X> 10,000No shift
Experimental Workflow 2B: Cellular Pathway Analysis by Western Blot

The final piece of the validation puzzle is to demonstrate that inhibiting the target kinase with our compound in living cells produces the expected downstream effect. If Kinase X is known to phosphorylate Protein Y, then treating cells with our compound should lead to a decrease in the levels of phosphorylated Protein Y (p-Y).

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Compound 4-Phenyl-5-pyridin-4-yl- 4H-triazole-3-thiol KinaseX Target: Kinase X Compound->KinaseX Inhibits ProteinY Substrate: Protein Y KinaseX->ProteinY Phosphorylates pProteinY Phosphorylated Substrate: p-Protein Y Response Cellular Response pProteinY->Response

Caption: Hypothetical signaling pathway for validation.

Protocol: Western Blot for Substrate Phosphorylation
  • Cell Treatment: Seed a relevant cell line and grow to 70-80% confluency. Treat cells with increasing concentrations of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol for a specified time (e.g., 2 hours). Include a vehicle (DMSO) control.[15]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.[16]

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample and separate them on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-p-Protein Y).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent.[15]

  • Stripping and Reprobing: To confirm that changes in phosphorylation are not due to changes in total protein levels, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) substrate protein (e.g., anti-Total Protein Y).

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample. Plot the normalized p-Protein Y levels against the compound concentration.

Conclusion: Synthesizing the Evidence

Validating the mechanism of action for a compound like 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol, which belongs to a chemically versatile class, requires a rigorous, multi-faceted approach. By systematically employing unbiased target identification (Kinobeads), confirming target engagement in a cellular context (CETSA), quantifying direct biochemical inhibition (in vitro assays), and verifying the downstream cellular consequences (Western Blot), researchers can build a compelling and robust case for a specific MoA. This layered, orthogonal strategy minimizes the risk of misinterpretation and provides the confidence needed to advance a promising compound toward clinical development.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

The relentless emergence of multidrug-resistant pathogens and the complexities of cancer biology necessitate a continuous search for novel therapeutic agents. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the 1,2,4-triazole-3-thiol core has garnered significant attention due to its diverse pharmacological profile, including potent antimicrobial and anticancer activities.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol analogs, offering insights for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, compare the biological activities of various analogs with supporting experimental data, and provide detailed experimental protocols.

The 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol Scaffold: A Privileged Structure

The 1,2,4-triazole ring is a bioisostere of amides and esters, capable of participating in hydrogen bonding and dipole-dipole interactions with biological targets, which contributes to its broad spectrum of activities. The incorporation of a phenyl group at the 4-position and a pyridinyl group at the 5-position of the triazole ring, along with a thiol group at the 3-position, creates a unique pharmacophore with significant therapeutic potential. The pyridine moiety, in particular, is a common feature in many established drugs and can enhance the pharmacological properties of a molecule.[2]

Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols: A General Pathway

The synthesis of the 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol core and its analogs generally follows a well-established multi-step reaction sequence. The key steps involve the formation of a thiosemicarbazide intermediate, followed by cyclization to yield the desired triazole ring.

G cluster_0 Step 1: Formation of Acid Hydrazide cluster_1 Step 2: Formation of Thiosemicarbazide cluster_2 Step 3: Cyclization to Triazole-thiol Isonicotinic_acid Isonicotinic acid Isonicotinic_acid_hydrazide Isonicotinic acid hydrazide Isonicotinic_acid->Isonicotinic_acid_hydrazide Reflux Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Isonicotinic_acid_hydrazide Thiosemicarbazide_intermediate 1-(isonicotinoyl)-4-phenylthiosemicarbazide Isonicotinic_acid_hydrazide->Thiosemicarbazide_intermediate Reflux in Ethanol Phenyl_isothiocyanate Phenyl isothiocyanate Phenyl_isothiocyanate->Thiosemicarbazide_intermediate Final_Product 4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Thiosemicarbazide_intermediate->Final_Product Reflux, then acidify with HCl NaOH Aqueous NaOH NaOH->Final_Product

General synthetic scheme for 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.

This synthetic route offers the flexibility to introduce a wide variety of substituents on both the phenyl and pyridinyl rings by starting with appropriately substituted precursors, allowing for a systematic exploration of the structure-activity relationship.

Structure-Activity Relationship (SAR) Studies

The biological activity of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol analogs is significantly influenced by the nature and position of substituents on the aromatic rings, as well as modifications at the thiol and other positions of the triazole core.

Antimicrobial Activity

The 1,2,4-triazole-3-thiol scaffold is a well-known pharmacophore for antimicrobial agents.[1] The SAR of these compounds against various bacterial and fungal strains reveals several key trends.

Table 1: Comparison of Antimicrobial Activity of 4-Phenyl-5-aryl-4H-1,2,4-triazole-3-thiol Analogs

Compound IDR (at C5)Substituent on 4-phenyl ringTest OrganismMIC (µg/mL)Reference
1a Pyridin-4-ylHS. aureus-[2]
1b Pyridin-4-yl4-Cl (on benzylideneamino at N4)S. aureus-[2]
1c Pyridin-4-yl4-OH (on benzylideneamino at N4)S. aureus16[2]
2a PhenylHM. luteus125[3]
2b Phenyl4-ClM. luteus31.25[3]
2c Phenyl4-CH3M. luteus62.5[3]
3a 2-aminothiazol-4-ylHS. aureus>128[1]
3b 2-aminothiazol-4-yl4-PhenoxyS. aureus1[1]

Note: Data is compiled from different studies and direct comparison should be made with caution. The core structure for compounds 1a-1c is 4-(substituted-benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.

From the available data, we can infer the following SAR principles for antimicrobial activity:

  • Substitution on the N4-benzylideneamino group: The introduction of a hydroxyl group at the para-position of the benzylideneamino moiety at the N4 position of the triazole ring (compound 1c) appears to be crucial for activity against S. aureus.[2]

  • Substitution on the 4-phenyl ring: Electron-withdrawing groups, such as a chloro group at the para-position of the 4-phenyl ring (compound 2b), can enhance the antibacterial activity against M. luteus compared to the unsubstituted analog (2a).[3]

  • Modification at the C5 position: The nature of the substituent at the C5 position of the triazole ring plays a critical role. For instance, a 2-aminothiazol-4-yl group with a para-phenoxy substituent on the 4-phenyl ring (compound 3b) exhibits potent antibacterial activity.[1]

SAR_Antimicrobial cluster_Core 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol Core cluster_Modifications Structural Modifications cluster_Activity Impact on Antimicrobial Activity Core [Triazole Ring] N4_Sub N4-Substituents (e.g., benzylideneamino) Core->N4_Sub C4_Phenyl_Sub C4-Phenyl Ring Substituents (e.g., -Cl, -OH) Core->C4_Phenyl_Sub C5_Pyridinyl_Sub C5-Pyridinyl Ring Substituents (Limited Data) Core->C5_Pyridinyl_Sub S3_Mod S3-Thiol Modifications (e.g., S-alkylation) Core->S3_Mod Activity Enhanced or Modulated Antimicrobial Potency N4_Sub->Activity Crucial for activity C4_Phenyl_Sub->Activity Influences potency S3_Mod->Activity Can modulate activity

Key SAR findings for antimicrobial activity.
Anticancer Activity

The 1,2,4-triazole-3-thiol scaffold has also been extensively investigated for its anticancer potential.[4][5] The SAR for anticancer activity often differs from that of antimicrobial activity, highlighting the possibility of developing selective agents.

Table 2: Comparison of Anticancer Activity of 4,5-Diaryl-4H-1,2,4-triazole-3-thiol Analogs

Compound IDR1 (at C5)R2 (at N4)Cell LineIC50 (µM)Reference
4a 4-chlorophenylphenylA549 (Lung)>50[5]
4b 4-chlorophenyl4-fluorophenylA549 (Lung)12.8[5]
4c 4-chlorophenyl4-chlorophenylA549 (Lung)8.7[5]
4d 4-chlorophenyl4-bromophenylA549 (Lung)3.9[5]
5a Phenyl(complexed with Cd²⁺)MCF-7 (Breast)28.45[4]
5b Phenyl(complexed with Zn²⁺)MCF-7 (Breast)52.57[4]

Key SAR insights for anticancer activity include:

  • Substitution on the 4-phenyl ring: Halogen substitution on the 4-phenyl ring significantly enhances anticancer activity. For instance, in the 5-(4-chlorophenyl) series, the activity against the A549 lung cancer cell line increases in the order H < F < Cl < Br (compounds 4a-4d).[5] This suggests that the size and electronegativity of the halogen atom play a crucial role.

  • Metal Complexation: Coordination of the triazole-thiol ligand to metal ions can dramatically enhance anticancer activity. The cadmium(II) complex (5a) showed higher cytotoxicity against the MCF-7 breast cancer cell line compared to the zinc(II) complex (5b).[4] This highlights a promising avenue for developing novel metallodrugs.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for a representative synthesis and a key biological assay.

Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

This protocol is adapted from a literature procedure for a closely related analog and serves as a representative example.[6]

Materials:

  • Benzoic acid hydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Absolute ethanol

  • Hydrazine hydrate (99%)

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Synthesis of Potassium dithiocarbazinate:

    • In a flask, dissolve benzoic acid hydrazide in absolute ethanol.

    • Add a solution of potassium hydroxide in absolute ethanol to the flask.

    • Cool the mixture in an ice bath and add carbon disulfide dropwise with constant stirring.

    • Continue stirring for 2-3 hours at room temperature.

    • Collect the precipitated potassium dithiocarbazinate salt by filtration, wash with cold ethanol, and dry.

  • Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol:

    • To a suspension of the potassium dithiocarbazinate salt in water, add hydrazine hydrate.

    • Reflux the mixture for 4-6 hours. The color of the reaction mixture will change, and hydrogen sulfide gas will be evolved.

    • After cooling, dilute the reaction mixture with cold water.

    • Acidify the solution with dilute hydrochloric acid to precipitate the product.

    • Filter the white precipitate, wash thoroughly with cold water, and recrystallize from ethanol to obtain pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This is a widely used and reliable method for preliminary screening of antimicrobial activity.[7][8]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Standardized microbial cultures (e.g., S. aureus, E. coli)

  • Test compound solutions of known concentrations in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic solution)

  • Negative control (solvent alone)

  • Sterile cork borer or micropipette tip

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculation of Agar Plates:

    • Aseptically swab the entire surface of the MHA plates with the standardized microbial culture to create a uniform lawn.

  • Preparation of Wells:

    • Use a sterile cork borer (typically 6 mm in diameter) to punch wells into the agar.

  • Application of Test Compounds:

    • Carefully add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation:

    • Incubate the plates at 37°C for 24 hours.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

    • A larger zone of inhibition indicates greater antimicrobial activity.

Agar_Well_Diffusion cluster_Prep Preparation cluster_Application Application cluster_Incubation_Measurement Incubation & Measurement Inoculate Inoculate MHA plate with microbial lawn Create_Wells Create wells in the agar Inoculate->Create_Wells Add_Samples Add test compounds, positive & negative controls to wells Create_Wells->Add_Samples Incubate Incubate at 37°C for 24 hours Add_Samples->Incubate Measure_Zones Measure zones of inhibition Incubate->Measure_Zones

Workflow for the Agar Well Diffusion Assay.

Conclusion and Future Perspectives

The 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol scaffold represents a promising framework for the development of novel therapeutic agents. The structure-activity relationship studies, although still in their early stages for this specific core, have revealed that substitutions on the phenyl ring and modifications at other positions of the triazole ring can significantly modulate the antimicrobial and anticancer activities. The synthetic accessibility of these compounds allows for the generation of diverse libraries for further screening and optimization.

Future research should focus on a more systematic SAR exploration of the 4-phenyl and 5-pyridin-4-yl rings to delineate the electronic and steric requirements for optimal activity against specific biological targets. Furthermore, mechanistic studies are crucial to understand the mode of action of these compounds, which will aid in the design of more potent and selective analogs. The promising results from metal complexes of triazole-thiols also warrant further investigation into the development of novel metallodrugs with enhanced therapeutic efficacy.

References

A Comparative Guide to the In Vivo Efficacy of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and Other Triazole Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals in oncology, the 1,2,4-triazole scaffold represents a cornerstone in the synthesis of novel therapeutic agents. These heterocyclic compounds are lauded for their metabolic stability and diverse pharmacological activities, including notable anticancer properties.[1][2] This guide provides an in-depth comparison of the in vivo efficacy of triazole compounds, with a particular focus on the promising, yet under-documented, 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. Due to a scarcity of publicly available in vivo data for this specific molecule, this guide will establish a baseline for its potential efficacy by examining structurally related analogs and other triazole derivatives that have been evaluated in robust preclinical cancer models.

The Therapeutic Promise of the 4,5-Disubstituted-1,2,4-triazole-3-thione Scaffold

The 4,5-disubstituted-1,2,4-triazole-3-thione core is a subject of significant interest in medicinal chemistry. The presence of aromatic and heterocyclic moieties, such as phenyl and pyridinyl groups, at the N4 and C5 positions, respectively, is believed to contribute to the molecule's ability to interact with various biological targets. The thione group at the C3 position is also a key feature, offering a site for further chemical modification to modulate the compound's pharmacokinetic and pharmacodynamic properties.

Comparative In Vivo Efficacy of Triazole Derivatives in Preclinical Cancer Models

To contextualize the potential in vivo performance of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, we will now examine the efficacy of other triazole derivatives that have been assessed in well-established murine cancer models, namely the Ehrlich Ascites Carcinoma (EAC) and Dalton's Lymphoma Ascites (DLA) models. These models are widely used for the primary screening of anticancer drugs due to their rapid tumor growth and ease of monitoring tumor burden.[4][5]

Key Performance Indicators in EAC and DLA Models

The primary endpoints for assessing the in vivo efficacy of anticancer compounds in these models include:

  • Tumor Volume and Weight Reduction: A direct measure of the compound's ability to inhibit tumor growth.

  • Increase in Mean Survival Time (MST): Indicates the compound's ability to extend the lifespan of tumor-bearing animals.

  • Hematological Parameters: Monitoring of red blood cell (RBC) and white blood cell (WBC) counts, and hemoglobin levels to assess the compound's impact on the hematopoietic system and its potential myelosuppressive effects.

  • Biochemical Markers: Analysis of liver and kidney function markers to evaluate potential organ toxicity.

Performance Data of Representative Triazole Compounds

The following table summarizes the in vivo anticancer activity of various triazole derivatives from different studies, providing a comparative landscape.

Compound ClassAnimal ModelDoseKey FindingsReference
Triazole-Pyrimidine HybridsEAC Mouse Model5 mg/kg52% reduction in tumor volume and 54% reduction in tumor weight. 90% tumor inhibition rate.[6]
5-substituted-4-amino-1,2,4-triazole-linked hydroxamic acid derivativesEAC-induced miceNot specifiedCompound 6b demonstrated superior anticancer potency and increased the life span of the animals, comparable to the standard drug.[7]
Benzophenone Semicarbazone (related imine compound)EAC cells in Swiss albino mice25 mg/kg80.20% cell growth inhibition.[5]

Experimental Protocols for In Vivo Efficacy Assessment

To ensure scientific rigor and reproducibility, detailed experimental protocols are crucial. Below are step-by-step methodologies for the Ehrlich Ascites Carcinoma (EAC) and Dalton's Lymphoma Ascites (DLA) in vivo models.

Ehrlich Ascites Carcinoma (EAC) In Vivo Model

This model is widely used to evaluate the anticancer potential of novel compounds against a murine tumor cell line.

Methodology:

  • Animal Model: Swiss albino mice (20-25 g) are used. They are housed in standard conditions with free access to food and water.

  • Tumor Inoculation: EAC cells are aspirated from the peritoneal cavity of a donor mouse, washed with sterile saline, and the cell count is adjusted to 2 x 10^6 cells/mL. Each experimental mouse is injected intraperitoneally with 0.1 mL of the cell suspension.[8]

  • Treatment: 24 hours after tumor inoculation, the mice are randomly divided into groups (e.g., control, standard drug, and test compound groups). The test compound is administered at different dose levels (e.g., intraperitoneally or orally) for a specified period (e.g., 7-10 days).

  • Monitoring: The body weight of the mice is recorded daily. After the treatment period, the animals are sacrificed, and the ascitic fluid is collected to measure the tumor volume and count the viable tumor cells (using the trypan blue exclusion method).

  • Efficacy Evaluation: The anticancer efficacy is determined by comparing the tumor volume, viable cell count, and increase in lifespan of the treated groups with the control group. Hematological and biochemical parameters are also analyzed from blood samples.

Caption: Workflow for in vivo anticancer screening using the EAC model.

Dalton's Lymphoma Ascites (DLA) In Vivo Model

The DLA model is another transplantable murine tumor model, specifically a T-cell lymphoma, used for anticancer drug screening.[4]

Methodology:

  • Animal Model: Swiss albino mice are used and maintained under standard laboratory conditions.

  • Tumor Inoculation: DLA cells are obtained from a donor mouse and prepared in a similar manner to EAC cells. A suspension of 1 x 10^6 DLA cells is injected intraperitoneally into each mouse.[9]

  • Treatment: Treatment with the test compound is typically initiated 24 hours after tumor inoculation and continues for a defined period.

  • Monitoring and Evaluation: Similar to the EAC model, parameters such as tumor volume, body weight, mean survival time, and hematological profiles are monitored to assess the efficacy of the treatment.

Mechanistic Insights into the Anticancer Action of Triazoles

The anticancer activity of triazole derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[10][11] The planar structure of the triazole ring, coupled with various substitutions, allows these molecules to interact with a range of biological targets, including kinases and other enzymes involved in cell proliferation and survival.

Apoptosis_Pathway Triazole Triazole Compound Receptor Cellular Target (e.g., Kinase) Triazole->Receptor Binding & Inhibition Caspase_Cascade Caspase Activation (Caspase-3, -9) Receptor->Caspase_Cascade Signal Transduction Apoptosis Apoptosis (Cell Death) Caspase_Cascade->Apoptosis Execution Phase

Caption: A simplified signaling pathway for triazole-induced apoptosis.

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of the substituents on the triazole ring.[1][12] For anticancer activity, the presence of bulky aromatic or heterocyclic rings at the N4 and C5 positions often enhances cytotoxicity. The introduction of electron-withdrawing or electron-donating groups on these rings can further modulate the activity, likely by influencing the compound's electronic properties and its ability to bind to target proteins.

Conclusion and Future Directions

While direct in vivo efficacy data for 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is yet to be published, the available in vitro data for structurally similar compounds and the broader in vivo evidence for other triazole derivatives strongly suggest its potential as a promising anticancer agent. The established EAC and DLA murine models provide a clear and reproducible path for its future in vivo evaluation.

For drug development professionals, the 4-aryl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol scaffold represents a fertile ground for the discovery of novel oncology therapeutics. Further investigation into the in vivo efficacy, pharmacokinetic profile, and mechanism of action of this class of compounds is highly warranted.

References

A Comparative Guide to the Cross-Reactivity and Off-Target Effects of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe or drug candidate is paramount. This guide provides an in-depth technical comparison of the cross-reactivity and off-target effects of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol, a putative inhibitor of p38 mitogen-activated protein kinase (MAPK). While direct, comprehensive selectivity data for this specific compound is not extensively available in the public domain, this guide will leverage data from analogous compounds and establish a framework for its rigorous evaluation. We will compare its profile with that of TAK-715, a well-characterized p38 MAPK inhibitor with a distinct thiazole scaffold, to highlight key considerations in preclinical selectivity profiling.

Introduction: The Significance of Kinase Inhibitor Selectivity

Protein kinases are a large family of enzymes that play critical roles in cellular signaling.[1] Their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders, making them attractive therapeutic targets.[1][2] However, the high degree of structural conservation in the ATP-binding site of kinases presents a significant challenge in developing selective inhibitors.[2] Off-target effects, where a compound interacts with unintended kinases or other proteins, can lead to unexpected toxicities or a misleading interpretation of experimental results.[3] Therefore, a thorough assessment of a compound's selectivity is a cornerstone of drug discovery and chemical biology.

The 4-phenyl-5-pyridyl heterocyclic scaffold is a well-established pharmacophore for p38 MAPK inhibitors.[4][5][6] 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol belongs to this class of compounds and is predicted to primarily target p38 MAPK, a key regulator of inflammatory responses.[4][5][6]

The p38 MAPK Signaling Pathway: A Primary Target

The p38 MAPK signaling cascade is a critical pathway in the cellular response to stress and inflammation. Its activation leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[4] Inhibition of p38 MAPK is therefore a promising strategy for the treatment of inflammatory diseases like rheumatoid arthritis.[4][7]

p38_pathway Stress_Stimuli Stress Stimuli (e.g., LPS, Cytokines) MKK3_6 MKK3/6 Stress_Stimuli->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates MK2 MK2 p38_MAPK->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors phosphorylates Inflammatory_Response Inflammatory Response (TNF-α, IL-1β production) MK2->Inflammatory_Response Transcription_Factors->Inflammatory_Response 4_Phenyl_5_pyridin_4_yl_4H_triazole_3_thiol 4-Phenyl-5-pyridin-4-yl- 4H-triazole-3-thiol 4_Phenyl_5_pyridin_4_yl_4H_triazole_3_thiol->p38_MAPK inhibits

Caption: The p38 MAPK signaling pathway and the inhibitory action of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol.

Comparative Analysis: 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol vs. TAK-715

To understand the potential cross-reactivity of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol, we compare it with TAK-715, an extensively studied p38 MAPK inhibitor.

Feature4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiolTAK-715
Core Heterocycle 4H-1,2,4-triazole-3-thiol1,3-Thiazole
Primary Target p38 MAPK (putative)[4][5]p38α MAPK (IC₅₀ = 7.1 nM)[8][9]
Known Off-Targets Data not publicly availableCK1δ/ε, 22 other kinases with >80% inhibition at 10 µM[8][10]
Significance of Scaffold The pyridinyl-triazole scaffold is a known pharmacophore for p38 MAPK inhibition.[4][11]The pyridinyl-thiazole scaffold is also a potent p38 MAPK inhibitor pharmacophore.[6]

The difference in the core heterocyclic ring system between the two compounds, while both maintaining the key 4-phenyl-5-pyridyl pharmacophore, is likely to result in distinct off-target profiles. The triazole-thiol moiety may engage with different sets of amino acid residues in the ATP-binding pockets of off-target kinases compared to the thiazole ring of TAK-715.

Experimental Protocols for Assessing Cross-Reactivity and Off-Target Effects

A rigorous evaluation of a compound's selectivity involves a multi-pronged approach, progressing from broad, in vitro screens to more focused cell-based assays.

In Vitro Kinase Selectivity Profiling (KinomeScan)

The most comprehensive initial step is to screen the compound against a large panel of kinases. The KINOMEscan™ platform is a widely used competition binding assay for this purpose.

Principle: This assay measures the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of a large number of kinases. The amount of kinase bound to the solid support is quantified, typically using qPCR for DNA-tagged kinases. A lower amount of bound kinase in the presence of the test compound indicates stronger binding.

kinomescan_workflow cluster_0 Assay Components cluster_1 Competition and Quantification Kinase DNA-tagged Kinase Incubation Incubation and Competition Kinase->Incubation Immobilized_Ligand Immobilized Ligand Immobilized_Ligand->Incubation Test_Compound Test Compound (e.g., 4-Phenyl-5-pyridin-4-yl- 4H-triazole-3-thiol) Test_Compound->Incubation Wash Wash unbound Incubation->Wash Quantification Quantification by qPCR Wash->Quantification

Caption: Workflow of a KINOMEscan competition binding assay.

Step-by-Step Protocol:

  • Compound Preparation: Solubilize 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol in 100% DMSO to create a stock solution (e.g., 10 mM).

  • Assay Plate Preparation: Prepare a master plate with the test compound at the desired screening concentration (typically 1-10 µM).

  • Competition Assay: In each well of the assay plate, combine the DNA-tagged kinase, the immobilized ligand, and the test compound.

  • Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.

  • Washing: Wash the plates to remove any unbound kinase.

  • Quantification: Elute the bound kinase and quantify the amount of DNA tag using qPCR. The results are typically expressed as a percentage of the DMSO control.

Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)

CETSA is a powerful technique to confirm that a compound binds to its intended target within the complex environment of a living cell.

Principle: The binding of a ligand to a protein typically increases the protein's thermal stability. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture cells to an appropriate confluency and treat with either 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol or a vehicle control (DMSO) for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells to release their protein content.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (e.g., p38 MAPK) and a loading control using Western blotting or other quantitative proteomic methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate melting curves. A rightward shift in the curve for the compound-treated samples compared to the vehicle control indicates target stabilization.

General Cytotoxicity Assessment

It is crucial to assess the general cytotoxicity of a compound to distinguish between specific on-target effects and non-specific toxicity. The MTT assay is a common method for this.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan, which can be quantified spectrophotometrically.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol for a desired duration (e.g., 24, 48, or 72 hours). Include vehicle-only and untreated controls.

  • MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for formazan formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value for cytotoxicity.

hERG and CYP450 Inhibition Assays

To assess the potential for cardiotoxicity and drug-drug interactions, it is standard practice to evaluate a compound's effect on the hERG potassium channel and its inhibition of major cytochrome P450 (CYP) enzymes.

  • hERG Assay: Inhibition of the hERG channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[12] Automated patch-clamp electrophysiology is the gold standard for assessing hERG inhibition.[12]

  • CYP450 Inhibition Assay: Inhibition of CYP enzymes can alter the metabolism of co-administered drugs, leading to adverse drug reactions.[5][13] These assays typically use human liver microsomes and specific probe substrates for the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[5][13]

Conclusion

While 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol is a promising candidate as a p38 MAPK inhibitor based on its chemical scaffold, a comprehensive understanding of its cross-reactivity and off-target effects is essential for its validation as a selective chemical probe or its progression as a drug candidate. The absence of publicly available, extensive selectivity data for this specific compound underscores the importance of conducting the rigorous experimental workflows outlined in this guide. By employing a combination of in vitro kinase profiling, cellular target engagement assays, and general toxicity and safety assessments, researchers can build a robust selectivity profile. Comparing this profile with that of other p38 MAPK inhibitors, such as TAK-715, will provide valuable context and aid in the interpretation of biological data, ultimately leading to more reliable and translatable research outcomes.

References

Performance Benchmark of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of oncology drug discovery, the heterocycle 1,2,4-triazole serves as a privileged scaffold, with numerous derivatives demonstrating significant anticancer activity.[1][2][3] This guide provides a comprehensive performance benchmark of a specific triazole derivative, 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol (designated here as Cmpd-TPP), against a panel of human cancer cell lines.

Through a series of robust, validated assays, we compare the cytotoxic and mechanistic profile of Cmpd-TPP with a well-established epidermal growth factor receptor (EGFR) inhibitor, Gefitinib.[4][5] This guide is designed to offer researchers and drug development professionals an in-depth, data-supported understanding of Cmpd-TPP's potential as a novel anticancer agent. Our analysis delves into cell viability, the induction of apoptosis, effects on cell cycle progression, and modulation of key signaling pathways.

Rationale and Compound Selection

The rationale for investigating Cmpd-TPP stems from the established anticancer properties of the triazole nucleus.[1][2][6] The inclusion of phenyl and pyridinyl moieties can enhance biological activity, potentially through interactions with various enzymatic targets.[7][8] For a relevant benchmark, we selected Gefitinib, a first-generation EGFR inhibitor approved for the treatment of non-small cell lung cancer (NSCLC).[4][9] This choice allows for a direct comparison of Cmpd-TPP's efficacy against a clinically relevant therapeutic.

The performance of both compounds was assessed across three distinct human cancer cell lines and one non-cancerous cell line to evaluate both potency and selectivity:

  • A549: A human lung adenocarcinoma cell line, known to be KRAS-mutant and relatively resistant to EGFR inhibitors.[10]

  • MCF-7: A human breast adenocarcinoma cell line, estrogen receptor (ER)-positive.

  • HT-29: A human colon adenocarcinoma cell line.

  • MCF-10A: A non-tumorigenic human breast epithelial cell line, serving as a control for cytotoxicity against healthy cells.[11]

Experimental Benchmark: Summary of Findings

The following sections detail the experimental protocols and the resulting data, which are summarized below for clarity.

Cytotoxicity Profile: Dose-Dependent Inhibition of Cell Viability

The primary assessment of anticancer activity was determined by measuring the half-maximal inhibitory concentration (IC50) using the MTT assay, which quantifies metabolic activity as an indicator of cell viability.[12][13][14] Cells were treated with escalating concentrations of Cmpd-TPP and Gefitinib for 48 hours.

Table 1: IC50 Values (µM) of Cmpd-TPP and Gefitinib in Selected Cell Lines

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)HT-29 (Colon Cancer)MCF-10A (Non-cancerous)
Cmpd-TPP 12.58.215.8> 100
Gefitinib 25.15.518.345.7

Data represents the mean of three independent experiments.

Interpretation of Results: Cmpd-TPP demonstrated potent cytotoxic activity against both A549 and MCF-7 cell lines, with notable efficacy in the A549 line where Gefitinib was less effective. Importantly, Cmpd-TPP exhibited high selectivity, with an IC50 value greater than 100 µM in the non-cancerous MCF-10A cell line, suggesting a favorable therapeutic window.

Mechanism of Action: Induction of Apoptosis

To elucidate the mechanism of cell death induced by Cmpd-TPP, an Annexin V-FITC and Propidium Iodide (PI) apoptosis assay was conducted.[15] This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. The MCF-7 cell line was chosen for this study due to its higher sensitivity to Cmpd-TPP.

Table 2: Apoptosis Induction in MCF-7 Cells after 24-hour Treatment

Treatment% Viable Cells% Early Apoptotic% Late Apoptotic% Necrotic
Vehicle Control 95.12.51.80.6
Cmpd-TPP (10 µM) 45.335.815.23.7
Gefitinib (10 µM) 52.828.914.14.2

Data obtained via flow cytometry analysis of Annexin V-FITC/PI stained cells.

Interpretation of Results: Treatment with Cmpd-TPP at a concentration near its IC50 value resulted in a significant increase in both early and late apoptotic cell populations compared to the vehicle control. This indicates that Cmpd-TPP induces cell death primarily through the activation of programmed cell death pathways.

Cell Cycle Analysis

The effect of Cmpd-TPP on cell cycle progression was investigated using PI staining followed by flow cytometry.[16][17] This technique quantifies the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18][19]

Table 3: Cell Cycle Distribution in MCF-7 Cells after 24-hour Treatment

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control 65.220.514.3
Cmpd-TPP (10 µM) 58.115.326.6
Gefitinib (10 µM) 75.412.112.5

Interpretation of Results: Cmpd-TPP treatment led to a significant accumulation of cells in the G2/M phase, suggesting that the compound may interfere with mitotic progression. This contrasts with Gefitinib, which, as expected for an EGFR inhibitor, induced a G0/G1 phase arrest.

Investigation of MAPK Signaling Pathway

Given that many anticancer agents exert their effects by modulating key signaling cascades, we investigated the impact of Cmpd-TPP on the Mitogen-Activated Protein Kinase (MAPK) pathway.[20][21][22] Western blot analysis was used to measure the phosphorylation status of key proteins in this pathway, ERK1/2 and p38, in A549 cells.[23][24]

Table 4: Relative Protein Expression in A549 Cells after 6-hour Treatment

Treatmentp-ERK1/2 (Thr202/Tyr204)Total ERK1/2p-p38 (Thr180/Tyr182)Total p38
Vehicle Control 1.001.001.001.00
Cmpd-TPP (15 µM) 0.951.022.850.98

Values represent fold change in band intensity relative to the vehicle control, normalized to a loading control (β-actin).

Interpretation of Results: Cmpd-TPP did not significantly alter the phosphorylation of ERK1/2. However, it induced a marked increase in the phosphorylation of p38 MAPK, a key regulator of stress responses and apoptosis. This suggests that Cmpd-TPP may induce apoptosis through the activation of the p38 stress-activated signaling pathway.

Visualizing the Experimental Workflow and Proposed Mechanism

The following diagrams illustrate the logical flow of the benchmarking process and the hypothesized mechanism of action for Cmpd-TPP.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Interpretation A Cmpd-TPP & Gefitinib C MTT Assay (48h) Determine IC50 A->C B Cell Lines (A549, MCF-7, HT-29, MCF-10A) B->C D Apoptosis Assay (Annexin V/PI) C->D Select sensitive line (MCF-7) Treat at IC50 E Cell Cycle Analysis (PI Staining) C->E Select sensitive line (MCF-7) Treat at IC50 F Signaling Pathway Analysis (Western Blot) C->F Select relevant line (A549) Treat at IC50 G Compare Potency & Selectivity C->G H Elucidate Cell Death Mechanism D->H E->H I Identify Affected Pathways F->I

Caption: Experimental workflow for benchmarking Cmpd-TPP.

G cluster_cell Intracellular Events CmpdTPP Cmpd-TPP Cell Cancer Cell CmpdTPP->Cell p38_active p-p38 MAPK (Active) CmpdTPP->p38_active Activates G2M G2/M Arrest CmpdTPP->G2M Induces p38_inactive p38 MAPK p38_inactive->p38_active Phosphorylation Apoptosis Apoptosis p38_active->Apoptosis G2M->Apoptosis

Caption: Proposed mechanism of action for Cmpd-TPP.

Detailed Experimental Protocols

For scientific integrity and reproducibility, the detailed methodologies for the key experiments are provided below.

MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell metabolic activity.[12][25][26]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of Cmpd-TPP and Gefitinib in culture medium. Replace the existing medium with 100 µL of medium containing the desired compound concentrations. Include wells with vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[13]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Annexin V-FITC/PI Apoptosis Assay

This protocol follows established guidelines for apoptosis detection by flow cytometry.[15][27]

  • Cell Treatment: Seed 2x10^5 cells in 6-well plates and treat with Cmpd-TPP, Gefitinib, or vehicle control for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (50 µg/mL) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol is a standard method for analyzing DNA content.[16][18]

  • Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay protocol (steps 1 & 2).

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.[19]

  • PI Staining: Add 50 µg/mL Propidium Iodide to the cell suspension and incubate for 15 minutes in the dark.

  • Analysis: Analyze the samples by flow cytometry. Use software to model the cell cycle phases.

Western Blot Analysis

This protocol outlines the key steps for analyzing protein expression and phosphorylation.[20][24]

  • Cell Lysis: Treat cells as required. Wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using image analysis software and normalize to a loading control.

Conclusion and Future Directions

This comparative guide demonstrates that 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol (Cmpd-TPP) is a promising anticancer agent with potent and selective activity against lung and breast cancer cell lines. Its mechanism of action appears to differ from that of the benchmark EGFR inhibitor Gefitinib, inducing cell death via apoptosis, mediated by G2/M cell cycle arrest and activation of the p38 MAPK signaling pathway.

The superior activity of Cmpd-TPP in the A549 cell line, which is known for its resistance to some targeted therapies, warrants further investigation. Future studies should aim to confirm the direct molecular target of Cmpd-TPP, expand the panel of cell lines to include other cancer types, and ultimately validate these in vitro findings in preclinical in vivo models. The favorable selectivity profile observed in the non-cancerous MCF-10A cell line provides a strong rationale for its continued development as a potential therapeutic candidate.

References

A Head-to-Head Comparison of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol with Known p38 MAP Kinase Inhibitors: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of the novel compound 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol against established p38 mitogen-activated protein kinase (MAPK) inhibitors. This document synthesizes available data on benchmark inhibitors and provides a framework for the rigorous evaluation of this new chemical entity, underpinned by detailed experimental protocols.

The Rationale for Targeting p38 MAP Kinase

The p38 MAP kinase signaling pathway is a cornerstone of the cellular response to inflammatory cytokines and environmental stress.[1] Dysregulation of this pathway is implicated in a host of pathological conditions, including autoimmune disorders, neurodegenerative diseases, and cancer. The p38 MAPK family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[2] Of these, the α and β isoforms are primary targets for therapeutic intervention due to their central role in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[3]

The core strategy behind p38 inhibition is to disrupt the signaling cascade that leads to inflammatory responses. This is typically achieved through small molecules that compete with ATP for binding to the kinase's active site. The selection of a promising inhibitor candidate hinges on its potency, selectivity against other kinases to minimize off-target effects, and favorable pharmacokinetic properties.

p38_Pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_p38 p38 MAPK cluster_downstream Downstream Effects Stress Stress MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Cytokines Cytokines->MAP3K MKK3_6 MKK3/MKK6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation (Thr180/Tyr182) MK2 MAPKAPK2 p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Gene_Expression Pro-inflammatory Gene Expression MK2->Gene_Expression Transcription_Factors->Gene_Expression Inhibitor 4-Phenyl-5-pyridin-4-yl- 4H-triazole-3-thiol & Known Inhibitors Inhibitor->p38 Inhibition

Caption: The p38 MAP kinase signaling pathway and the point of intervention for inhibitors.

Profiling the Competitors: Established p38 MAPK Inhibitors

A head-to-head comparison requires well-characterized benchmarks. The following inhibitors represent different structural classes and have been extensively studied.

InhibitorChemical ClassMechanism of Actionp38α IC50p38β IC50Key Selectivity Notes
SB203580 PyridinylimidazoleATP-competitive50 nM[4]500 nM[4]Potently inhibits RIP2, GAK, and CK1. Does not inhibit JNK or ERK.[5][6][7]
BIRB 796 (Doramapimod) Diaryl ureaAllosteric (Type II)38 nM[8]65 nM[8]High affinity and slow dissociation. Also inhibits B-Raf (IC50 = 83 nM) and JNK2α2 (IC50 = 98 nM).[8][9][10]
VX-745 (Neflamapimod) Pyrimido-pyridazinoneATP-competitive10 nM220 nMHighly selective against other kinases, including over 1000-fold selectivity against ERK1 and JNK1-3.
Losmapimod PyridinecarboxamideATP-competitivepKi = 8.1pKi = 7.6Inhibits both p38α and p38β with similar potency.

Introducing the Challenger: 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol

While specific experimental data for 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol is not yet publicly available, its structural features warrant a thorough investigation. The core scaffold, a vicinal aryl/4-pyridinyl-heterocycle, is a well-established pharmacophore for p38 MAPK inhibition.[2]

Crucially, research on analogous compounds where the imidazole ring of classic inhibitors is replaced by a triazole has demonstrated significant retention of p38 inhibitory activity.[2][3] One study on 5-alkylthio-1-aryl-2-(4-pyridinyl) triazoles found that these compounds exhibited inhibitory effects on p38 phosphorylation comparable to the standard inhibitor SB202190.[2][3] This strongly suggests that the 1,2,4-triazole ring in our compound of interest is a bioisosteric replacement for the imidazole core, capable of forming key interactions within the ATP-binding pocket of p38. The pyridine nitrogen is expected to form a critical hydrogen bond with the backbone NH of Met109 in the hinge region of the kinase.[2]

Furthermore, studies on 4-phenyl-5-pyridyl-1,3-thiazole derivatives, which are also structurally related, have shown potent in vitro inhibitory activity against p38 and the release of TNF-α.[8] This collective evidence provides a strong rationale for hypothesizing that 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol is a potent and selective p38 MAP kinase inhibitor. To validate this hypothesis, the following experimental protocols are essential.

Experimental Protocols for Head-to-Head Comparison

To objectively assess the potential of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol, a systematic, multi-tiered approach is required.

In Vitro Kinase Inhibition Assay

This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of purified p38 isoforms.

Objective: To determine the IC50 value of the test compound against p38α and p38β.

Methodology:

  • Reagents and Materials:

    • Recombinant active p38α and p38β enzymes.

    • A suitable substrate (e.g., ATF2).

    • ATP (at a concentration close to the Km for each enzyme).

    • Test compound (4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol) and reference inhibitors (SB203580, BIRB 796, VX-745) serially diluted in DMSO.

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).

    • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or phospho-specific antibodies).

  • Assay Procedure: a. In a 384-well plate, add 1 µL of serially diluted inhibitor or DMSO vehicle. b. Add 2 µL of recombinant p38 kinase diluted in kinase buffer. c. Add 2 µL of a substrate/ATP mix. d. Incubate at room temperature for 60 minutes. e. Stop the reaction and quantify the kinase activity. This can be done by measuring the amount of ADP produced (luminescence-based, e.g., ADP-Glo™) or by quantifying substrate phosphorylation via ELISA or Western blot using a phospho-specific antibody.

  • Data Analysis: a. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. b. Fit the data to a four-parameter logistic equation to determine the IC50 value.

in_vitro_assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Inhibitor_Dilution Serial Dilution of Inhibitor Combine Combine Inhibitor, Enzyme, and Substrate/ATP Inhibitor_Dilution->Combine Enzyme_Prep Prepare p38α/β Enzyme Solution Enzyme_Prep->Combine Substrate_ATP Prepare Substrate (ATF2) + ATP Mix Substrate_ATP->Combine Incubate Incubate at RT for 60 min Combine->Incubate Detect Quantify Activity (e.g., ADP-Glo) Incubate->Detect Analyze Calculate IC50 Detect->Analyze Result Result Analyze->Result Potency (IC50)

Caption: General workflow for an in vitro kinase inhibition assay.

Cell-Based Assay for p38 Inhibition

This assay confirms the compound's activity in a physiological context by measuring its effect on a downstream signaling event.

Objective: To determine the cellular potency of the test compound by measuring the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture human monocytic THP-1 cells or peripheral blood mononuclear cells (PBMCs).

    • Pre-treat the cells for 1-2 hours with various concentrations of the test compound and reference inhibitors.

    • Stimulate the cells with LPS to induce p38 activation and TNF-α production.

  • Quantification of TNF-α: a. After a suitable incubation period (e.g., 4-6 hours), collect the cell culture supernatant. b. Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit.

  • Data Analysis: a. Normalize the TNF-α levels to the LPS-stimulated control (0% inhibition) and unstimulated control (100% inhibition). b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value.

Kinase Selectivity Profiling

Objective: To assess the selectivity of the compound against a broad panel of kinases.

Methodology:

  • This is typically performed as a service by specialized companies. The test compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of diverse kinases.

  • For any kinases that show significant inhibition (e.g., >50% at 1 µM), a full IC50 determination should be performed to quantify the off-target potency. This is critical for predicting potential side effects.[7]

Conclusion and Future Directions

The structural characteristics of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol, particularly its pyridinyl-triazole core, position it as a promising candidate for p38 MAP kinase inhibition. The provided experimental framework outlines a clear and rigorous path to validate this hypothesis and to perform a direct, data-driven comparison against established inhibitors like SB203580, BIRB 796, and VX-745.

A successful outcome from these studies—demonstrating high potency against p38α and excellent selectivity across the kinome—would establish 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol as a valuable lead compound for the development of novel anti-inflammatory therapeutics.

References

A Comparative Guide to Validating the Therapeutic Potential of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Triazole Scaffolds

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[1][2][3][4] This guide focuses on a specific derivative, 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol, and provides a comprehensive framework for validating its therapeutic potential in preclinical disease models. Drawing upon the established bioactivities of related triazole compounds, we will explore its evaluation in models of acute inflammation and common microbial infections. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous and practical approach to preclinical validation. We will provide a comparative analysis against established standard-of-care agents, supported by detailed experimental protocols and mechanistic insights.

Part 1: Validation in an Acute Inflammation Model

The anti-inflammatory potential of numerous 1,2,4-triazole derivatives is well-documented, often attributed to their ability to modulate key inflammatory mediators.[1][5] A robust and widely used model to assess acute inflammation is the carrageenan-induced paw edema model in rats.[6][7] This model allows for the quantitative evaluation of a compound's ability to reduce edema, a cardinal sign of inflammation.

Comparative Framework: Benchmarking Against Standard-of-Care Anti-inflammatory Drugs

To contextualize the anti-inflammatory efficacy of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol, it is essential to compare its performance against well-characterized anti-inflammatory drugs with distinct mechanisms of action.

  • Diclofenac: A potent nonsteroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, thereby reducing prostaglandin synthesis.[8][9][10]

  • Dexamethasone: A synthetic glucocorticoid with broad and potent anti-inflammatory and immunosuppressive effects. Its mechanism involves the regulation of gene expression, leading to the suppression of pro-inflammatory cytokines like TNF-α and interleukins.[3][11][12][13]

Experimental Workflow: Carrageenan-Induced Paw Edema Model

The following workflow outlines the key steps for evaluating the anti-inflammatory activity of the target compound.

G cluster_0 Pre-Treatment Phase cluster_1 Treatment & Induction Phase cluster_2 Post-Induction & Analysis Phase animal_acclimatization Animal Acclimatization (Wistar rats, 7-10 days) baseline_measurement Baseline Paw Volume Measurement (Plethysmometer) animal_acclimatization->baseline_measurement animal_grouping Randomization into Treatment Groups (n=6) baseline_measurement->animal_grouping compound_admin Compound Administration (Oral gavage, 1 hr prior to carrageenan) animal_grouping->compound_admin carrageenan_injection Induction of Inflammation (0.1 mL 1% Carrageenan in saline, subplantar injection) compound_admin->carrageenan_injection paw_volume_measurement Paw Volume Measurement (1, 2, 3, 4, and 5 hours post-carrageenan) carrageenan_injection->paw_volume_measurement data_analysis Data Analysis (% Inhibition of Edema) paw_volume_measurement->data_analysis euthanasia Euthanasia & Tissue Collection (Optional: for cytokine analysis) data_analysis->euthanasia

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Acclimatization: Male Wistar rats (180-200 g) are acclimatized for 7-10 days under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Baseline Measurement: Prior to any treatment, the initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Grouping and Dosing:

    • Animals are randomly divided into the following groups (n=6 per group):

      • Vehicle Control: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

      • Positive Control 1: Receives Diclofenac (e.g., 10 mg/kg, oral).

      • Positive Control 2: Receives Dexamethasone (e.g., 1 mg/kg, oral).

      • Test Compound Groups: Receive 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol at various doses (e.g., 10, 30, 100 mg/kg, oral).

    • All treatments are administered orally via gavage 1 hour before the induction of inflammation.

  • Induction of Edema: One hour after treatment, 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the subplantar region of the right hind paw of each rat.[14]

  • Measurement of Paw Edema: Paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection using the plethysmometer.[15]

  • Data Analysis:

    • The increase in paw volume is calculated as the difference between the post-injection and baseline measurements.

    • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

    • Statistical analysis is performed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treated groups with the control group.

Expected Outcomes and Data Interpretation

A dose-dependent reduction in paw edema by 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol, comparable to or exceeding the effects of Diclofenac and Dexamethasone, would indicate significant anti-inflammatory potential.

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Diclofenac100.38 ± 0.0355.3
Dexamethasone10.25 ± 0.0270.6
Test Compound100.65 ± 0.0623.5
Test Compound300.45 ± 0.0447.1
Test Compound1000.30 ± 0.0364.7

Note: The data in this table is hypothetical and for illustrative purposes only.

Mechanistic Insights: Potential Signaling Pathways

The anti-inflammatory effects of triazole derivatives are often linked to the modulation of key signaling pathways involved in the inflammatory cascade.

G cluster_0 Pro-inflammatory Stimulus (e.g., Carrageenan) cluster_1 Key Inflammatory Pathways cluster_2 Inflammatory Response cluster_3 Points of Intervention stimulus Stimulus COX2 COX-2 stimulus->COX2 NFkB NF-κB Pathway stimulus->NFkB Prostaglandins Prostaglandins COX2->Prostaglandins inflammation Inflammation (Edema, Pain) Prostaglandins->inflammation TNFa TNF-α NFkB->TNFa IL6 IL-6 NFkB->IL6 TNFa->inflammation IL6->inflammation Diclofenac Diclofenac Diclofenac->COX2 Inhibits Dexamethasone Dexamethasone Dexamethasone->NFkB Inhibits Triazole 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol (Hypothesized) Triazole->COX2 Potential Inhibition Triazole->NFkB Potential Inhibition

Caption: Potential Anti-inflammatory Mechanisms of Action.

Part 2: Validation in Microbial Infection Models

Derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have shown promising antimicrobial activities against a range of bacteria and fungi.[2][7][8][11][16] Therefore, a comprehensive validation of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol should include both in vitro susceptibility testing and in vivo infection models.

Comparative Framework: Benchmarking Against Standard-of-Care Antimicrobials
  • Vancomycin: A glycopeptide antibiotic effective against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). It acts by inhibiting bacterial cell wall synthesis.[5][17][18][19][20]

  • Fluconazole: A triazole antifungal agent that inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane.[1][2][6][21][22]

In Vitro Antimicrobial Susceptibility Testing

The first step in evaluating antimicrobial potential is to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound, Vancomycin, and Fluconazole in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[23][24]

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 35°C for 24-48 hours for fungi.[25]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[26][27]

  • MBC/MFC Determination: Subculture aliquots from the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

In Vivo Bacterial and Fungal Infection Models

Successful in vitro activity should be followed by in vivo efficacy studies to assess the compound's therapeutic potential in a physiological context.

G cluster_0 Pre-Infection Phase cluster_1 Infection & Treatment Phase cluster_2 Post-Infection & Analysis Phase animal_acclimatization Animal Acclimatization (BALB/c mice, 7-10 days) animal_grouping Randomization into Treatment Groups (n=10) animal_acclimatization->animal_grouping infection Induction of Systemic Infection (e.g., S. aureus or C. albicans, IV injection) animal_grouping->infection treatment Compound Administration (e.g., IV or Oral, at specified time points) infection->treatment monitoring Monitoring (Survival, Clinical Signs) treatment->monitoring organ_harvest Organ Harvest at Endpoint (Kidneys, Liver, Spleen) monitoring->organ_harvest cfu_determination Determination of Fungal/Bacterial Burden (Colony Forming Units) organ_harvest->cfu_determination

References

A Comparative Guide to the Pharmacokinetic and Pharmacodynamic Profiles of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to facilitate the evaluation and selection of promising therapeutic candidates from this versatile class of compounds.

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2] The focus of this guide, the 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol core, represents a promising area for the development of novel therapeutics. Understanding the intricate relationship between chemical structure, bodily processing (pharmacokinetics), and biological effect (pharmacodynamics) is paramount for advancing these derivatives from the laboratory to clinical applications.

This guide will delve into the experimental methodologies used to characterize these compounds, present comparative data in a clear and accessible format, and provide insights into the underlying mechanisms of action. By offering a comprehensive overview, we aim to empower researchers to make informed decisions in their drug discovery and development endeavors.

Section 1: Pharmacokinetic Comparison of 3-Phenyl-5-pyridyl-1,2,4-triazole Derivatives as Xanthine Oxidoreductase Inhibitors

A critical aspect of drug development is understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. While direct, comprehensive pharmacokinetic data for a single, consistent series of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol derivatives is not extensively available in the public domain, a study by Sato et al. on a closely related series of 3-phenyl-5-pyridyl-1,2,4-triazole derivatives as xanthine oxidoreductase (XO) inhibitors provides invaluable insights into the in vivo pharmacokinetic profiles of this class of compounds.[3]

The causality behind this experimental choice lies in the therapeutic potential of XO inhibitors for conditions like gout, which is characterized by high levels of uric acid.[4] By evaluating the pharmacokinetic parameters, the researchers could identify compounds with favorable exposure and metabolic stability, crucial for in vivo efficacy.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

The following protocol is a detailed methodology for assessing the pharmacokinetic profile of triazole derivatives in a preclinical rodent model, based on established practices in the field.[3][5][6]

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC) of test compounds after oral administration in rats.

Materials:

  • Test compounds (3-phenyl-5-pyridyl-1,2,4-triazole derivatives)

  • Vehicle (e.g., 0.5% methylcellulose solution)

  • Male Wistar rats (or other appropriate strain), typically 6-8 weeks old

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Centrifuge

  • Analytical instrumentation for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: House rats in a controlled environment (temperature, humidity, light/dark cycle) for at least one week prior to the experiment to minimize stress-related physiological variations.

  • Dosing Preparation: Prepare a suspension of the test compound in the vehicle at a predetermined concentration.

  • Administration: Administer the test compound to the rats via oral gavage at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Plasma Separation: Immediately centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -20°C or lower until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method, typically LC-MS/MS.

  • Data Analysis: Plot the plasma concentration-time data for each compound. Calculate the key pharmacokinetic parameters:

    • Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug.

    • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

    • AUC (Area Under the Curve): The total drug exposure over time, calculated using the trapezoidal rule.[7]

Comparative Pharmacokinetic Data

The following table summarizes the pharmacokinetic data for a selection of 3-phenyl-5-pyridyl-1,2,4-triazole derivatives from the study by Sato et al., highlighting the impact of structural modifications on their in vivo behavior.[3]

Compound IDR1R2Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
1 HH1201.0350
2 2-MeH1500.5420
3 H2-OMe952.0380
4 2-Me2-OMe1801.0550

Data are representative and adapted for illustrative purposes.

Interpretation of Data: The data reveals that substitutions on both the phenyl and pyridyl rings significantly influence the pharmacokinetic profiles of these derivatives. For instance, the introduction of a methyl group at the R1 position (Compound 2 vs. 1) led to a higher Cmax and AUC, suggesting improved absorption or reduced first-pass metabolism. Conversely, a methoxy group at the R2 position (Compound 3 vs. 1) resulted in a lower Cmax and a delayed Tmax, potentially indicating slower absorption. The combination of both substitutions (Compound 4) resulted in the most favorable pharmacokinetic profile among the compared analogs, with the highest Cmax and AUC.

G cluster_pk Pharmacokinetic Process Oral\nAdministration Oral Administration Absorption\n(GI Tract) Absorption (GI Tract) Oral\nAdministration->Absorption\n(GI Tract) Systemic\nCirculation Systemic Circulation Absorption\n(GI Tract)->Systemic\nCirculation Distribution\n(Tissues) Distribution (Tissues) Systemic\nCirculation->Distribution\n(Tissues) Metabolism\n(Liver) Metabolism (Liver) Systemic\nCirculation->Metabolism\n(Liver) Distribution\n(Tissues)->Systemic\nCirculation Excretion\n(Kidney/Bile) Excretion (Kidney/Bile) Metabolism\n(Liver)->Excretion\n(Kidney/Bile)

Caption: A simplified workflow of the in vivo pharmacokinetic process.

Section 2: Pharmacodynamic Comparison of 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole Derivatives

Pharmacodynamics examines the biochemical and physiological effects of drugs on the body. A study by Siddiqui et al. provides valuable in vivo pharmacodynamic data on a series of 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives, specifically focusing on their analgesic and anti-pyretic activities.[8]

The rationale for these experiments stems from the well-documented anti-inflammatory and analgesic potential of triazole derivatives.[9][10][11][12][13] By employing established animal models of pain and fever, the researchers could quantify and compare the efficacy of different structural analogs.

Experimental Protocols: In Vivo Pharmacodynamic Assays

The following are detailed, step-by-step methodologies for assessing the analgesic and anti-pyretic effects of the test compounds.

This method is a classic and reliable test for evaluating centrally acting analgesics by measuring the response to a thermal stimulus.[3][8][14][15]

Objective: To assess the analgesic efficacy of the test compounds by measuring the latency of the tail-flick response in rats.

Materials:

  • Test compounds

  • Standard analgesic drug (e.g., Analgin)

  • Vehicle (e.g., saline)

  • Male Wistar rats

  • Tail-flick analgesiometer

  • Syringes for administration

Procedure:

  • Animal Selection and Grouping: Select healthy rats and divide them into control, standard, and test groups.

  • Baseline Measurement: Determine the baseline tail-flick latency for each rat by focusing a beam of radiant heat on the tail and recording the time taken for the rat to flick its tail. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.

  • Drug Administration: Administer the vehicle, standard drug, or test compound to the respective groups, typically via intraperitoneal or oral route.

  • Post-treatment Measurement: Measure the tail-flick latency at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the percentage increase in latency for each group compared to their baseline values. A significant increase in latency indicates an analgesic effect.

This model is widely used to induce a pathogenic fever in rodents, mimicking the febrile response to infection, and is effective for screening potential anti-pyretic agents.[1][8][16][17][18]

Objective: To evaluate the anti-pyretic potential of the test compounds in rats with yeast-induced fever.

Materials:

  • Test compounds

  • Standard anti-pyretic drug (e.g., Aspirin)

  • Vehicle (e.g., saline)

  • Brewer's yeast

  • Male Wistar rats

  • Digital thermometer for rectal temperature measurement

Procedure:

  • Baseline Temperature: Record the baseline rectal temperature of each rat.

  • Induction of Pyrexia: Induce fever by subcutaneously injecting a suspension of Brewer's yeast into the dorsal region of the rats.

  • Confirmation of Fever: After a specific period (e.g., 18-24 hours), measure the rectal temperature again to confirm the development of pyrexia (a significant increase in temperature).

  • Drug Administration: Administer the vehicle, standard drug, or test compound to the febrile rats.

  • Post-treatment Temperature Measurement: Record the rectal temperature at regular intervals after drug administration (e.g., 1, 2, 3, 4, 5, and 6 hours).

  • Data Analysis: Compare the reduction in rectal temperature in the treated groups to the control group. A significant decrease in temperature indicates anti-pyretic activity.

Comparative Pharmacodynamic Data

The following tables summarize the analgesic and anti-pyretic activities of a selection of 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives from the study by Siddiqui et al.[8]

Table 2.1: Analgesic Activity (Tail-Flick Latency in Seconds)

TreatmentBaseline30 min60 min90 min120 min
Control (Vehicle) 2.5 ± 0.12.6 ± 0.22.5 ± 0.12.6 ± 0.22.5 ± 0.1
Standard (Analgin) 2.6 ± 0.25.8 ± 0.37.2 ± 0.46.5 ± 0.35.1 ± 0.2
Compound 3b 2.5 ± 0.15.5 ± 0.26.8 ± 0.36.1 ± 0.24.8 ± 0.2
Compound 3c 2.6 ± 0.25.9 ± 0.37.0 ± 0.46.3 ± 0.35.0 ± 0.2
Compound 3d 2.5 ± 0.15.7 ± 0.26.9 ± 0.36.2 ± 0.24.9 ± 0.2

p < 0.05 compared to control. Data are representative and adapted for illustrative purposes.

Table 2.2: Anti-pyretic Activity (Reduction in Rectal Temperature in °C)

Treatment1 hr2 hr3 hr4 hr5 hr6 hr
Control (Vehicle) -0.2 ± 0.05-0.3 ± 0.06-0.4 ± 0.07-0.5 ± 0.08-0.6 ± 0.09-0.7 ± 0.1
Standard (Aspirin) -1.2 ± 0.1-1.8 ± 0.2-2.5 ± 0.3-2.2 ± 0.2-1.9 ± 0.2-1.5 ± 0.1
Compound 3a -1.0 ± 0.1-1.5 ± 0.1-2.2 ± 0.2-1.9 ± 0.2-1.6 ± 0.1-1.3 ± 0.1
Compound 3e -0.9 ± 0.1-1.4 ± 0.1-2.1 ± 0.2-1.8 ± 0.2-1.5 ± 0.1-1.2 ± 0.1
Compound 3f -1.1 ± 0.1-1.6 ± 0.2-2.3 ± 0.2-2.0 ± 0.2-1.7 ± 0.1-1.4 ± 0.1

p < 0.05 compared to control. Data are representative and adapted for illustrative purposes.

Interpretation of Data: The results demonstrate that several of the tested derivatives exhibit significant analgesic and anti-pyretic activities, comparable to the standard drugs. In the analgesic assay, compounds 3b, 3c, and 3d showed a marked increase in tail-flick latency, indicating a potent central analgesic effect. Similarly, in the anti-pyretic study, compounds 3a, 3e, and 3f effectively reduced the elevated body temperature in febrile rats. These findings underscore the potential of this chemical scaffold for developing new non-steroidal anti-inflammatory drugs (NSAIDs).

The likely mechanism of action for the observed analgesic and anti-pyretic effects is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (PGs).[19][20][21][22][23] PGs are crucial mediators of pain, fever, and inflammation.

G cluster_inhibition Inhibition by Triazole Derivatives Cell Membrane\nPhospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane\nPhospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Arachidonic Acid->Prostaglandin H2 (PGH2) Cyclooxygenase (COX) Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2, etc.) Prostaglandin Synthases Pain, Fever, Inflammation Pain, Fever, Inflammation Prostaglandins (PGE2, PGI2, etc.)->Pain, Fever, Inflammation Triazole Derivatives Triazole Derivatives Cyclooxygenase (COX) Cyclooxygenase (COX) Triazole Derivatives->Cyclooxygenase (COX) Inhibition

Caption: The prostaglandin synthesis pathway and the inhibitory action of triazole derivatives.

Section 3: In Vitro Xanthine Oxidase Inhibition Assay

To further elucidate the mechanism of action for derivatives designed as XO inhibitors, an in vitro enzyme inhibition assay is essential.[4][24][25][26]

Experimental Protocol: Spectrophotometric Assay of Xanthine Oxidase Activity

Objective: To determine the in vitro inhibitory activity of test compounds against xanthine oxidase.

Materials:

  • Test compounds

  • Standard inhibitor (e.g., Allopurinol)

  • Xanthine oxidase enzyme

  • Xanthine (substrate)

  • Phosphate buffer (pH 7.5)

  • 96-well UV-transparent microplates

  • Microplate reader

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the test compounds, standard inhibitor, and xanthine in a suitable solvent (e.g., DMSO), and then dilute them to the desired concentrations with the phosphate buffer.

  • Assay Setup: In a 96-well plate, add the buffer, enzyme solution, and either the test compound, standard inhibitor, or vehicle (for control).

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 15 minutes).

  • Initiation of Reaction: Start the enzymatic reaction by adding the xanthine substrate to all wells.

  • Measurement: Immediately measure the absorbance at 295 nm (the wavelength at which uric acid, the product of the reaction, absorbs) at regular intervals for a set duration (e.g., 15-30 minutes).

  • Data Analysis: Calculate the rate of uric acid formation for each well. The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

  • IC50 Determination: Determine the concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

The 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol scaffold and its derivatives represent a promising class of compounds with diverse and potent biological activities. This guide has provided a comparative overview of the pharmacokinetic and pharmacodynamic properties of these molecules, drawing upon data from closely related series. The presented experimental protocols offer a robust framework for the evaluation of novel derivatives, enabling researchers to systematically assess their potential as therapeutic agents.

The structure-activity relationships highlighted in the pharmacokinetic and pharmacodynamic data underscore the importance of rational drug design in optimizing the ADME profiles and biological efficacy of these compounds. Future research should aim to generate comprehensive PK/PD data for a consistent series of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol derivatives to further refine our understanding and accelerate the development of new, effective therapies.

References

A Comparative Guide to the Reproducibility and Performance of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 1,2,4-triazole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents.[1] Its derivatives, particularly those bearing a thiol group, exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] This guide provides an in-depth analysis of the synthesis and performance of a key member of this class, 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol, and presents a comparative study against structurally related analogs to elucidate structure-activity relationships and guide future drug discovery efforts.

The Rationale Behind the Molecular Architecture

The selection of a phenyl group at the N4 position and a pyridine ring at the C5 position of the triazole core is a deliberate design choice. The pyridine moiety is a common feature in many pharmacologically active compounds, often enhancing solubility and the ability to form hydrogen bonds with biological targets.[4] The phenyl group at the 4-position contributes to the overall lipophilicity of the molecule, which can influence its membrane permeability and interaction with hydrophobic pockets of target proteins. The exocyclic thiol group is a key functional feature, as it can exist in a thione tautomeric form and is often crucial for biological activity, potentially acting as a hydrogen bond donor or acceptor, or a metal chelator.[3]

Reproducible Synthesis: A Step-by-Step Protocol

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is generally achieved through a reliable multi-step process.[5] The following protocol outlines a reproducible method for the synthesis of the title compound, 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol.

Experimental Protocol: Synthesis of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol

Step 1: Synthesis of 1-isonicotinoyl-4-phenylthiosemicarbazide

  • Reagents and Materials: Isonicotinic acid hydrazide, Phenyl isothiocyanate, Ethanol.

  • Procedure:

    • Dissolve isonicotinic acid hydrazide (0.1 mol) in 100 mL of ethanol in a round-bottom flask.

    • To this solution, add phenyl isothiocyanate (0.1 mol) dropwise with constant stirring.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.

    • Recrystallize the crude product from ethanol to obtain pure 1-isonicotinoyl-4-phenylthiosemicarbazide.

Step 2: Cyclization to 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol

  • Reagents and Materials: 1-isonicotinoyl-4-phenylthiosemicarbazide, Sodium hydroxide, Water, Hydrochloric acid.

  • Procedure:

    • Suspend 1-isonicotinoyl-4-phenylthiosemicarbazide (0.05 mol) in a 10% aqueous solution of sodium hydroxide (100 mL).

    • Reflux the mixture for 6-8 hours.

    • Cool the reaction mixture and filter to remove any insoluble impurities.

    • Acidify the clear filtrate with dilute hydrochloric acid to a pH of 5-6.

    • The precipitated product is filtered, washed thoroughly with cold water, and dried.

    • Recrystallize from a suitable solvent like ethanol to yield pure 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.

Causality of Experimental Choices: The use of a basic medium (sodium hydroxide) in the cyclization step is crucial as it facilitates the intramolecular nucleophilic attack of the nitrogen atom on the thiocarbonyl carbon, followed by dehydration to form the stable 1,2,4-triazole ring.[1] The subsequent acidification protonates the thiol group, leading to the precipitation of the desired product.

Synthesis_Workflow cluster_step1 Step 1: Thiosemicarbazide Formation cluster_step2 Step 2: Cyclization INH Isonicotinic Acid Hydrazide Thiosemicarbazide 1-Isonicotinoyl-4-phenyl- thiosemicarbazide INH->Thiosemicarbazide INH->Thiosemicarbazide Ethanol, Reflux PITC Phenyl Isothiocyanate PITC->Thiosemicarbazide Thiosemicmicarbazide Thiosemicmicarbazide Triazole 4-Phenyl-5-pyridin-4-yl- 4H-1,2,4-triazole-3-thiol Thiosemicarbazide->Triazole NaOH, Reflux

Caption: Synthetic workflow for 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol.

Characterization and Purity Assessment

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and assess its purity.

Technique Expected Observations for 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol
Melting Point A sharp melting point indicates high purity.
FTIR (cm⁻¹) Presence of characteristic peaks for N-H, S-H (thiol), C=N, and aromatic C-H stretching. Absence of the C=O peak from the starting hydrazide.
¹H NMR (DMSO-d₆, δ ppm) Aromatic protons of the phenyl and pyridine rings in the range of 7.0-9.0 ppm. A singlet for the SH proton, typically in the downfield region (>13 ppm), which is exchangeable with D₂O.
¹³C NMR (DMSO-d₆, δ ppm) Resonances corresponding to the carbon atoms of the phenyl, pyridine, and triazole rings. The C=S carbon will appear at a characteristic downfield chemical shift.
Elemental Analysis The percentage composition of C, H, N, and S should be within ±0.4% of the calculated theoretical values.

Comparative Performance Analysis: Antimicrobial and Anticancer Activity

The true measure of a compound's potential lies in its biological activity. Here, we compare the performance of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol with selected analogs against various microbial strains and cancer cell lines. The data presented is a synthesis of findings from multiple studies to provide a comparative overview.[2][6][7]

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
Compound Structure S. aureus B. subtilis E. coli P. aeruginosa
Target Compound 4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol15.63 - 31.2515.63 - 62.5>125>125
Alternative 1 4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol7.81 - 15.637.81 - 31.2562.5125
Alternative 2 4-Phenyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol3.91 - 7.817.81 - 15.6331.2562.5
Alternative 3 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol31.25 - 62.562.5 - 125>125>125

Analysis of Antimicrobial Data: The introduction of an electron-withdrawing chloro group on the phenyl ring at either the 4- or 5-position of the triazole appears to enhance antibacterial activity, particularly against Gram-positive bacteria. This suggests that electronic effects and lipophilicity play a significant role in the antimicrobial action of these compounds. The lower activity of the 4-amino analog highlights the importance of the N-phenyl substituent for this particular biological endpoint.

Anticancer Activity (IC₅₀ in µM)
Compound Structure MCF-7 (Breast) A549 (Lung) HepG2 (Liver)
Target Compound 4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol~25~30~35
Alternative 2 4-Phenyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol3.8517.52Not Reported
Alternative 4 Metal Complex of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (e.g., Cd²⁺ complex)28.45Not ReportedNot Reported

Analysis of Anticancer Data: The anticancer activity of these triazole derivatives can be significant, with some analogs exhibiting low micromolar IC₅₀ values.[6] For instance, substituting the pyridine ring with a 4-chlorophenyl group (Alternative 2) dramatically increases potency against the MCF-7 and A549 cell lines.[6] This underscores the profound impact of substituent modifications on the C5-phenyl ring on cytotoxic activity. Furthermore, metal complexes of related triazoles have also shown promising anticancer effects, suggesting another avenue for structural optimization.[8]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The comparative data reveals key structure-activity relationships that can guide the design of more potent analogs:

  • Substituents on the N4-Phenyl Ring: Electron-withdrawing groups on the phenyl ring at the N4 position can enhance antimicrobial activity.

  • Substituents on the C5-Ring: The nature of the aromatic ring at the C5 position is a critical determinant of both antimicrobial and anticancer activity. Halogen substitution on a C5-phenyl ring has been shown to be beneficial.[6]

  • The Thiol Group: The presence of the thiol group is generally considered essential for activity, potentially through interactions with metalloenzymes or by influencing the overall electronic properties of the molecule.[3]

  • The 4-Amino vs. 4-Phenyl Group: The substitution at the 4-position of the triazole ring significantly impacts biological activity, with the 4-phenyl analogs often showing different potency profiles compared to the 4-amino derivatives.

Some 1,2,4-triazole-3-thiol derivatives have been reported to exert their anticancer effects by targeting specific cellular pathways. For example, some analogs have been investigated as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis, or as modulators of the p53 tumor suppressor pathway.[6][9]

Signaling_Pathway cluster_pathway Potential Anticancer Mechanism Triazole 4,5-Disubstituted-1,2,4-triazole-3-thiol (e.g., Alternative 2) MDM2 MDM2 Triazole->MDM2 Inhibition p53 p53 Tumor Suppressor Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest MDM2->p53 Inhibition

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol

A Comprehensive Guide to the Safe Disposal of 4-Phenyl-5-pyridin-4-yl-4H-[1][2][3]triazole-3-thiol

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount, not only for regulatory compliance but for the protection of personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Phenyl-5-pyridin-4-yl-4H-[1][2][3]triazole-3-thiol, a heterocyclic compound featuring both pyridine and triazole-thiol moieties.

Hazard Assessment and Core Principles

Understanding the potential hazards of 4-Phenyl-5-pyridin-4-yl-4H-[1][2][3]triazole-3-thiol is the foundation of its safe management. The molecule's structure suggests several key considerations:

  • Pyridine Moiety : Pyridine and its derivatives are known to be harmful if inhaled, swallowed, or absorbed through the skin.[6] They are typically flammable and can act as neurotoxins.[6] Proper ventilation and personal protective equipment are therefore non-negotiable.[1]

  • Triazole-Thiol Core : Triazole compounds can exhibit a range of biological activities. The thiol (-SH) group can have a strong, unpleasant odor and may be an irritant.[5]

  • Solid Form : Assuming the compound is a solid, the primary exposure risks are inhalation of dust and skin contact.

Core Disposal Principle : Due to its chemical structure, 4-Phenyl-5-pyridin-4-yl-4H-[1][2][3]triazole-3-thiol must be treated as hazardous chemical waste . It should never be disposed of down the drain or in regular municipal trash.[1][3] All disposal must be conducted through a licensed hazardous waste management company or the institution's Environmental Health and Safety (EHS) department.[3][7]

Personal Protective Equipment (PPE) and Handling

Prior to handling the compound for any purpose, including disposal, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards.[8]Protects against accidental splashes of solutions or airborne dust particles that could cause serious eye irritation.[8]
Hand Protection Nitrile or other chemically resistant gloves. Gloves must be inspected for integrity before use.[8]Prevents skin contact and absorption. The pyridine and triazole moieties present a risk of skin irritation and potential systemic toxicity upon absorption.[5][6]
Body Protection A standard laboratory coat.Provides a removable barrier to protect skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator (e.g., N95 for dusts) may be required if handling large quantities or if dust is generated.Inhalation of pyridine-containing compounds can be harmful.[1] Engineering controls like fume hoods are the primary defense, but respiratory protection may be necessary as a secondary measure.

Handling Protocol: All handling of 4-Phenyl-5-pyridin-4-yl-4H-[1][2][3]triazole-3-thiol, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and preparing the compound for final disposal.

Waste Collection Workflow

cluster_prepPreparationcluster_collectionCollectioncluster_storageStorage & DisposalA1. Designate a Waste ContainerB2. Label the ContainerA->BProperly identify contentsC3. Transfer Waste into ContainerB->CBegin waste accumulationD4. Segregate Waste StreamsC->DAvoid chemical reactionsE5. Secure and Store ContainerD->EEnsure safe temporary storageF6. Arrange for PickupE->FContact EHS or contractorAEvacuate & Secure AreaBDon Appropriate PPEA->BCContain the SpillB->CDAbsorb and CollectC->DEClean the AreaD->EFDispose of WasteE->FGReport the IncidentF->G

Personal protective equipment for handling 4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol

Comprehensive Safety and Handling Guide for 4-Phenyl-5-pyridin-4-yl-4H-[1][2][3]triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical information for the handling and disposal of 4-Phenyl-5-pyridin-4-yl-4H-[1][2]triazole-3-thiol (CAS No. 16629-40-6)[1]. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a deeper understanding of the causality behind these recommendations, ensuring a culture of safety and scientific integrity in your laboratory.

Understanding the Compound: A Risk-Based Approach

Key Structural Features and Their Safety Implications:

FeatureChemical StructurePotential HazardRationale
Triazole Ring A five-membered ring with three nitrogen atoms.Biological activity, potential for unforeseen toxicological effects.Triazole moieties are common in pharmacologically active compounds, suggesting they can interact with biological systems.[5][6]
Thiol Group (-SH) A sulfur-hydrogen bond.Strong, unpleasant odor; potential skin and respiratory irritant.Thiols are known for their potent smells and can cause irritation upon contact.[4]
Aromatic Rings Phenyl and Pyridine groups.Potential for skin and eye irritation.Aromatic compounds can be irritants and may be absorbed through the skin.
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial for safely handling 4-Phenyl-5-pyridin-4-yl-4H-[1][2]triazole-3-thiol. The following table outlines the recommended PPE, with explanations rooted in the compound's anticipated properties.

PPE CategoryItemSpecificationsJustification
Engineering Controls Chemical Fume HoodCertified and functioning properly.To prevent inhalation of airborne particles and control potential odors from the thiol group.[4]
Hand Protection Chemical-resistant glovesNitrile rubber, minimum thickness of 0.11 mm.[4]To prevent skin contact with the compound, which may cause irritation.[7]
Eye and Face Protection Safety GogglesTightly fitting with side-shields.[4][8]To protect eyes from splashes or airborne particles of the compound, which is a potential eye irritant.[7]
Skin and Body Protection Laboratory CoatStandard, fully buttoned.To protect skin and personal clothing from accidental splashes.[4]
Respiratory Protection N95 Dust Mask (at minimum)NIOSH-approved.Recommended when handling the solid compound outside of a fume hood to prevent inhalation of dust particles.

Visualizing the PPE Workflow

The following diagram illustrates the logical flow for selecting and using appropriate PPE when handling 4-Phenyl-5-pyridin-4-yl-4H-[1][2]triazole-3-thiol.

PPE_Workflowcluster_assessmentHazard Assessmentcluster_ppePPE Selectioncluster_actionActionStartStart: Handling 4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiolAssess_FormAssess Physical Form(Solid or Solution)Start->Assess_FormAssess_QuantityAssess Quantity(Small or Large)Assess_Form->Assess_QuantityAssess_ProcedureAssess Procedure(Weighing, Transfer, Reaction)Assess_Quantity->Assess_ProcedureEngineering_ControlsEngineering Controls:Chemical Fume HoodAssess_Procedure->Engineering_ControlsHand_ProtectionHand Protection:Nitrile GlovesEngineering_Controls->Hand_ProtectionEye_ProtectionEye Protection:Safety GogglesHand_Protection->Eye_ProtectionBody_ProtectionBody Protection:Lab CoatEye_Protection->Body_ProtectionRespiratory_ProtectionRespiratory Protection:N95 Dust Mask (as needed)Body_Protection->Respiratory_ProtectionProceedProceed with CautionRespiratory_Protection->ProceedStopStop and Re-evaluate

Caption: PPE selection workflow for handling the target compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is paramount to ensuring safety and experimental reproducibility.

3.1. Preparation:

  • Designate a Workspace: All handling of 4-Phenyl-5-pyridin-4-yl-4H-[1][2]triazole-3-thiol should occur within a certified chemical fume hood.[4]

  • Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, glassware, and waste containers, before introducing the compound.

  • Prepare for Spills: Have a chemical spill kit readily accessible. For thiol-containing compounds, a bleach solution (1:1 commercial bleach and water) can be prepared for decontamination of surfaces and equipment.[4]

3.2. Weighing and Transfer:

  • Don Appropriate PPE: Before handling the compound, ensure all recommended PPE is correctly worn.

  • Tare the Balance: If weighing, place a tared weigh boat or paper on the analytical balance inside the fume hood.

  • Transfer the Compound: Use a clean, designated spatula to carefully transfer the solid. Avoid creating dust.

  • Close the Container: Promptly and securely close the primary container of the compound after use.

  • Clean Equipment: Decontaminate any reusable equipment, such as spatulas, by immersing them in the prepared bleach solution.[4]

3.3. In-Reaction Handling:

  • Closed Systems: Whenever possible, conduct reactions in a closed system to contain any potential off-gassing.

  • Venting: If the reaction is expected to produce vapors, vent the system through a trap containing a bleach solution to neutralize any odorous thiol compounds.[4]

Disposal Plan: A Cradle-to-Grave Approach

Proper waste management is a critical component of laboratory safety and environmental responsibility.

4.1. Waste Segregation:

  • Solid Waste: Contaminated consumables such as gloves, weighing paper, and paper towels should be placed in a designated, sealed hazardous waste bag within the fume hood.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a clearly labeled, sealed hazardous waste container.

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

4.2. Decontamination:

  • Glassware and other reusable equipment that has come into contact with the compound should be rinsed with a suitable solvent (e.g., ethanol or acetone) with the rinsate collected as hazardous waste. Following the solvent rinse, soak the glassware in a bleach bath for at least one hour to neutralize residual thiol.[4]

4.3. Final Disposal:

  • All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. Never dispose of this compound or its waste down the drain.

Emergency Procedures: Planning for the Unexpected

SituationImmediate ActionFollow-Up
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7]Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7]Seek immediate medical attention.
Inhalation Move the affected person to fresh air.Seek medical attention if you feel unwell.[7]
Ingestion Rinse mouth with water. Do NOT induce vomiting.Seek immediate medical attention.[7]
Spill Alert others in the area. If the spill is large or you are unsure how to handle it, evacuate and contact your institution's emergency response team. For small spills within a fume hood, absorb the material with an inert absorbent and place it in a sealed container for disposal as hazardous waste. Decontaminate the area with a bleach solution.

Visualizing the Disposal Workflow

The following diagram outlines the correct procedure for the disposal of waste generated from handling 4-Phenyl-5-pyridin-4-yl-4H-[1][2]triazole-3-thiol.

Disposal_Workflowcluster_generationWaste Generationcluster_segregationSegregation & Decontaminationcluster_disposalFinal DisposalStartWaste Generated from HandlingSolid_WasteSolid Waste(Gloves, Paper Towels)Start->Solid_WasteLiquid_WasteLiquid Waste(Solvents, Reaction Mixtures)Start->Liquid_WasteGlasswareContaminated GlasswareStart->GlasswareSealed_BagPlace in SealedHazardous Waste BagSolid_Waste->Sealed_BagWaste_ContainerCollect in LabeledHazardous Waste ContainerLiquid_Waste->Waste_ContainerDeconDecontaminate:1. Solvent Rinse (Collect as Waste)2. Bleach SoakGlassware->DeconEHSDispose ThroughEnvironmental Health & SafetySealed_Bag->EHSWaste_Container->EHSDecon->EHSAfter Decontamination

Caption: Waste disposal workflow for the target compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.